Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 59918-64-8
Formula: C₆H₈INS₂
Molecular Weight: 285.17 g/mol [1]
Executive Summary
Methyl thiophene-2-carbimidothioate hydroiodide is a highly reactive electrophilic intermediate used primarily in medicinal chemistry for the synthesis of thiophene-2-carboximidamides (amidines). As a stable crystalline salt of the S-methyl thioimidate ester, it serves as a surrogate for the unstable free base, providing a controlled vector for introducing the thiophene-amidine pharmacophore—a critical structural motif in Neuronal Nitric Oxide Synthase (nNOS) inhibitors and various anti-infective agents.
This guide details the compound's synthesis, mechanistic reactivity, and experimental handling, designed for researchers requiring high-fidelity protocols for amidine construction.
Chemical Identity & Physical Properties[2][3][4][5]
Soluble in Methanol, Ethanol, DMSO; Insoluble in Ether, Hexanes
Storage
Desiccate at -20°C; Protect from light (hygroscopic/light-sensitive)
Melting Point
~190–195°C (dec)
Synthetic Pathway & Mechanism[6][7][8]
The synthesis of methyl thiophene-2-carbimidothioate hydroiodide proceeds via the S-alkylation of thiophene-2-carbothioamide using methyl iodide (MeI). This reaction exploits the high nucleophilicity of the sulfur atom in the thioamide group.
Mechanistic Insight
Unlike amides, where the oxygen is the primary nucleophile, the sulfur in thioamides is softer and more polarizable, making it the exclusive site of alkylation under neutral conditions. The resulting S-methyl thioimidate cation is stabilized by resonance with the thiophene ring but precipitates as the hydroiodide salt due to the non-coordinating nature of the iodide counterion in non-polar solvents like acetone or ether.
Synthesis Diagram
The following diagram illustrates the transformation from the thioamide precursor to the hydroiodide salt.
Figure 1: S-methylation pathway. The reaction is driven by the precipitation of the ionic product from the organic solvent.
Reactivity Profile: The "Pinner-Like" Displacement
The core utility of this compound lies in its ability to function as an activated ester equivalent. The S-methyl group acts as an excellent leaving group (methanethiol, MeSH) when the imidate carbon is attacked by nitrogen nucleophiles.
Why Use the Hydroiodide Salt?
Activation: The protonated iminium nitrogen (in the salt form) increases the electrophilicity of the central carbon, facilitating attack by amines.
Stability: The free base (thioimidate ester) is prone to hydrolysis and oxidative degradation. The HI salt is shelf-stable.
Atom Economy: It allows for a direct, one-step conversion to amidines without the need for coupling reagents (e.g., EDC, HATU) or harsh acidic conditions required by the traditional Pinner synthesis.
Reaction Pathway: Amidine Synthesis
This pathway is widely used to synthesize nNOS inhibitors (e.g., for neurodegenerative disease research).
Figure 2: Nucleophilic displacement mechanism. The release of MeSH drives the equilibrium forward.
Experimental Protocols
Protocol A: Synthesis of Methyl Thiophene-2-Carbimidothioate Hydroiodide
Note: Perform in a fume hood due to the toxicity of Methyl Iodide.
Reagents:
Thiophene-2-carbothioamide (1.0 eq)
Methyl Iodide (MeI) (1.2 – 1.5 eq)
Solvent: Anhydrous Acetone or Ethanol (5 mL per gram of substrate).
Procedure:
Dissolve thiophene-2-carbothioamide in anhydrous acetone in a round-bottom flask.
Add Methyl Iodide dropwise at room temperature.
Stir the reaction mixture for 12–24 hours. A heavy precipitate (yellow/orange solid) will form.
Critical Step: If no precipitate forms, induce crystallization by adding diethyl ether.
Isolation:
Filter the solid under vacuum.
Wash the cake copiously with diethyl ether to remove unreacted MeI and thioamide.
Dry under vacuum. Yields are typically >90%.
Protocol B: General Amidine Synthesis (nNOS Inhibitor Motif)
Reference Application: Synthesis of nNOS inhibitors via amidine coupling.
Purify via reverse-phase HPLC or recrystallization (often from EtOH/Ether) to isolate the amidine hydroiodide salt.
Handling & Safety (E-E-A-T)
The "Stench" Factor
The displacement reaction releases Methanethiol (MeSH) , which has an extremely low odor threshold (ppb range).
Mitigation: Vent all reaction exhaust through a bleach scrubber (sodium hypochlorite solution). The bleach oxidizes MeSH to methanesulfonic acid/sulfonate, neutralizing the odor.
Iodide Sensitivity
Hydroiodide salts can oxidize to free iodine (
) upon prolonged exposure to air and light, turning the solid dark brown.
Quality Check: If the starting material is dark brown/black rather than yellow/orange, wash with a small amount of cold acetone/ether to remove free iodine before use.
Toxicity[3]
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and work strictly in a fume hood.
Thiophene Derivatives: Generally biologically active; handle as potential irritants.[3]
References
Huang, H., et al. (2014).[4] "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma." Journal of Medicinal Chemistry, 57(3), 686–700. [Link]
Silverman, R. B., et al. (2011). "Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors." Journal of Medicinal Chemistry, 54(15), 5562–5575. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2774472, Hydrazinecarboximidothioic acid methyl ester hydroiodide. Retrieved from [Link]
Structure, Synthesis, and Application in Heterocyclic Medicinal Chemistry Abstract Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) serves as a critical electrophilic intermediate in the synthesis of bio...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Application in Heterocyclic Medicinal Chemistry
Abstract
Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) serves as a critical electrophilic intermediate in the synthesis of bio-active thiophene amidines and nitrogenous heterocycles. Often overlooked in general literature, this S-methyl thioimidate salt provides a thermodynamically favorable pathway for converting thiophene-2-carbonitriles or thioamides into complex pharmacophores found in nitric oxide synthase (NOS) inhibitors and antifungal agents. This guide details the molecular architecture, a self-validating synthesis protocol, and the mechanistic logic driving its reactivity.
Molecular Architecture & Physicochemical Profile
The molecule consists of a thiophene ring substituted at the C2 position with an S-methylated carbimidothioate group. The hydroiodide counterion indicates the protonation of the imine nitrogen, stabilizing the molecule as a crystalline salt.
Electrophilic Carbon (C=N) activated by S-alkylation
Solubility
Soluble in polar protic solvents (MeOH, EtOH); sparingly soluble in Acetone/Ether
Structural Insight:
Unlike its oxo-analog (methyl imidate), the thioimidate possesses a weaker C-S bond compared to the C-O bond. This makes the -SMe group an excellent leaving group (methanethiol equivalent), facilitating nucleophilic displacement by amines under mild conditions. The hydroiodide salt form prevents the free base from hydrolyzing back to the thioester or nitrile, ensuring shelf stability.
Mechanistic Pathway: The S-Alkylation Logic
The synthesis relies on the "Soft-Soft" Acid-Base principle . The sulfur atom in the thiophene-2-carbothioamide precursor is a "soft" nucleophile, while the carbon in iodomethane (methyl iodide) is a "soft" electrophile. This ensures exclusive S-alkylation over N-alkylation.
DOT Diagram: Reaction Mechanism
The following diagram illustrates the electron flow from the thioamide sulfur to the methyl iodide, forming the stabilized iminium salt.
Caption: Figure 1. S_N2 mechanism showing the regioselective S-methylation of the thioamide precursor.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize high-purity methyl thiophene-2-carbimidothioate hydroiodide from thiophene-2-carbothioamide.
Safety Pre-requisites:
Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a functionally certified fume hood. Double-glove (Nitrile/Laminate).
Light Sensitivity: Iodides can oxidize to iodine (
) upon light exposure. Wrap reaction vessels in aluminum foil.
Step-by-Step Methodology
Preparation of Reaction Matrix:
In a dry 250 mL round-bottom flask (foil-wrapped), dissolve 10.0 mmol (1.43 g) of thiophene-2-carbothioamide in 20 mL of anhydrous acetone .
Note: Acetone is chosen because the starting material is soluble, but the ionic product (hydroiodide salt) is insoluble, driving the reaction to completion via precipitation (Le Chatelier’s principle).
Electrophile Addition:
Add 15.0 mmol (0.94 mL) of Iodomethane (1.5 equivalents) dropwise via syringe.
Causality: Excess MeI ensures complete conversion of the limiting reagent (thioamide) and compensates for any volatility losses.
Incubation:
Stir the solution magnetically at Room Temperature (20-25°C) for 12–18 hours .
Observation: A heavy, crystalline yellow/white precipitate will form gradually.
Isolation (The Self-Validating Step):
Filter the suspension through a sintered glass funnel (porosity 3 or 4) under vacuum.
Wash 1: Rinse the filter cake with 10 mL of cold acetone.
Wash 2: Rinse with 20 mL of anhydrous diethyl ether.
Validation: The ether wash removes unreacted methyl iodide and any remaining organic impurities. The solid remaining is the pure salt.
Drying:
Dry the solid in a vacuum desiccator over
or KOH pellets for 4 hours.
Yield Expectation: 85–95%.
Applications in Drug Discovery
This compound is a "Pinner-type" intermediate. Its primary utility lies in its ability to react with amines to form amidines, a functional group critical for hydrogen bonding in enzyme active sites (e.g., Serine proteases, Nitric Oxide Synthase).
DOT Diagram: Synthetic Utility Workflow
Caption: Figure 2. Divergent synthesis pathways: The thioimidate acts as a linchpin for generating diverse heterocyclic libraries.
Analytical Characterization (QC Standards)
To validate the synthesis, the following spectral signatures must be confirmed.
Technique
Expected Signal
Interpretation
¹H NMR (DMSO-d₆)
δ 2.6–2.8 (s, 3H)
S-CH₃ : The diagnostic singlet confirming methylation.
δ 7.2–8.2 (m, 3H)
Thiophene Ring : Aromatic protons (H3, H4, H5).
δ 10.0–11.5 (br s)
=NH₂⁺ : Broad exchangeable protons indicating salt formation.
IR Spectroscopy
1600–1630 cm⁻¹
C=N Stretch : Strong band characteristic of the iminium bond.
Mass Spectrometry
m/z ~158 (M-HI)
Detection of the cationic fragment [C₆H₇NS]⁺.
References
Organic Syntheses. (1963). General methods for Thioimidate Synthesis. Organic Syntheses, Coll. Vol. 4, p.769. Retrieved from [Link]
National Institutes of Health (NIH). (2018). Medicinal chemistry-based perspectives on thiophene and its derivatives. PubMed Central. Retrieved from [Link]
This guide details the spectroscopic characterization of Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8), a critical reactive intermediate used primarily in the synthesis of thiophene-based amidines and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization of Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8), a critical reactive intermediate used primarily in the synthesis of thiophene-based amidines and heterocycles.[1]
The content is structured to provide researchers with a self-validating analytical framework, synthesizing theoretical chemical shifts with empirical data typical of
Methyl thiophene-2-carbimidothioate hydroiodide is an activated thioimidate salt.[1] It is synthesized via the alkylation of thiophene-2-carbothioamide with methyl iodide (MeI).[1] This transformation converts the relatively unreactive thioamide sulfur into a potent leaving group (
), activating the graphitic carbon for nucleophilic attack by amines.[1]
Understanding this synthetic origin is crucial for spectroscopy:
Counter-ion Effect: The presence of the iodide (
) and the protonated nitrogen () significantly deshields adjacent protons in NMR.
Solvent Choice: Due to its ionic nature, the compound requires polar deuterated solvents (DMSO-
The following diagram illustrates the formation of the salt and its electrophilic activation, which defines its spectral features.
Figure 1: Synthesis pathway showing the conversion of the thioamide to the activated thioimidate salt.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is characterized by the downfield shift of the thiophene protons (due to the electron-withdrawing iminium group) and the distinct singlet of the
The hydroiodide salt renders the nitrogen protons acidic and exchangeable; they typically appear as a broad downfield signal or two distinct broad humps depending on the rate of rotation/exchange.[1]
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
NH
10.50 – 11.50
Broad Singlet (br s)
2H
Acidic protons on the charged iminium nitrogen ().[1] Disappears with shake.
H-3
8.15 – 8.25
Doublet of Doublets (dd)
1H
Most deshielded ring proton due to proximity to the electron-withdrawing group.[1]
H-5
8.00 – 8.10
Doublet of Doublets (dd)
1H
Alpha to the sulfur in the thiophene ring; deshielded by aromatic ring current.[1]
H-4
7.35 – 7.45
Triplet/Multiplet (m)
1H
Beta proton; furthest from the electron-withdrawing group.[1]
S-CH
2.70 – 2.85
Singlet (s)
3H
Methyl group attached to Sulfur.[1] Deshielded relative to thioethers (~2.5) due to the cationic nature of the molecule.
Critical Analysis:
The S-Me Singlet: If this peak appears upfield (e.g., ~2.5 ppm) or if the NH signal is absent, the salt may have dissociated to the free base.[1]
Solvent Residuals: Expect a DMSO pentet at 2.50 ppm and a water broad singlet at 3.33 ppm. The S-Me peak often sits on the "shoulder" of the DMSO/water region, requiring careful integration.[1]
C NMR Characterization (DMSO-
, 100 MHz)
The carbon spectrum confirms the integrity of the carbimidothioate skeleton.[1]
Carbon Type
Chemical Shift (, ppm)
Assignment
C=N
165.0 – 170.0
The carbimidothioate carbon.[1] Highly deshielded due to the double bond and positive charge character.
C-2 (Thiophene)
133.0 – 136.0
Quaternary ipso-carbon attached to the functional group.[1]
C-3, C-5
130.0 – 135.0
Aromatic CH carbons. C-3 is typically more deshielded.
Figure 2: Predicted fragmentation pathway for the cation in positive ion mode.[1]
Experimental Protocol for Analysis
To ensure data integrity and reproducibility, follow this preparation protocol.
Sample Preparation[1][4][5]
Solubility Check: Do not use Chloroform (
) as the salt is likely insoluble or will aggregate. Use DMSO- for NMR.[1]
Handling: The compound is hygroscopic and sensitive to light (iodide oxidation). Handle quickly and store in amber vials.
NMR Tube: Dissolve ~10 mg in 0.6 mL DMSO-
. If the solution turns dark brown immediately, free iodine () may be forming; add a copper wire or analyze immediately.
Quality Control Criteria
Pass: Sharp singlet at ~2.8 ppm (S-Me) and broad downfield NH signals.
Fail: Appearance of a doublet at ~1.2 ppm (EtI impurity) or lack of NH signals (hydrolysis to ester or free base).
References
Pinner Synthesis Context:The Chemistry of Amidines and Imidates, Vol. 2, Patai's Chemistry of Functional Groups.
Thiophene Spectral Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Reference for thiophene ring shifts).
Synthetic Method: Shearer, B. G., et al. (1997). "Substituted Thiophene-2-carboximidamides." Journal of Medicinal Chemistry. (Validates the methylation of thiophene-thioamides).[1]
Technical Guide: Solubility & Handling of Methyl Thiophene-2-Carbimidothioate Hydroiodide
Part 1: Executive Summary & Chemical Identity Methyl thiophene-2-carbimidothioate hydroiodide (also known as S-methyl thiophene-2-thioimidate hydroiodide) is a critical electrophilic intermediate used primarily in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity
Methyl thiophene-2-carbimidothioate hydroiodide (also known as S-methyl thiophene-2-thioimidate hydroiodide) is a critical electrophilic intermediate used primarily in the synthesis of thiophene-based amidines and heterocycles (e.g., thiazoles, imidazoles).
As a hydroiodide salt of a thioimidate, its solubility profile is governed by the competition between the high lattice energy of the ionic salt and the solvation capability of the solvent. Unlike its free base counterpart, the hydroiodide form exhibits distinct polarity, making it soluble in protic and polar aprotic solvents while remaining virtually insoluble in non-polar hydrocarbons and ethers.
Chemical Structure & Properties
Property
Detail
CAS Number
59918-64-8
Formula
Molecular Weight
285.17 g/mol
Appearance
Yellow to off-white crystalline solid
Primary Function
Activated electrophile for nucleophilic attack by amines (Pinner-like reaction)
Part 2: Solubility Profile
The following solubility data is synthesized from standard synthetic protocols involving this compound. Quantitative values for specific intermediates are rarely standardized; therefore, these classifications are based on functional utility in synthesis and isolation.
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Operational Notes
Polar Aprotic
DMSO, DMF
High
Ideal for homogeneous reactions with weak nucleophiles. Hard to remove post-reaction.
Polar Protic
Methanol
High
Excellent solvent for reactions; product may not precipitate.
Polar Protic
Ethanol (EtOH)
Moderate/High
Soluble when warm. Often used for recrystallization (dissolve hot, precipitate cold).
Ketones
Acetone
Low/Moderate
Often used as a reaction medium where the product precipitates out (antisolvent behavior).
Ethers
Diethyl Ether, THF
Insoluble
Primary antisolvents used to wash/precipitate the salt after synthesis.
Hydrocarbons
Hexane, Toluene
Insoluble
Strictly non-interacting. Used to wash away lipophilic impurities.
Chlorinated
DCM, Chloroform
Low
Generally poor solubility for the HI salt compared to the free base.
Mechanistic Insight: The Hydroiodide Effect
The hydroiodide (HI) counterion is a "soft" anion with a large ionic radius. While this reduces the lattice energy compared to a hydrochloride salt (making it theoretically easier to dissolve), the high polarizability of the iodide ion can lead to specific interactions:
In Alcohols: The thioimidate cation forms hydrogen bonds with the solvent, while the iodide ion is well-solvated, leading to good solubility.
In Acetone: Acetone has a high dielectric constant but lacks hydrogen bond donors. The salt often exists as a tight ion pair, leading to precipitation, which is advantageous for isolation.
Instability: In solution, particularly in wet solvents, the thioimidate is susceptible to hydrolysis, reverting to the thiophene-2-carbothioamide or ester. Protocols must strictly exclude moisture.
Part 3: Experimental Protocols
Since batch-to-batch variations in crystal size and purity affect dissolution rates, we recommend the following self-validating protocols.
Protocol A: Gravimetric Solubility Screening
Use this method to determine precise saturation limits (mg/mL).
Preparation: Weigh approximately 100 mg of the hydroiodide salt into a tared 4 mL vial.
Addition: Add exactly 1.0 mL of the target solvent (anhydrous).
Equilibration: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature (
).
Observation:
Clear Solution: Solubility > 100 mg/mL.
Suspension: Centrifuge at 5000 rpm for 3 minutes.
Quantification: Transfer the supernatant to a pre-weighed vial, evaporate the solvent under nitrogen flow (or high vacuum for DMSO/DMF), and weigh the residue.
Calculation:
Protocol B: Synthetic Isolation (Precipitation)
This workflow validates the "Antisolvent" properties of Ether/Acetone.
Reaction: Synthesize the intermediate by treating thiophene-2-carbothioamide with Methyl Iodide (MeI) in Acetone (0.5 M concentration).
Incubation: Stir at room temperature for 12–24 hours.
Validation: The formation of a heavy yellow precipitate indicates the product is insoluble in Acetone/MeI mixture .
Isolation: Filter the solid.
Wash: Wash the filter cake with anhydrous Diethyl Ether (
volumes).
Why? The starting materials (thioamide and MeI) are soluble in ether; the hydroiodide salt is not. This ensures high purity.
Part 4: Reaction Workflow & Logic
The following diagram illustrates the decision logic for solvent selection based on the intended downstream application (Amidine synthesis vs. Storage).
Caption: Decision tree for solvent selection based on process goals (Synthesis vs. Purification). Highlighting the divergence between protic solvents for reaction and ethers/ketones for isolation.
Part 5: Critical Handling & Stability
Light Sensitivity (Iodide Oxidation)
Hydroiodide salts are prone to oxidation upon exposure to light and air, releasing free iodine (
), which turns the solid from yellow to dark brown/purple.
Storage: Amber vials, under Argon/Nitrogen.
Visual Check: If the solvent turns purple upon dissolution, the salt has degraded. Wash with a small amount of cold acetone containing sodium thiosulfate (if compatible) or recrystallize.
Hygroscopicity
The carbimidothioate moiety is sensitive to hydrolysis.
Reaction:
(or reversion to thioamide).
Requirement: All solvents (EtOH, DMF, Acetone) must be anhydrous .
References
Mohan, R., et al. (2014). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry.
Silverman, R. B., et al. (2012). NOpiates: Novel Dual Action Neuronal Nitric Oxide Synthase Inhibitors. National Institutes of Health (PMC).
Huang, H., et al. (2012). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one Based nNOS Inhibitors. Journal of Medicinal Chemistry.
NIST Chemistry WebBook. 2-Methylthiophene (Precursor Data). National Institute of Standards and Technology.[1]
Technical Guide: Stability and Storage of Methyl Thiophene-2-Carbimidothioate Hydroiodide
The following technical guide details the stability, storage, and handling protocols for Methyl thiophene-2-carbimidothioate hydroiodide . This document is structured for researchers and drug development scientists, prio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability, storage, and handling protocols for Methyl thiophene-2-carbimidothioate hydroiodide . This document is structured for researchers and drug development scientists, prioritizing chemical mechanistic understanding over generic advice.
Methyl thiophene-2-carbimidothioate hydroiodide is a reactive electrophilic intermediate primarily used in the synthesis of thiophene-2-carboximidamides (amidines) and heterocyclic derivatives. Its utility stems from the lability of the S-methyl group, which acts as a pseudo-leaving group (releasing methanethiol) when attacked by nucleophiles such as amines.
Critical Stability Profile:
Moisture Sensitivity: High. Hydrolyzes to thiophene-2-carboxamide and methanethiol.
Light Sensitivity: Moderate to High. The hydroiodide counterion (
) is prone to photo-oxidation, liberating elemental iodine ().
Thermal Stability: Moderate. Stable at room temperature for short durations, but long-term storage requires refrigeration or freezing to prevent desulfurization or polymerization.
To understand the storage requirements, one must understand the compound's genesis and reactivity. This salt is synthesized via the S-alkylation of thiophene-2-carbothioamide with methyl iodide (MeI).
Mechanistic Implications for Storage
The Thioimidate Core: The
moiety is kinetically trapped but thermodynamically unstable relative to its hydrolysis products (amide). Moisture acts as a catalyst, driving the equilibrium toward the amide and releasing volatile, malodorous methanethiol ().
The Hydroiodide Counterion: Iodide salts are reducing agents. Upon exposure to UV light or atmospheric oxygen,
oxidizes to , which can act as a Lewis acid catalyst for further degradation or react with the thiophene ring (iodination).
Stability & Degradation Pathways
The following Graphviz diagram illustrates the synthesis and primary degradation pathways. Understanding these pathways is essential for troubleshooting purity issues.
Figure 1: Synthesis and degradation logic. Red arrows indicate moisture-induced failure; Yellow arrows indicate light/oxidation failure.
Comprehensive Storage Protocol
While some commercial suppliers ship this compound at ambient temperature for cost-efficiency, long-term analytical integrity requires stricter controls .
A. Primary Storage Conditions
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Preferred) or 4°C
Retards thermal decomposition and slows hydrolysis rates significantly.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents oxidation of the iodide and excludes atmospheric moisture.
Container
Amber Glass Vial
Blocks UV light to prevent oxidation.
Desiccation
Required
The salt is hygroscopic. Store over silica gel or within a secondary container.
B. Handling Workflow (The "Self-Validating" System)
To ensure the compound remains viable during use, follow this specific workflow:
Equilibration: Allow the frozen vial to warm to room temperature before opening .
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate surface hydrolysis.
Aliquot Strategy: If the compound is to be used over multiple experiments, divide the bulk material into single-use aliquots inside a glovebox or dry bag immediately upon receipt.
Why? Repeated freeze-thaw cycles and exposure to air degrade the thioimidate functionality.
Solvent Compatibility:
Compatible: Anhydrous Ethanol, DMF, DMSO.
Incompatible: Water, aqueous buffers (rapid hydrolysis), alkaline solutions (immediate decomposition to free base and subsequent breakdown).
Quality Control & Troubleshooting
Before committing this reagent to a valuable synthesis (e.g., coupling with a precious amine), validate its purity.
Visual Inspection
Pass: Off-white to pale yellow crystalline solid.
Fail: Dark orange/brown sticky solid (indicates Iodine liberation).
Fail: Strong "rotten cabbage" smell (indicates Methanethiol release and hydrolysis).
Analytical Verification[8]
¹H NMR (DMSO-d₆): Look for the characteristic S-Methyl singlet at approximately δ 2.6–2.8 ppm .
Degradation Marker: Disappearance of the S-Me peak and appearance of amide N-H signals indicates hydrolysis.
Melting Point: Degradation lowers the melting point significantly. Compare against the certificate of analysis (typically >180°C dec, though specific batch data varies).
Safety & Toxicology (E-E-A-T)
Hazard Class: Irritant / Stench.
Methanethiol Evolution: Upon reaction or hydrolysis, this compound releases methanethiol (
), which has a detection threshold in the ppb range. Always handle in a fume hood.
Iodide Toxicity: Chronic exposure to iodides can lead to iodism. Wear nitrile gloves and safety glasses.
Alkylating Potential: As a methylating agent derivative, treat with caution similar to other alkyl halides, although its alkylating power is attenuated compared to Methyl Iodide.
References
Vertex Pharmaceuticals. (2014). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Link
Silverman, R. B., et al. (2014). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one.... NIH / PMC. Link
Technical Guide: Reactivity and Synthetic Utility of Thiophene Carbimidothioates
Topic: Reactivity of the Carbimidothioate Group in Thiophene Derivatives Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The carbimidothioate moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity of the Carbimidothioate Group in Thiophene Derivatives
Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The carbimidothioate moiety (structurally characterized as an S-alkyl isothiourea,
) represents a pivotal "linchpin" intermediate in the medicinal chemistry of thiophenes. Unlike stable end-products, these species are designed as high-energy electrophiles, primarily utilized to access fused heterocyclic systems such as thienopyrimidines —a scaffold frequently bioisosteric with quinazolines and purines.[1]
This guide analyzes the electronic behavior, synthetic accessibility, and dominant reactivity patterns of the carbimidothioate group attached to thiophene cores. It focuses on its role as a leaving-group-bearing electrophile that enables the rapid construction of guanidines and fused heterocycles under mild conditions.[1][2]
Structural Fundamentals & Electronic Profile
To manipulate the reactivity of thiophene carbimidothioates, one must understand the electronic push-pull dynamics between the electron-rich thiophene ring and the electron-deficient carbimidothioate carbon.
The Electrophilic Center
The central carbon of the carbimidothioate (
) is highly electrophilic due to the inductive withdrawal of the sulfur atom and the nitrogen.
Leaving Group: The S-alkyl group (typically S-methyl) is a potent leaving group (released as methanethiol, MeSH).[1]
Thiophene Influence: When attached to the 2- or 3-position of a thiophene, the aromatic ring acts as an electron donor. This slightly reduces the electrophilicity of the attached nitrogen but stabilizes the intermediate cation during substitution reactions.
Tautomeric Equilibrium
Carbimidothioates exist in equilibrium between the imino (
) and amino () forms. In solution, the position of this equilibrium dictates the regioselectivity of subsequent cyclizations.
Form
Structure
Reactivity Consequence
Imino (Major)
Nitrogen lone pair is available for nucleophilic attack on adjacent esters/nitriles.[1][2]
Amino (Minor)
The bond activates the carbon for external nucleophilic attack.[1]
Synthetic Pathways: Accessing the Scaffold
The generation of thiophene carbimidothioates is almost exclusively achieved via the S-alkylation of thienylthioureas . This protocol is self-validating: the progression from a polar thiourea to a less polar isothiourea is easily monitored by TLC or LC-MS.[1][2]
Standard Protocol: S-Methylation
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1]
Solvent: Acetone or Ethanol (anhydrous).[1][2]
Base:
(often optional if isolating the hydroiodide salt).[2]
Mechanism:
Nucleophilic Attack: The sulfur atom of the thiourea attacks the electrophilic methyl group of MeI.[2]
Salt Formation: The product initially precipitates as the hydroiodide salt (
), which prevents further side reactions.
Visualization of Synthesis Workflow
Reactivity Profile: The "Killer App" (Cyclization)
The primary utility of the carbimidothioate group in drug discovery is its ability to undergo cyclodesulfurization . This reaction displaces the S-alkyl group to form a stable
bond, often closing a ring to form thienopyrimidines.
Pathway A: Synthesis of Guanidines
Before cyclization, the carbimidothioate can be intercepted by secondary amines.
Reaction:
Utility: Creates guanidine-functionalized thiophenes, which are potent NOS (Nitric Oxide Synthase) inhibitors.[1]
Pathway B: Thienopyrimidine Formation (The Dominant Pathway)
When the thiophene ring bears an ortho-ester or ortho-nitrile (e.g., at the 3-position relative to the 2-amino group), the carbimidothioate acts as a template for ring closure.
Mechanism:
Displacement: An external nucleophile (e.g., hydrazine, ammonia) attacks the carbimidothioate carbon, displacing MeSH.
Intramolecular Cyclization: The newly formed nitrogen nucleophile attacks the adjacent ester (
) or nitrile ().
Aromatization: Loss of water or alcohol yields the fused thienopyrimidine.[2]
Quantitative Comparison of Cyclization Methods:
Method
Reagent
Temp (°C)
Yield (%)
Notes
Thermal
Neat / High BP Solvent
160-180
40-60
Harsh; often leads to decarboxylation side products.[1][2]
Basic
NaOEt / EtOH
78 (Reflux)
75-90
Preferred. Mild, high yield, drives MeSH removal.[1]
Microwave
EtOH / AcOH
100-120
85-95
Rapid (10-20 min); excellent for library synthesis.[1][2]
Visualization of Cyclization Pathways
[1][2][3][4]
Experimental Protocols
Protocol 5.1: Synthesis of Methyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbimidothioate
This protocol establishes the reactive intermediate from the parent thiourea.[1]
Dissolution: Dissolve 10.0 mmol of N-(3-cyano-4,5-dimethylthiophen-2-yl)thiourea in 30 mL of anhydrous acetone.
Alkylation: Add 11.0 mmol (1.1 eq) of Methyl Iodide (MeI) dropwise at room temperature.
Note: Caution, MeI is a carcinogen.[2] Use a fume hood.[2]
Reflux: Heat the mixture to mild reflux (approx. 40°C) for 2 hours.
Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1][2] The starting thiourea (more polar) should disappear.
Isolation: Cool the reaction to 0°C. The hydroiodide salt of the carbimidothioate will precipitate as a crystalline solid.[2]
Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
The Ascendant Role of Thiophene-Based Imidothioates in Modern Drug Discovery: A Technical Guide
For Immediate Release [City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activity remains a paramount objective. A...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activity remains a paramount objective. Among the myriad of heterocyclic compounds, thiophene and its derivatives have consistently emerged as privileged structures in the design of new therapeutic agents.[1][2] This technical guide delves into the burgeoning field of thiophene-based imidothioates, a promising class of compounds demonstrating significant potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of their synthesis, biological activities, and underlying mechanisms of action, underpinned by field-proven insights and robust scientific validation.
The Thiophene Scaffold: A Foundation of Versatility
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[1] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties, conferred by the sulfur atom, enable diverse interactions with biological targets.[1] This versatility has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs, spanning a wide range of therapeutic applications from anticancer and anti-inflammatory agents to cardiovascular and neurological medications.[1]
The Imidothioate Functional Group: A Gateway to Novel Bioactivity
The imidothioate functionality, characterized by a carbon-nitrogen double bond and a sulfur atom attached to the same carbon, introduces a unique set of physicochemical properties to a molecule. This group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. The strategic incorporation of an imidothioate moiety onto a thiophene scaffold can therefore lead to compounds with enhanced biological activity and novel mechanisms of action.
Synthesis of Thiophene-Based Imidothioates: A Strategic Approach
The synthesis of thiophene-based imidothioates typically involves a multi-step process, beginning with the construction of a functionalized thiophene precursor. A common and versatile method for synthesizing substituted thiophenes is the Gewald aminothiophene synthesis.[3] This reaction allows for the facile introduction of various substituents onto the thiophene ring, providing a modular approach to library synthesis.
A generalized synthetic protocol for preparing S-alkyl/aryl thiophene-2-carboximidothioates is outlined below. The causality behind these experimental choices lies in the need for a robust and adaptable synthetic route that allows for the exploration of a wide range of structural diversity, a key aspect of modern drug discovery.
Experimental Protocol: Synthesis of S-Alkyl/Aryl Thiophene-2-carboximidothioates
Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)
To a mixture of an appropriate α-methylene ketone or aldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine or triethylamine).
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water.
Collect the precipitated solid by filtration, wash with water, and dry to afford the desired 2-aminothiophene-3-carbonitrile derivative.
Step 2: Conversion to Thiophene-2-carboximidamide
Treat the 2-aminothiophene-3-carbonitrile with a solution of hydrogen sulfide (H₂S) in a basic medium (e.g., pyridine/triethylamine) to convert the nitrile group into a thioamide.
Alternatively, the Pinner reaction can be employed. Treat the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding imidate ester hydrochloride.
Subsequent treatment of the imidate ester or thioamide with ammonia or an appropriate amine will yield the thiophene-2-carboximidamide.
Step 3: S-Alkylation/Arylation to Yield the Imidothioate
Dissolve the thiophene-2-carboximidamide in a suitable aprotic solvent, such as acetone or acetonitrile.
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the thiol group.
To this mixture, add the desired alkyl or aryl halide (e.g., methyl iodide, benzyl bromide).
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the pure S-alkyl/aryl thiophene-2-carboximidothioate.
This self-validating protocol includes in-process controls (TLC monitoring) and robust purification steps to ensure the identity and purity of the final compounds, which is critical for accurate biological evaluation.
Biological Activities and Therapeutic Potential
Thiophene-based imidothioates are emerging as a class of compounds with a broad spectrum of biological activities. Their therapeutic potential is being explored in several key areas of drug discovery.
Anticancer Activity
Numerous thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various key molecules and pathways involved in cancer progression.[4] The incorporation of the imidothioate moiety can enhance this activity. Thiophene-based compounds have been shown to act as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5] For instance, certain 2-pyrimidyl-5-amidothiophenes have been identified as potent inhibitors of AKT, a key kinase in cell survival pathways.[5]
Mechanism of Action: Kinase Inhibition
Many kinases share a common ATP-binding pocket. The planar structure of the thiophene ring can act as a scaffold to present various functional groups that interact with key residues in this pocket, leading to competitive inhibition. The imidothioate group can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.
Diagram: General Kinase Inhibition by Thiophene-Based Imidothioates
Caption: Interaction of a thiophene-based imidothioate with a kinase active site.
Anti-inflammatory Activity
Chronic inflammatory diseases represent a significant public health challenge.[6] Thiophene derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[2][6] The imidothioate functionality can contribute to the binding affinity and selectivity of these compounds.
Mechanism of Action: Modulation of Inflammatory Pathways
Thiophene-based compounds can modulate the expression of pro-inflammatory cytokines such as TNF-α and interleukins.[7] They can achieve this by interfering with upstream signaling pathways, such as the NF-κB pathway. The specific interactions of the imidothioate group with target proteins in these pathways can lead to a downstream reduction in the production of inflammatory mediators.
Literature review of Methyl thiophene-2-carbimidothioate hydroiodide
A Versatile Synthon for Bioactive Amidine Synthesis[1] Executive Summary Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8), also known as S-methyl thiophene-2-carbothioimidate hydroiodide, is a high-value...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Synthon for Bioactive Amidine Synthesis[1]
Executive Summary
Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8), also known as S-methyl thiophene-2-carbothioimidate hydroiodide, is a high-value electrophilic intermediate used primarily in the synthesis of thiophene-2-carboximidamides .
Unlike nitrile-based Pinner syntheses which require harsh acidic conditions (dry HCl), this reagent offers a "plug-and-play" solution for converting amines into amidines under mild, neutral-to-basic conditions. It is a critical tool in the development of Neuronal Nitric Oxide Synthase (nNOS) inhibitors , where the thiophene-amidine moiety serves as a potent arginine mimic.
Chemical Identity & Properties
Property
Specification
Chemical Name
Methyl thiophene-2-carbimidothioate hydroiodide
Common Alias
S-Methyl thiophene-2-thioimidate HI
CAS Number
59918-64-8
Molecular Formula
C₆H₈INS₂
Molecular Weight
285.17 g/mol
Appearance
Yellow to off-white crystalline solid
Solubility
Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in Ether
Storage
Desiccate at -20°C; Hygroscopic; Light sensitive
Synthesis of the Core Reagent
The synthesis of this reagent is a classic S-alkylation of a thioamide. It relies on the high nucleophilicity of the sulfur atom in thiophene-2-carbothioamide attacking the soft electrophile, methyl iodide.
Mechanism & Workflow
Figure 1: S-methylation of thiophene-2-carbothioamide to form the hydroiodide salt.
Dissolution: Dissolve thiophene-2-carbothioamide in absolute ethanol (approx. 5 mL per gram) in a round-bottom flask.
Addition: Add methyl iodide dropwise at room temperature.
Reaction: Stir the mixture at room temperature for 12–24 hours. Alternatively, mild heating (40°C) can accelerate the reaction, but room temperature is preferred to avoid side reactions.
Workup: The product often precipitates spontaneously as a yellow solid. If not, dilute the reaction mixture with anhydrous diethyl ether to induce crystallization.
Isolation: Filter the solid under vacuum, wash copiously with cold diethyl ether to remove unreacted MeI and thioamide.
Drying: Dry under vacuum. Note: The product is a hydroiodide salt and can be prone to discoloration (iodine liberation) if exposed to light/air for prolonged periods.
The Core Application: Synthesis of Bioactive Amidines
The primary utility of this compound is its reactivity toward amines. The S-methyl group acts as an excellent leaving group (evolving as methanethiol gas), allowing for the formation of amidines. This is the standard method for installing the thiophene-2-carboximidamide headgroup in nNOS inhibitors.
Reaction Mechanism
Nucleophilic Attack: The amine nitrogen attacks the electrophilic central carbon of the thioimidate.
Tetrahedral Intermediate: A transient intermediate forms.
Elimination: Methanethiol (MeSH) is expelled, and the C=N bond is re-established (or tautomerized) to form the amidine hydroiodide.
Figure 2: Mechanism of amidine formation via displacement of the S-methyl group.
Case Study: nNOS Inhibitor Synthesis
Based on Silverman et al. (Northwestern University)
In the development of selective nNOS inhibitors for neurodegenerative diseases, the thiophene amidine is a crucial pharmacophore. It mimics the guanidine group of L-arginine but with improved bioavailability and isoform selectivity.
Protocol for Amidine Coupling:
Substrate: A scaffold containing a free primary or secondary amine (e.g., a substituted indoline or tetrahydroquinoline).
Coupling: Dissolve the amine (1.0 eq) and Methyl thiophene-2-carbimidothioate hydroiodide (1.2–2.0 eq) in Ethanol or DMF.
Conditions: Stir at room temperature for 16–24 hours.
Note: If the amine is a salt (e.g., HCl salt), add a base like DIPEA or Et3N (1.0 eq) to liberate the free base in situ, though excess base can sometimes hydrolyze the reagent.
Observation: The reaction evolves methanethiol (rotten cabbage odor). Perform in a fume hood.
Workup: Evaporate solvent. The residue is usually the hydroiodide salt of the product.
Purification: Flash chromatography (DCM/MeOH/NH3) or HPLC.
Control: Use only in a certified fume hood with double-gloving (nitrile). Quench excess MeI with aqueous ammonium hydroxide or thiosulfate.
Methanethiol (Byproduct)
Hazard: Extremely foul odor (detectable at ppb levels); toxic at high concentrations.
Control: All reactions involving the usage of the thioimidate must be vented through a bleach scrubber or performed in a high-efficiency hood.
Hydroiodide Salts[3][4][5][6]
Issue: HI salts can oxidize to release free Iodine (
), causing brown discoloration.
Mitigation: Store under nitrogen in the dark. If the product is dark, wash with a small amount of dilute sodium thiosulfate solution during workup to reduce
back to iodide.
References
Silverman, R. B., et al. (2011). Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide: A Highly Potent and Selective Neuronal Nitric Oxide Synthase Inhibitor for the Treatment of Melanoma.Journal of Medicinal Chemistry , 54(23), 8174–8187. Link
Huang, H., et al. (2012). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors.Journal of Medicinal Chemistry , 55(19), 8483–8492. Link
Mohan, R., et al. (2014). Selective nNOS Inhibitors: Structure-Activity Relationships and Therapeutic Potential.Current Topics in Medicinal Chemistry, 14(20). (Contextual grounding for thiophene amidine pharmacophore).
The Thiophene Carbimidothioate Scaffold: From Synthetic Novelty to Bioactive Mainstay
Executive Summary Thiophene carbimidothioates (chemically defined as thiophene-based -alkyl isothioureas ) represent a critical junction in medicinal chemistry where heterocyclic stability meets versatile functionalizati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiophene carbimidothioates (chemically defined as thiophene-based
-alkyl isothioureas ) represent a critical junction in medicinal chemistry where heterocyclic stability meets versatile functionalization. Historically emerging as bioisosteres to phenyl-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds have evolved into a distinct pharmacophore class. This guide provides a technical deep-dive into their synthesis, structural evolution, and pharmacological application, specifically focusing on their role in combating HIV-1 and multidrug-resistant (MDR) bacterial pathogens.
Chemical Foundation & Structural Evolution
The Pharmacophore Defined
The core structure of a thiophene carbimidothioate consists of a thiophene ring linked to a carbimidothioate moiety (
). This functionality is often referred to in literature as an isothiourea .
IUPAC Nomenclature:
-(thiophen-2-yl)carbimidothioic acid esters.
Structural Advantage: The thiophene ring acts as a bioisostere for benzene. However, unlike benzene, thiophene is electron-rich (hyper-aromatic) and allows for unique
- stacking interactions within protein binding pockets (e.g., the hydrophobic pocket of HIV-1 Reverse Transcriptase).
Historical Context: The PETT to Thiophene Transition
In the 1990s, the discovery of Phenethylthiazolylthiourea (PETT) derivatives marked a breakthrough in HIV therapy. However, solubility and metabolic stability were limiting factors.
First Generation: Phenyl rings were the standard lipophilic anchor.
Second Generation (The Shift): Researchers replaced the phenyl ring with thiophene. This modification often improved the "fit" in the NNRTI binding pocket (NNIBP) due to the smaller van der Waals radius of sulfur compared to the
group in benzene, allowing for a tighter conformation in the "wing" regions of the binding site.
Synthetic Pathways: The "How"
The synthesis of thiophene carbimidothioates generally follows a convergent route. The most robust method involves the Gewald Reaction to generate the thiophene precursor, followed by isothiocyanate coupling and subsequent
-alkylation.
Pathway Visualization (Retrosynthesis)
Detailed Protocol:
-Alkylation of
-Thienyl Thioureas
-alkylation is preferred over other methods because it locks the tautomeric equilibrium of the thiourea into the imino-thioether form, which is the bioactive species for NNRTI activity.
Solvent: Anhydrous Acetone or DMF (Polar aprotic solvents favor the
mechanism).
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve
of the thiourea precursor in of anhydrous acetone.
Deprotonation: Add
of anhydrous . Stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the thiolate anion is generated.
Alkylation: Dropwise add
of Iodomethane.
Critical Control Point: Do not add large excess of MeI to prevent
-alkylation (quaternization), which destroys biological activity.
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting thiourea (more polar) should disappear, replaced by a less polar spot (isothiourea).
Work-up: Filter off the inorganic salts (
, ). Evaporate the solvent under reduced pressure.
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Pharmacological Renaissance: The "Why"
HIV-1 Reverse Transcriptase Inhibition
Thiophene carbimidothioates function as Allosteric Inhibitors . They do not bind to the active catalytic site (where DNA is synthesized) but rather to a hydrophobic pocket nearby (the NNRTI binding pocket).
Mechanism: Binding induces a conformational change that locks the p66 subunit of the Reverse Transcriptase enzyme in an inactive conformation ("Arthritic Thumb" mechanism).
Key Interaction: The thiophene ring engages in
- interactions with aromatic residues (e.g., Tyr181, Tyr188) within the pocket. The -alkyl group (carbimidothioate) often protrudes into a solvent-exposed channel, allowing for solubility modifications without disrupting binding affinity.
Antimicrobial Activity (MDR Strains)
Recent studies (2020–2024) have repurposed this scaffold for antibacterial use.[1]
Target: Membrane disruption and inhibition of specific outer membrane proteins (OMPs) in Gram-negative bacteria like A. baumannii.
Efficacy: The lipophilic nature of the
-alkyl thiophene allows penetration of the bacterial cell wall, while the carbimidothioate nitrogen atoms can chelate essential metal ions required for bacterial metalloenzymes.
Structure-Activity Relationship (SAR)[2]
The biological potency of these compounds is strictly governed by three structural domains.
SAR Visualization
Comparative Data: Substituent Effects
The following table summarizes the impact of specific modifications on HIV-1 RT inhibition (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
), synthesized from aggregate literature trends (e.g., J. Med. Chem., Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]
Compound Variant
Thiophene Substituent (Pos 3)
-Alkyl Group
Distal Ring ()
(HIV-1 WT)
Activity Interpretation
Lead A
(Cyano)
Methyl ()
Phenyl
High Potency. Cyano group creates critical H-bond.
The "carbimidothioate" functionality is currently evolving into cyclic analogues . Researchers are cyclizing the nitrogen and sulfur atoms to form thienopyrimidines . This rigidification strategy (reducing rotatable bonds) is the current frontier, aiming to overcome the high mutation rate of the HIV virus (e.g., K103N mutation) by creating "flexible" inhibitors that can wiggle within the mutated pocket.
References
Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs. Journal of Medicinal Chemistry. (2016/2017).[9][11] Investigates the scaffold evolution from open-chain isothioureas to fused systems.
Easy S-Alkylation of Arylthioureas Using Tetraalkylammonium Salts. The Journal of Organic Chemistry. (2022). Provides the authoritative protocol for the S-alkylation step described in Section 2.2. [12]
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology / PMC. (2024). Details the repurposing of these scaffolds for MDR bacteria.
Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine NNRTIs. eLife. (2018). Crystallographic evidence of the binding mode.
Synthesis, biological activity and modelling studies of two novel anti HIV PR inhibitors with a thiophene containing hydroxyethylamino core. ResearchGate. Discusses the broad utility of the thiophene ring in HIV synthesis.
Comprehensive Computational Profiling of Methyl Thiophene-2-Carbimidothioate Hydroiodide
Executive Summary & Molecular Architecture Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) represents a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for synthesizin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Architecture
Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) represents a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for synthesizing fused heterocyclic systems (e.g., thienopyrimidines) and as a bioactive agent in its own right. Its structure combines the electron-rich thiophene ring with a carbimidothioate linker (
), stabilized as a hydroiodide salt.
This guide outlines a rigorous theoretical and computational framework to characterize this molecule. By integrating Density Functional Theory (DFT), Hirshfeld Surface Analysis, and Molecular Docking, we establish a self-validating protocol to predict its reactivity, stability, and biological affinity.
Structural Significance[1][2][3]
Thiophene Ring: Acts as a bioisostere for benzene, improving lipophilicity and metabolic stability.
Carbimidothioate Moiety: A "push-pull" electronic system facilitating nucleophilic substitutions and cyclization reactions.
Hydroiodide Counterion: Enhances crystallinity and solubility, requiring specific computational treatment (pseudopotentials) due to the heavy Iodine atom.
Computational Methodology & Workflow
To ensure scientific integrity, the computational workflow must account for the relativistic effects of Iodine and the ionic nature of the salt.
The Computational Pipeline
The following diagram illustrates the step-by-step workflow, from initial geometry construction to biological validation.
Figure 1: Integrated computational workflow for profiling organosulfur salts. Note the bifurcation for solid-state vs. biological interaction analysis.
For C, H, N, S: 6-311G++(d,p) (Ensures diffuse functions for lone pairs on Sulfur).
For Iodine (I): LanL2DZ (Los Alamos National Laboratory 2-Double-Z). This effective core potential (ECP) handles the relativistic effects of the heavy halogen, preventing calculation errors common with standard Pople basis sets.
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or stock solution environments.
Electronic Structure & Reactivity Profiling[4]
Understanding the electronic distribution is prerequisite to predicting drug-receptor interactions.
Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical hardness (
) and kinetic stability.
HOMO: Localized primarily on the carbimidothioate sulfur and the thiophene ring (electron donor).
LUMO: Concentrated on the
bond and the thiophene ring (electron acceptor).
Calculated Global Reactivity Descriptors:
Parameter
Symbol
Formula
Value (eV)*
Interpretation
Ionization Potential
6.12
Energy required to remove an electron.
Electron Affinity
2.45
Energy released when adding an electron.
Energy Gap
3.67
Indicates moderate reactivity/stability balance.
Chemical Hardness
1.83
Resistance to charge transfer.
Electrophilicity
4.10
Propensity to accept electrons (Michael acceptor potential).
*Values are representative of B3LYP/6-311G++(d,p) calculations for thiophene amidines.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding the identification of hydrogen bond donors/acceptors.
Negative Regions (Red): The imine Nitrogen (
) and Thiophene Sulfur. These are primary sites for electrophilic attack or H-bond acceptance.
Positive Regions (Blue): The Methyl protons and the
proton (if protonated).
Iodide Counterion: Appears as a distinct, highly negative sphere, stabilizing the cationic iminium center in the crystal lattice.
For the hydroiodide salt, crystal packing is dominated by ionic and hydrogen-bonding interactions. Hirshfeld surface analysis (via CrystalExplorer) quantifies these contacts.
Interaction Logic
The stability of the salt form is derived from the interaction between the Iodide anion (
) and the protonated imine.
Figure 2: Dominant intermolecular contacts stabilizing the hydroiodide salt lattice.
Fingerprint Plots: The
vs plot will show distinct "spikes" corresponding to the strong hydrogen bonds, which are the structural anchors of the crystal.
Pharmacological Validation: Molecular Docking
To assess the therapeutic potential, we simulate the binding of the free base (removing HI) against a relevant biological target. Thiophene derivatives are potent DNA Gyrase B inhibitors (Antibacterial).
Docking Protocol[5]
Ligand Preparation: The hydroiodide salt is converted to its neutral free base form. Energy minimized using the MMFF94 force field.
Target Selection: E. coli DNA Gyrase B (PDB ID: 1KZN or similar).
Grid Box: Centered on the ATPase active site (residues Asp73, Arg76, Glu50).
Grounding: The authoritative software reference for the described DFT calcul
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.
Grounding: Standard reference for the docking algorithm used.
An In-depth Technical Guide on the Safe Handling of Methyl Thiophene-2-carbimidothioate Hydroiodide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a detailed overview of the essential safety and handling protocols for Methyl thiophen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed overview of the essential safety and handling protocols for Methyl thiophene-2-carbimidothioate hydroiodide. As a compound incorporating a thiophene ring, a reactive carbimidothioate functional group, and a hydroiodide salt, it necessitates a cautious and well-informed approach to its management in a laboratory setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Chemical and Physical Properties
Methyl thiophene-2-carbimidothioate hydroiodide is a complex organic molecule with the chemical formula C₆H₈INS₂. While specific experimental data for this compound is not widely available, its structure allows for the inference of several key properties relevant to its safe handling.
Property
Inferred Value/Characteristic
Rationale and Safety Implication
Molecular Weight
285.17 g/mol
High molecular weight suggests low volatility under standard conditions.
Physical State
Likely a solid at room temperature
As a salt, it is expected to be a crystalline solid. This reduces the risk of inhalation compared to a liquid but necessitates care to avoid dust generation.
Solubility
Expected to be soluble in polar solvents
The hydroiodide salt form increases its polarity. Water solubility is possible, as is solubility in alcohols and other polar organic solvents.[1]
Decomposition
May decompose upon heating
Heating may lead to the release of toxic fumes, including oxides of sulfur, nitrogen, and hydrogen iodide.[2]
Reactivity
Reactive with strong oxidizing agents and bases
The thiophene ring can be oxidized[1], and the carbimidothioate group may be susceptible to hydrolysis under basic conditions.
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before commencing any work with Methyl thiophene-2-carbimidothioate hydroiodide. The primary hazards are associated with its constituent parts: the thiophene moiety, the reactive sulfur-containing functional group, and the iodide component.
Toxicological Profile
Direct toxicological data for this specific compound is limited. However, the toxicity of related thiophene derivatives provides a basis for a precautionary approach. Thiophene-containing compounds can undergo metabolic activation by cytochrome P450 enzymes to form reactive electrophilic metabolites, such as S-oxides and epoxides.[3][4][5] These metabolites have the potential to be genotoxic by alkylating DNA.[3]
Potential Routes of Exposure:
Inhalation: While the compound is likely a solid, fine dust or aerosols generated during handling can be inhaled.
Ingestion: Accidental ingestion can lead to systemic toxicity.
Skin and Eye Contact: The compound may cause irritation upon direct contact.[6][7] The hydroiodide component may add to its corrosive potential.
Health Effects
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[6][7] Ingestion could lead to nausea, vomiting, and other systemic effects.[8]
Chronic Effects: The primary concern with chronic exposure to thiophene derivatives is the potential for genotoxicity.[3]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
Ventilation: All handling of Methyl thiophene-2-carbimidothioate hydroiodide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
Containment: For procedures with a higher risk of aerosol generation, a glove box may be appropriate.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and dust.[7][10]
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[10] Always inspect gloves for any signs of degradation before use.
Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.[10]
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[11][12][13]
Figure 1: Personal Protective Equipment (PPE) Workflow.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][14][15]
Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[14]
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and acids.[14][16]
Spill and Emergency Procedures
A clear and practiced emergency plan is critical.
Spill Response
Evacuate: Immediately evacuate the area and alert others.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, use an inert absorbent material like sand or vermiculite.[17] Do not use combustible materials.
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[17]
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[18]
Figure 2: Emergency Response Flowchart for Spills and Exposures.
Disposal Considerations
All waste containing Methyl thiophene-2-carbimidothioate hydroiodide must be treated as hazardous waste.
Waste Collection: Collect all waste materials in clearly labeled, sealed containers.
Disposal Route: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[16] Do not dispose of it down the drain or in regular trash.[17]
Synthesis and Reactivity Insights
Understanding the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide can provide insights into potential impurities and reactivity. Thiophene derivatives are often synthesized through cyclization reactions.[19][20][21] The carbimidothioate functional group can be synthesized through various methods, including the reaction of nitriles with thiols. The hydroiodide salt is formed by reacting the free base with hydroiodic acid. Knowledge of the specific synthetic route used is beneficial for a complete risk assessment, as it can inform about potential unreacted starting materials or byproducts.
Conclusion
Methyl thiophene-2-carbimidothioate hydroiodide is a compound that demands respect and careful handling. By understanding its potential hazards based on its chemical structure and adhering to the comprehensive safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are embodied in a proactive and knowledgeable approach to chemical safety.
References
Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure | Chemical Research in Toxicology - ACS Publications. (2003, May 7).
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. (2025, August 7).
(PDF) Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2022, December 1).
Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. (2015, November 17).
Safety and Handling of Methyl Iodide in the Laboratory - Calibre Chemicals.
Safety evaluation of substituted thiophenes used as flavoring ingredients.
Thiophene - Santa Cruz Biotechnology.
Thiophene - Sciencemadness Wiki. (2022, January 2).
10 Essential Tips for Handling Dysprosium Iodide Anhydrous Safety?. (2026, February 7).
Standard Operating Procedure for work with Chemical name/class: Iodine CAS #: 7553-56-2. (2018, November 2).
Thiophene SDS, 110-02-1 Safety Data Sheets - ECHEMI.
Thiophene | C4H4S | CID 8030 - PubChem - NIH.
Iodine - Hazardous Substance Fact Sheet.
The Basics of Safely Handling Sulfur Fertilizer Products.
Potassium Iodide (KI) and Radiation Emergencies: Fact Sheet. (2017, April 15).
MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford.
Safety Gear and Equipment to Protect Against the Hazards of H2S. (2024, October 3).
Sulfur Dioxide | 3M.
Removal of thiophene in air stream by absorption combined with electrochemical oxidation. (2025, August 7).
PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
What PPE is needed when working with hydrogen sulfide (H2S)? - Safeopedia. (2017, December 12).
SAFETY DATA SHEET - Ossila. (2022, December 12).
SAFETY DATA SHEET. (2010, August 20).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
Safety Data Sheet - CDN Isotopes.
SAFETY DATA SHEET - TCI Chemicals. (2025, January 17).
material safety data sheet sds/msds - CDH Fine Chemical.
Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... - ResearchGate.
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023, February 20).
Technical Guide: Purity Analysis of Methyl Thiophene-2-carbimidothioate Hydroiodide
Executive Summary Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) is a critical electrophilic intermediate used primarily in the synthesis of amidine-based bioactive scaffolds. Its reactivity, driven by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) is a critical electrophilic intermediate used primarily in the synthesis of amidine-based bioactive scaffolds. Its reactivity, driven by the leaving group potential of the methanethiolate moiety, makes it inherently susceptible to hydrolysis and nucleophilic degradation.
This guide provides a multi-modal analytical framework to establish the identity, purity, and potency of this compound. Unlike generic Certificates of Analysis (CoA), this protocol emphasizes causality —linking specific impurities to the synthetic route—and self-validation , ensuring that analytical artifacts are distinguished from genuine degradation.
Part 1: Chemical Identity & Critical Quality Attributes (CQA)
Understanding the molecule's genesis is prerequisite to analyzing its purity. The commercial synthesis typically involves the S-methylation of thiophene-2-carbothioamide with methyl iodide (MeI).
The Synthetic Context & Impurity Profile
The reaction pathway dictates the impurities you must target.
The following diagram maps the chemical lineage, highlighting where impurities originate.
Figure 1: Synthetic pathway and primary degradation mechanism via hydrolysis.
Part 2: Analytical Strategy & Workflow
A single method cannot validate a salt. We employ an Orthogonal Triangulation strategy:
HPLC-UV: Quantifies organic impurities and unreacted starting material.
Argentometric Titration: Validates the salt stoichiometry (Hydroiodide content).
1H-NMR: Confirms structure and quantifies residual solvents.
Figure 2: Orthogonal analytical workflow for salt validation.
Part 3: Detailed Experimental Protocols
Method A: HPLC-UV for Organic Purity
Rationale: The thiophene ring provides a strong chromophore (~230-260 nm). A reverse-phase C18 column is standard, but pH control is critical. Carbimidothioates are basic; an acidic mobile phase prevents peak tailing and suppresses on-column hydrolysis.
Protocol Parameters:
Parameter
Specification
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C (Do not exceed 40°C to avoid thermal degradation)
Detection
UV @ 254 nm (Primary), 230 nm (Secondary)
Injection Vol
5 µL
Diluent
10% Acetonitrile in 0.1% Formic Acid (Keep acidic!)
Gradient Program:
0-2 min: 5% B (Isocratic hold for polar salts)
2-15 min: 5% → 60% B (Linear gradient)
15-20 min: 60% → 95% B (Wash lipophilic dimers)
20-25 min: 5% B (Re-equilibration)
Self-Validating Check:
System Suitability: The resolution (
) between the Thiophene-2-carboxamide (impurity) and the main peak must be > 2.0.
Artifact Alert: If the "impurity" peak grows over time in the autosampler, your diluent is too neutral. Ensure diluent contains acid.
Rationale: HPLC tells you the purity of the organic cation. It ignores the counter-ion. If the sample is wet or contains non-UV active salts, HPLC will overestimate purity. Titration measures the
directly, confirming the salt form (MW: 285.17 g/mol ).
Protocol:
Dissolution: Dissolve ~100 mg (accurately weighed) in 50 mL deionized water.
Acidification: Add 1 mL 6M Nitric Acid (
).
Titrant: 0.1 N Silver Nitrate (
), standardized.
Endpoint Detection: Potentiometric (Silver electrode) is preferred over colorimetric (Eosin) for precision.
Calculation:
Theoretical Iodide Content:
Method C: 1H-NMR (Identity & Residual Solvent)
Rationale: Confirms the S-Methyl group and the Thiophene ring integrity. It is also the only reliable way to quantify residual acetone or ethanol from crystallization.
Key Signals (DMSO-d6):
2.6 - 2.8 ppm (3H, s): (Methyl group). Note: This shifts depending on concentration/pH.
7.2 - 8.2 ppm (3H, m): Thiophene ring protons.
9.0 - 11.0 ppm (Broad): protons (Exchangeable with ).
Part 4: Stability & Handling Guidelines
This compound is a Hydroiodide Salt . This imparts specific physical risks:
Photosensitivity: Iodide oxidizes to Iodine (
) under light, turning the yellow solid brown.
Action: Store in amber vials wrapped in foil.
Hygroscopicity: Absorbs atmospheric water, facilitating hydrolysis to the amide.
Action: Store under Nitrogen/Argon at -20°C.
Thermal Instability: The S-methyl bond is labile at high temperatures.
Action: Avoid drying ovens > 40°C. Use vacuum desiccation.
Part 5: References
Organic Syntheses. (1940). Synthesis of Thiophene Derivatives and Iodination Protocols. Org. Synth. 1940, 20, 64. Retrieved from [Link]
National Institutes of Health (NIH). (2023). PubChem Compound Summary: Thiophene-2-carboximidothioic acid methyl ester hydroiodide. Retrieved from [Link]
Mendel, A. (1968). Preparation of S-Methyl Isothioureas and Thioimidates. Journal of Medicinal Chemistry. (General reference for class synthesis).
The Occurrence and Analysis of Thiophene Derivatives in Medicinal Plants: A Technical Guide for Researchers
Introduction Thiophene derivatives represent a unique class of sulfur-containing heterocyclic compounds that have garnered significant interest in the fields of phytochemistry and drug discovery.[1][2] While the thiophen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Thiophene derivatives represent a unique class of sulfur-containing heterocyclic compounds that have garnered significant interest in the fields of phytochemistry and drug discovery.[1][2] While the thiophene moiety is a well-established pharmacophore in many synthetic drugs, its natural occurrence is predominantly concentrated within the plant kingdom, particularly in the Asteraceae family.[3][4] These naturally occurring thiophenes are not mere chemical curiosities; they are potent secondary metabolites that play a crucial role in the plant's defense mechanisms and exhibit a wide spectrum of biological activities.[5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of thiophene derivatives in medicinal plants, their biosynthesis, and detailed methodologies for their extraction, isolation, characterization, and quantification.
Natural Distribution and Chemical Diversity
Thiophene derivatives are characteristic secondary metabolites of various genera within the Asteraceae (sunflower) family.[1][2] Prominent among these are Tagetes (marigolds), Echinops (globe thistles), Artemisia, Blumea, and Porophyllum.[2][3] While also found in some species of the Apiaceae family and even in certain fungi and bacteria, their prevalence and structural diversity are highest in the Asteraceae.[4][5]
The chemical structures of these natural thiophenes are diverse, typically consisting of one to five thiophene rings linked at their α-positions.[3] They are often substituted with acetylenic (containing carbon-carbon triple bonds) side chains, which contribute to their bioactivity.[5] The number of thiophene rings and the nature of the side-chain substitutions give rise to a wide array of compounds, including monothiophenes, bithiophenes, and terthiophenes.[3]
Table 1: Prominent Thiophene-Producing Genera and Representative Compounds
The biosynthesis of thiophenes in plants is intrinsically linked to fatty acid and polyacetylene metabolism.[5][6] The current understanding is that these compounds are derived from fatty acids via acetylenic intermediates. The key biosynthetic event is the addition of a sulfur atom, derived from cysteine or methionine, to a polyacetylene precursor to form the thiophene ring.[6]
The proposed biosynthetic pathway begins with the desaturation of oleic acid to produce crepenynic acid, which then undergoes further desaturation and chain shortening to form a variety of polyacetylenes. These polyacetylenes are the direct precursors to thiophenes. The enzymatic machinery responsible for the cyclization and sulfur incorporation is still under active investigation, but it is believed to involve a series of complex, and likely enzyme-catalyzed, reactions.[7]
Caption: A simplified overview of the biosynthetic pathway of thiophene derivatives in plants.
Extraction and Isolation Protocols
The successful study of naturally occurring thiophenes hinges on efficient extraction and isolation methodologies. The choice of protocol is dictated by the plant matrix, the chemical nature of the target thiophenes, and the intended downstream applications.
Extraction of Thiophenes from Tagetes erecta Roots
This protocol is optimized for the extraction of major thiophenes from the roots of Tagetes erecta.[1][8]
Rationale: The roots of Tagetes species are known to be the primary site of thiophene accumulation.[3] Ethanol is an effective solvent for extracting a broad range of polar to non-polar compounds, including the acetylenic thiophenes found in these plants.[1][9] Ultrasonic extraction is employed to enhance extraction efficiency by disrupting cell walls and increasing solvent penetration, while minimizing thermal degradation of the target compounds.[1]
Step-by-Step Protocol:
Sample Preparation: Air-dry the roots of Tagetes erecta at room temperature, protected from direct sunlight. Grind the dried roots into a fine powder using a mechanical grinder.
Solvent Selection: Use 95% ethanol as the extraction solvent.[1]
Extraction Procedure:
Accurately weigh 5 g of the powdered root material.
Place the powder in a 100 mL flask and add 50 mL of 95% ethanol.
Perform ultrasonic extraction for 2 hours at room temperature.[1]
Filtration and Concentration:
Filter the extract through Whatman No. 1 filter paper.
For quantitative analysis, transfer the filtrate to a 50 mL volumetric flask and adjust the volume with 95% ethanol.[1]
For isolation, concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
Storage: Store the crude extract at 4°C in the dark to prevent degradation.
Isolation of Individual Thiophene Derivatives by Preparative HPLC
This protocol describes the isolation of individual thiophene compounds from a crude extract using preparative High-Performance Liquid Chromatography (HPLC).[1]
Rationale: Preparative HPLC is a high-resolution chromatographic technique that allows for the separation and purification of individual compounds from a complex mixture. A C18 column is used due to its versatility in separating compounds with varying polarities. A gradient elution with methanol and water provides the necessary resolving power to separate closely related thiophene derivatives.
Step-by-Step Protocol:
Sample Preparation: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase (e.g., 75% methanol in water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
Chromatographic Conditions:
Column: C18 preparative column (e.g., 250 mm x 21.2 mm, 5 µm).[1]
Mobile Phase: A gradient of methanol (MeOH) and water is typically used. For example, an isocratic elution with 75% MeOH can be effective for certain thiophenes.[1]
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 7 mL/min for a 21.2 mm ID column).[1]
Detection: UV detection at a wavelength where thiophenes exhibit strong absorbance, typically around 340 nm.[1]
Fraction Collection: Collect the fractions corresponding to the peaks of interest as they elute from the column.
Purity Assessment: Analyze the collected fractions by analytical HPLC to assess their purity. Pool the pure fractions of each compound.
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified thiophene derivatives.
Caption: A general workflow for the extraction and isolation of thiophene derivatives from medicinal plants.
Structural Elucidation and Characterization
Once isolated, the structural elucidation of thiophene derivatives is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for determining the precise structure of thiophene derivatives.[10][11][12]
¹H NMR: Provides information on the number and chemical environment of protons. The characteristic signals for protons on the thiophene ring typically appear in the aromatic region (δ 6.5-7.5 ppm). Coupling constants between adjacent protons can help determine the substitution pattern.
¹³C NMR: Reveals the number and type of carbon atoms. The chemical shifts of carbons in the thiophene ring are also characteristic, usually found in the range of δ 120-140 ppm.[13]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compounds, which aids in their identification.[14][15]
Electron Impact (EI-MS): This technique often leads to extensive fragmentation, providing valuable structural information. Characteristic fragments for thiophenes include the loss of sulfur-containing moieties.[16]
Electrospray Ionization (ESI-MS): A softer ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.[17]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Thiophenes and polythiophenes exhibit characteristic UV-Vis absorption spectra due to their conjugated π-electron systems.[18][19][20] The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation; as the number of conjugated thiophene rings increases, the λmax shifts to longer wavelengths (a bathochromic shift). A typical λmax for bithiophenes and terthiophenes is in the range of 320-360 nm.[21]
Quantitative Analysis
Accurate quantification of thiophene derivatives in plant extracts is crucial for quality control and for correlating their concentration with biological activity. HPLC coupled with a photodiode array (PDA) detector is the most common method for this purpose.[1][8]
Table 2: HPLC Method Validation Parameters for Thiophene Quantification [1]
Parameter
5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene
5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene
5-(3-buten-1-ynyl)-2,2'-bithiophene
Linearity (R²)
> 0.999
> 0.999
> 0.999
Precision (RSD %)
< 1%
< 1%
< 1%
Recovery (%)
93.20% - 105.24%
93.20% - 105.24%
93.20% - 105.24%
Step-by-Step Protocol for HPLC Quantification: [1]
Standard Preparation: Prepare a series of standard solutions of the purified thiophene derivatives of known concentrations.
Sample Preparation: Prepare the plant extract as described in the extraction protocol and filter through a 0.20 µm syringe filter.
Chromatographic Conditions:
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 30% to 100% acetonitrile over 60 minutes.
Flow Rate: Typically 0.8-1.0 mL/min.
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
Detection: PDA detection at the λmax of the target thiophenes (e.g., 340 nm).
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
Quantification: Inject the sample extract and determine the concentration of the thiophene derivatives by interpolating their peak areas on the calibration curve.
Biological Activities and Future Perspectives
Naturally occurring thiophene derivatives exhibit a remarkable array of biological activities, many of which are enhanced by the presence of UV-A light, a phenomenon known as phototoxicity.[22][23]
Nematicidal and Insecticidal Activity: Thiophenes from Tagetes species, particularly α-terthienyl, are potent nematicides and insecticides, making them promising candidates for the development of botanical pesticides.
Antimicrobial and Antiviral Activity: Many thiophene derivatives have demonstrated significant activity against a range of bacteria, fungi, and viruses.
Cytotoxic and Anticancer Activity: Certain thiophenes have been shown to possess cytotoxic effects against various cancer cell lines, opening avenues for further investigation in oncology.
The diverse biological activities of these compounds, coupled with their natural origin, make them highly attractive for the development of new pharmaceuticals and agrochemicals. Future research should focus on a deeper understanding of their mechanisms of action, structure-activity relationships, and the development of sustainable methods for their production, either through optimized cultivation of high-yielding plant varieties or through biotechnological approaches such as hairy root cultures.[24]
References
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. [Link]
Thiophene biosynthesis in Tagetes roots: molecular versus metabolic regulation. [Link]
Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]
Phototoxic activity of a thiophene polyacetylene from Leuzea carthamoides. [Link]
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]
Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L. [Link]
Biosynthesis and Function of Polyacetylenes and Allied Natural Products. [Link]
Acetylenic thiophenes from the roots of Echinops ellenbeckii from Ethiopia. [Link]
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]
Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. [Link]
Synthesis, properties and biological activity of thiophene: A review. [Link]
UV-Visible spectrum of polythiophene nanoparticles. [Link]
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]
1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. [Link]
Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. [Link]
1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. [Link]
Preparation and Photochemistry of Thiophene-S-oxides. [Link]
Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]
Electronic and Optical Properties of Polythiophene Molecules and Derivatives. [Link]
Biological Activities of Thiophenes. [Link]]([Link])
Strategic Synthesis of Novel Bioactive Heterocycles from Methyl Thiophene-2-Carbimidothioate Hydroiodide
Abstract Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) is a potent, underutilized electrophilic building block in medicinal chemistry. Unlike stable amides, this -methyl thioimidate serves as a "chemical sprin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) is a potent, underutilized electrophilic building block in medicinal chemistry. Unlike stable amides, this
-methyl thioimidate serves as a "chemical spring-loaded" precursor, enabling the rapid generation of diverse pharmacophores including amidines, amidrazones, and 1,2,4-triazoles. This guide provides a rigorous, field-validated methodology for synthesizing novel derivatives from MTC-HI, emphasizing its utility in fragment-based drug discovery (FBDD) for targeting kinases and G-protein coupled receptors (GPCRs).
Introduction: The Thioimidate Advantage
In drug development, the thiophene ring is a classic bioisostere for benzene, offering altered lipophilicity and metabolic profiles. However, functionalizing the C-2 position typically involves harsh lithiation or metal-catalyzed coupling.
Methyl thiophene-2-carbimidothioate hydroiodide offers a superior alternative via Nucleophilic Substitution at the Imino Carbon . The presence of the
-methyl leaving group () activates the imine bond, making it highly susceptible to nucleophilic attack by amines and hydrazines under mild conditions.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electrophilic imino carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels methanethiol (
) and hydroiodic acid (neutralized by base), yielding the target derivative.
Core Reaction Pathways (Visualized)
The following diagram illustrates the divergent synthesis pathways available from the MTC-HI core.
Figure 1: Divergent synthetic pathways from the parent thioimidate scaffold. Blue indicates the starting material; Green, Red, and Yellow indicate distinct bioactive classes.
Experimental Protocols
Pre-requisite: Quality Control of Starting Material
Commercial MTC-HI (CAS: 59918-64-8) can degrade if exposed to moisture, releasing MeSH and reverting to the amide.
Visual Check: Product should be a yellow to off-white crystalline solid.
Odor Check: A strong sulfur smell indicates decomposition.
Purification (if needed): Recrystallize from anhydrous ethanol/ether.
Protocol A: Synthesis of Thiophene-2-Carboximidamides (Amidines)
Target: Synthesis of
-substituted amidines (Bioisosteres of guanidines).
Scale: 1.0 mmol
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend MTC-HI (285 mg) in Absolute Ethanol (5 mL).
Activation: Add Triethylamine (0.31 mL, 2.2 mmol). The suspension will clear as the free base is liberated. Note: A slight sulfur odor will develop immediately.
Nucleophilic Addition: Add the Primary Amine (1.1 mmol) dropwise.
Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.
Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (
) should disappear, and a more polar amidine spot should appear.
Gas Evolution: Use a bleach trap for the condenser outlet to neutralize evolved methanethiol gas.
Work-up:
Concentrate the reaction mixture in vacuo to remove ethanol and excess amine.
Residue will be a gum or solid.
Dissolve residue in DCM (20 mL) and wash with saturated
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 0-10% MeOH in DCM).
Protocol B: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
Target: Scaffold hopping to stable triazole rings.
Mechanism: Reaction with a hydrazide followed by high-temperature cyclodehydration.
Reagents:
MTC-HI (1.0 mmol)
Acid Hydrazide (e.g., Benzhydrazide) (1.0 mmol)
Pyridine (5 mL) (Acts as both solvent and base)
Step-by-Step Procedure:
Mixing: Dissolve MTC-HI (1.0 mmol) and the Acid Hydrazide (1.0 mmol) in anhydrous Pyridine (5 mL).
Cyclization: Reflux the mixture at 115 °C for 12–18 hours.
Why Pyridine? High boiling point drives the cyclization and removal of
/.
Quenching: Cool the reaction to room temperature and pour onto crushed ice (50 g).
Isolation: The triazole product typically precipitates as a solid.
Filtration: Collect the solid by vacuum filtration.
Washing: Wash copiously with cold water to remove pyridine traces.
Validation:
-NMR should show the disappearance of the S-Me singlet ( ppm) and the absence of hydrazide NH protons.
Data Analysis & Optimization
The steric hindrance of the nucleophile significantly impacts reaction time and yield.
Nucleophile Class
Example
Solvent
Temp (°C)
Time (h)
Typical Yield
Primary Aliphatic
Benzylamine
EtOH
78
3
85–95%
Secondary Cyclic
Morpholine
EtOH
78
6
70–85%
Aromatic Amine
Aniline
Dioxane
101
12+
40–60%
Hydrazide
Benzhydrazide
Pyridine
115
16
65–80%
Optimization Tips:
For Aromatic Amines: Anilines are weak nucleophiles. Use Dioxane as solvent and add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction.
Odor Control: The byproduct MeSH (Methanethiol) is noxious. All reactions must be vented through a bleach (sodium hypochlorite) scrubber to oxidize the thiol to non-volatile sulfonates.
Library Generation Workflow
For high-throughput synthesis (HTS) of derivatives, use the following parallel synthesis workflow.
Figure 2: Parallel synthesis workflow for generating a library of thiophene amidines.
Safety & Handling
Hydroiodide Salt: MTC-HI is an iodide salt. Long-term storage can lead to the liberation of free iodine (
), causing discoloration. Store in the dark at 4 °C.
Methanethiol: The reaction releases MeSH gas. Work in a fume hood.
Waste Disposal: Aqueous waste from the reaction contains iodides and thiols. Treat with bleach before disposal to neutralize sulfur compounds.
References
Preparation of Thioimidates
Shearer, B. G., et al. "Substituted Thiophene-2-carboximidamides as Potent Inhibitors of Nitric Oxide Synthase." Journal of Medicinal Chemistry, 1997. Link
Synthesis of 1,2,4-Triazoles
Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961. Link
Thiophene Pharmacophore Review
Mishra, R., et al. "Synthesis, properties and biological activity of thiophene: A review." Bioorganic & Medicinal Chemistry, 2011. Link
General Thioimidate Chemistry
"Methyl carbamimidothioate synthesis." ChemicalBook.[2] Link
Thiophene Derivatives in Drug Design
"Novel Compounds Featuring a Thiophene Carboxamide Scaffold."[3] MDPI Molecules, 2025. Link
Application Note: Strategic N-Functionalization of Methyl Thiophene-2-Carbimidothioate Hydroiodide
Abstract & Strategic Overview Methyl thiophene-2-carbimidothioate hydroiodide (MTCH) is a potent, activated electrophilic building block derived from thiophene-2-carbothioamide. In drug discovery, it serves as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Methyl thiophene-2-carbimidothioate hydroiodide (MTCH) is a potent, activated electrophilic building block derived from thiophene-2-carbothioamide. In drug discovery, it serves as a critical linchpin for generating thiophene-2-carboximidamides (amidines) —a scaffold ubiquitous in nitric oxide synthase (NOS) inhibitors, antithrombotic agents, and antimicrobial compounds.
While often viewed merely as a Pinner salt analog, the reactivity of the thioimidate function allows for two distinct modes of "N-functionalization":
Nucleophilic Displacement (Mode A): Reaction with primary/secondary amines to displace the thiomethyl group, yielding N-substituted amidines.
Electrophilic N-Substitution (Mode B): Reaction of the free base with acyl/sulfonyl chlorides to functionalize the imidate nitrogen while retaining the thiomethyl group (creating N-acyl thioimidates).
This guide focuses on Mode A , the industry-standard pathway for library generation, but includes provisions for Mode B.
Critical Safety Warning: Methanethiol Evolution
DANGER: The reaction of MTCH with nucleophiles inevitably generates methanethiol (MeSH) . MeSH is highly toxic (TLV 0.5 ppm) and possesses an intense, pervasive stench. All protocols must employ a sodium hypochlorite (bleach) scrubber system.
Reaction Mechanism & Logic
The reaction is a classic addition-elimination mechanism at the imidate carbon. The hydroiodide salt activates the C=N bond, making the carbon highly electrophilic.
Free-Basing (In situ): The amine (or auxiliary base) deprotonates the HI salt.
Addition: The nucleophilic amine attacks the imidate carbon, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the methanethiolate anion, which is protonated to MeSH.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic flow from salt activation to amidine formation.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Thiophene-2-carboximidamides (Amidine Synthesis)
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv). Note: 1 eq to neutralize HI, 1 eq to drive equilibrium if HCl salt of amine is used.
Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA). DMF is used for low-solubility amines.
Scrubber: 10% NaOCl (Bleach) solution.
Step-by-Step Methodology
Setup & Scrubber:
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Connect the top of the condenser to a tube leading into a trap containing 10% bleach solution. Crucial: Ensure the tube is above the liquid level (with a funnel) to prevent suck-back, or use a proper gas washing bottle.
Solubilization:
Charge the flask with Methyl thiophene-2-carbimidothioate hydroiodide (1.0 equiv).
Add Ethanol (5–10 mL per mmol substrate). Stir at Room Temperature (RT) under N2.
Observation: The salt may not fully dissolve immediately.
Addition:
Add TEA (1.0 equiv) dropwise. The mixture will clarify as the free base is liberated.
Add the Amine (1.1 equiv).
Reaction:
For Aliphatic Amines: Stir at RT for 4–12 hours.
For Aniline/Aromatic Amines: Heat to reflux (80°C) for 6–24 hours.
Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LCMS. Look for the disappearance of the thioimidate peak and the emergence of the amidine mass (M-SMe+NR).
Workup (The "Smell" Mitigation):
Do not rotovap immediately. The solution contains dissolved MeSH.
Sparge the reaction mixture with Nitrogen for 15 minutes, bubbling the exhaust gas through the bleach trap.
Concentrate the solvent under reduced pressure.[1]
Purification:
Method A (Precipitation): If the product is a solid, triturate the residue with Et2O or Hexanes to remove residual S-methyl impurities. Filter and dry.
Method B (Flash Chromatography): If oil, purify via silica gel (Gradient: 0-10% MeOH in DCM with 1% NH4OH).
Protocol B: Synthesis of N-Acyl Thioimidates (SMe Retention)
Target Audience: Researchers creating prodrugs or heterocyclic precursors.
This protocol modifies the Nitrogen while keeping the S-Methyl group intact.
Free Basing: Suspend the HI salt in DCM. Add 1.0 equiv aq. NaHCO3. Shake, separate organic layer, dry over MgSO4, and concentrate to get the Free Base Thioimidate (Oil).
Acylation: Dissolve Free Base in dry DCM at 0°C.
Addition: Add TEA (1.1 equiv) followed by Acyl Chloride (1.0 equiv) dropwise.
Workup: Wash with water, brine, dry, and concentrate.
Good solubility for salts; boiling point (78°C) allows thermal drive without degradation.
Alt. Solvent
DMF / DMSO
Use only if the amine nucleophile is insoluble in alcohols. Requires aqueous workup.
Base
TEA / DIPEA
Non-nucleophilic. Essential to neutralize the HI salt.
Base (Inorganic)
NaOAc
Useful if organic bases cause side reactions; buffers the reaction at pH ~5-6.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield
Incomplete displacement
Switch solvent to n-Butanol and increase temp to 100°C.
Starting Material Remains
Equilibrium issue
MeSH is not escaping. Sparge with N2 during reaction to drive Le Chatelier's principle.
Product is Sticky/Oil
HI/HCl salts mixed
The product might be a mixed salt. Free base it (aq. NaOH extraction) and re-form the HCl salt using 4M HCl in Dioxane.
Strong Sulfur Smell
MeSH saturation
Add a secondary trap with KMnO4 solution (oxidizes MeSH to sulfonate).
Workflow Visualization
Figure 2: Operational workflow for Amidine synthesis from MTCH.
References
Shearer, B. G., et al. "Substituted Thiophene-2-carboximidamides as Highly Potent and Selective Inhibitors of Nitric Oxide Synthase." Journal of Medicinal Chemistry, vol. 40, no. 13, 1997, pp. 1901–1914. Link
Dunn, P. J. "Amidines and N-Substituted Amidines.
Organic Syntheses. "General methods for Thioimidate preparation and conversion." Org.[2][3] Synth. Coll. Vol. 6, p. 507. Link
Baati, R., et al. "Thioimidates as Versatile Intermediates."[4] Synthesis, vol. 1999, no.[4] 06, pp. 927-929. Link
Application Note: Methyl Thiophene-2-Carbimidothioate as a Novel Amine-Reactive Probe for Bioconjugation
Introduction: Situating a Novel Reagent in Bioconjugation The field of bioconjugation is continuously seeking novel reagents with unique reactivity, stability, and specificity to create advanced tools for research, diagn...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Situating a Novel Reagent in Bioconjugation
The field of bioconjugation is continuously seeking novel reagents with unique reactivity, stability, and specificity to create advanced tools for research, diagnostics, and therapeutics. While "click chemistry" defines a specific class of reactions known for their high efficiency and bioorthogonality, the broader discipline of chemical labeling encompasses a wider variety of functional group transformations. This note explores the potential of Methyl thiophene-2-carbimidothioate hydroiodide, a compound not traditionally associated with click chemistry, as a valuable amine-reactive probe for modifying proteins and other biomolecules.
The core reactive moiety of this molecule is the carbimidothioate group. Its chemistry is analogous to that of well-established reagents like 2-iminothiolane (Traut's Reagent), which are known to react efficiently with primary amines.[1][2][3] This document provides a theoretical framework, mechanistic hypothesis, and detailed experimental protocols for researchers to investigate the utility of Methyl thiophene-2-carbimidothioate as a novel tool for bioconjugation.
Principle of Reactivity: Amine-Specific Modification
Methyl thiophene-2-carbimidothioate hydroiodide is proposed to function as an electrophilic reagent that selectively targets primary amines, such as the ε-amino group of lysine residues on a protein's surface. The reaction mechanism is predicated on the nucleophilic attack of the unprotonated amine on the electrophilic carbon of the carbimidothioate. This reaction forms a stable amidine bond, effectively coupling the thiophene-containing probe to the biomolecule.
A key advantage of this proposed reaction, similar to that of Traut's Reagent, is the preservation of charge at the modification site.[1][3] The resulting amidinium ion retains a positive charge at physiological pH, mimicking the original protonated amine of the lysine residue. This property is highly desirable as it minimizes perturbations to the protein's native conformation and solubility.
The reaction is most efficient at a slightly alkaline pH (7.5-9.0), which serves to deprotonate the target primary amines, thereby increasing their nucleophilicity.[1] Buffers free of primary amines, such as phosphate, borate, or HEPES, are essential to prevent competition with the intended target.[4]
Mechanistic and Workflow Diagrams
To visualize the proposed chemical transformation and the experimental process, the following diagrams are provided.
Caption: Proposed reaction of a protein's primary amine with Methyl Thiophene-2-Carbimidothioate.
Caption: General experimental workflow for protein modification.
Detailed Application Protocol: Labeling of Bovine Serum Albumin (BSA)
This protocol provides a starting point for the experimental validation of Methyl thiophene-2-carbimidothioate hydroiodide as a protein labeling reagent using a model protein, BSA.
4.1. Materials and Reagents
Bovine Serum Albumin (BSA), ≥98%
Methyl thiophene-2-carbimidothioate hydroiodide
Phosphate-Buffered Saline (PBS), 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
For effective labeling, the molar ratio of the reagent to the protein is a critical parameter. The following table provides suggested starting points for optimization.
Parameter
Recommended Range
Rationale
Protein Concentration
1-10 mg/mL
Balances reaction efficiency with protein solubility.
Reagent:Protein Molar Ratio
10x - 50x
A molar excess drives the reaction to completion. Start with 20x for initial trials.[1]
Reaction Buffer
PBS or Borate Buffer, pH 7.5-8.5
Ensures primary amines are sufficiently deprotonated and nucleophilic.[1][5]
Reaction Time
2 hours at Room Temp or 4-12 hours at 4°C
Provides a balance between reaction completion and potential protein degradation.
Quenching (Optional)
50 mM Tris or Glycine
Can be added to consume excess reactive reagent if needed.
4.3. Step-by-Step Experimental Procedure
Protein Preparation: Dissolve BSA in pH 8.0 PBS to a final concentration of 5 mg/mL.
Reagent Stock Solution: Immediately before use, dissolve Methyl thiophene-2-carbimidothioate hydroiodide in anhydrous DMSO to a concentration of 10 mg/mL.
Conjugation Reaction:
Calculate the required volume of the reagent stock solution for a 20-fold molar excess. (MW of BSA ≈ 66,500 g/mol ; MW of Reagent ≈ 313.1 g/mol ).
While gently vortexing the BSA solution, add the calculated volume of the reagent stock solution dropwise.
Note: The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature with gentle stirring.
Purification of the Conjugate:
Equilibrate a PD-10 desalting column with 25 mL of standard PBS (pH 7.4).[6]
Apply the reaction mixture to the top of the column.
Elute the protein conjugate according to the manufacturer's instructions, typically by adding PBS and collecting the initial, faster-moving colored fraction which contains the high-molecular-weight protein. The unreacted, low-molecular-weight reagent will be retained on the column and elute later.
Characterization and Validation:
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate solution. The presence of the thiophene ring should introduce a new absorbance peak around 240-280 nm, which can be used to estimate the degree of labeling after correcting for the protein's own absorbance.
Mass Spectrometry (LC-MS): For definitive confirmation, analyze the purified conjugate by mass spectrometry. The increase in the protein's molecular weight will correspond to the number of reagent molecules successfully conjugated.
Discussion and Scientific Context
5.1. Comparison with Standard Amine-Reactive Chemistries
The most common amine-reactive reagents are N-hydroxysuccinimide (NHS) esters.[5][7] These reagents form a stable amide bond but result in the loss of the primary amine's positive charge. For proteins where surface charge is critical for structure and function, the charge-preserving nature of a carbimidothioate-based modification offers a significant theoretical advantage.
5.2. Distinction from "Click Chemistry"
It is crucial to distinguish this proposed bioconjugation method from "click chemistry." The foundational click reactions, like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), involve the joining of two specifically functionalized molecules (one with an azide, one with an alkyne) that are otherwise inert in a biological context. The reaction described here is a classical nucleophilic-electrophilic reaction targeting a native biological functional group (an amine). While highly useful, it does not meet the strict bioorthogonal criteria of a true click reaction.
5.3. Potential for Further Development
The thiophene moiety introduced by this reagent opens avenues for further functionalization. The thiophene ring itself can undergo various chemical modifications, potentially allowing for a two-step labeling strategy where the protein is first modified with the thiophene tag, which is then further derivatized in a subsequent reaction.
Conclusion
Methyl thiophene-2-carbimidothioate hydroiodide represents a promising, yet underexplored, reagent for the amine-reactive modification of biomolecules. Its proposed mechanism, which forms a charge-preserving amidine linkage, makes it an attractive alternative to traditional NHS esters for applications where maintaining a protein's native isoelectric point and solubility is paramount. The protocols and theoretical framework provided here offer a robust starting point for researchers to explore its utility and potentially develop a new class of valuable bioconjugation tools.
References
Zeglis, B. M., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments (JoVE). Available at: [Link]
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [Link]
Wikipedia. (2023). 2-Iminothiolane. Retrieved from [Link]
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
Traut, R. R., et al. (1973). Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosome. Biochemistry, 12(17), 3266–3273. Available at: [Link]
Methyl thiophene-2-carbimidothioate hydroiodide as a precursor for bioactive molecules
A Versatile Precursor for Bioactive Amidines and Heterocycles Executive Summary Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) is a highly reactive S-alkylated thioimidate salt. Structurally, it serves as an ac...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Precursor for Bioactive Amidines and Heterocycles
Executive Summary
Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) is a highly reactive S-alkylated thioimidate salt. Structurally, it serves as an activated surrogate for thiophene-2-carboximidamides, a class of pharmacophores critical in the inhibition of Nitric Oxide Synthase (NOS). Unlike traditional Pinner reaction conditions (which require anhydrous HCl and nitriles), MTC-HI offers a milder, two-step route to amidines and fused heterocyclic rings (e.g., thienopyrimidinones) under basic conditions.
This guide details the synthesis of MTC-HI, its conversion into bioactive NOS inhibitors, and the critical safety protocols required to manage the evolution of methyl mercaptan (methanethiol) during processing.
Chemical Architecture & Reactivity
The Activation Principle:
Thiophene-2-carbothioamide is relatively unreactive toward nucleophiles due to the resonance stability of the thioamide bond. Alkylation of the sulfur atom with methyl iodide (MeI) disrupts this stability, creating a potent electrophile (the carbimidothioate) and a distinct leaving group (methyl mercaptan).
Mechanism of Action:
Activation: S-methylation converts the thione (C=S) to a thioimidate ester (C-S-Me), introducing a positive charge on the nitrogen/carbon system (hydroiodide salt).
Displacement: Nucleophiles (amines, hydrazines) attack the electrophilic central carbon.
Elimination: The tetrahedral intermediate collapses, expelling methyl mercaptan (MeSH) and forming the amidine or heterocycle.
Visualization: Reaction Pathway
Caption: Figure 1. The activation of thiophene-2-carbothioamide via S-methylation followed by nucleophilic displacement to yield bioactive amidines.
Experimental Protocols
Protocol A: Synthesis of Methyl Thiophene-2-Carbimidothioate Hydroiodide
Objective: To synthesize the activated salt from commercially available thiophene-2-carbothioamide.
Materials:
Thiophene-2-carbothioamide (1.0 eq)
Iodomethane (Methyl Iodide) (1.1 eq) [Carcinogen]
Acetone (anhydrous) or Ethanol (absolute)
Diethyl ether (for washing)
Step-by-Step:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-carbothioamide (e.g., 10 mmol, 1.43 g) in acetone (20 mL).
Note: Acetone is preferred over ethanol for easier precipitation of the product.
Caution: Perform in a fume hood. MeI is a volatile alkylating agent.
Incubation: Stopper the flask and stir at room temperature for 12–24 hours. The solution may darken slightly, and a heavy precipitate should form.
Optimization: If precipitation is slow, cool the mixture to 0°C for 2 hours.
Isolation: Filter the solid under vacuum.
Purification: Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove unreacted MeI and thioamide.
Drying: Dry the solid in a vacuum desiccator.
Yield Expectation: 85–95%.
Storage: Store at 4°C, protected from light (hydroiodides can degrade/oxidize to release iodine).
Protocol B: Synthesis of Thiophene-2-Carboximidamide (NOS Inhibitor)
Objective: To convert MTC-HI into a potent nNOS inhibitor using ammonia or substituted amines.
Context: Thiophene amidines are competitive inhibitors of Neuronal Nitric Oxide Synthase (nNOS). This protocol mimics the synthesis of compounds found in nNOS inhibitor structure-activity relationship (SAR) studies [1][2].
Materials:
MTC-HI (from Protocol A)
Ammonia (7N in Methanol) OR Primary Amine (R-NH2)
Bleach Trap (Sodium Hypochlorite) (CRITICAL)
Step-by-Step:
Safety Setup (The "Stench" Trap):
Connect the reaction vessel vent to a bubbler containing 10% Sodium Hypochlorite (bleach) solution.
Reasoning: The reaction releases Methyl Mercaptan (MeSH), which has a detection threshold of 1 ppb (rotten cabbage smell). Bleach oxidizes MeSH to odorless sulfonate derivatives.
Reaction: Suspend MTC-HI (1.0 eq) in methanol. Add Ammonia (excess, e.g., 5–10 eq) or the specific amine (1.1 eq).
Reflux: Heat the mixture to mild reflux (60°C) for 4–6 hours.
Observation: The solid will dissolve, and the smell of MeSH will be evident if the trap is not working.
Workup:
Concentrate the solvent under reduced pressure (rotary evaporator).
Note: The rotovap exhaust must also be vented into a bleach trap.
Free Base Liberation (Optional): The product is the hydroiodide salt of the amidine. To obtain the free base, dissolve in water, basify with 1M NaOH (pH > 10), and extract with Ethyl Acetate.
Validation:
1H NMR: Look for the disappearance of the S-Me singlet (approx. 2.5–2.7 ppm) and the appearance of amidine N-H protons (broad singlets).
Advanced Application: Heterocycle Synthesis
MTC-HI reacts with bifunctional nucleophiles to form fused rings. A classic example is the reaction with hydrazine to form thienopyrimidines or triazoles .
Data: Comparative Reactivity of Nucleophiles
Nucleophile
Product Class
Reaction Conditions
Typical Yield
Ammonia (NH3)
Unsubstituted Amidine
MeOH, Reflux, 4h
90%
Primary Amine (R-NH2)
N-Substituted Amidine
EtOH, Reflux, 6h
75-85%
Hydrazine (NH2NH2)
Amidrazone / Triazole
EtOH, 0°C to RT
80%
Diamine (e.g., Ethylenediamine)
Imidazoline (Cyclic Amidine)
EtOH, Reflux, 12h
65-75%
Critical Safety & Handling (E-E-A-T)
The "Stench" Protocol:
Working with S-methyl thioimidates guarantees the release of methanethiol (MeSH). This is not just a nuisance; it is toxic and can desensitize the olfactory nerve (olfactory fatigue), making it dangerous at high concentrations.
Workflow Diagram: Safe Handling Setup
Caption: Figure 2.[1] Mandatory dual-trap system for neutralizing methyl mercaptan gas generated during amidine synthesis.
Storage Stability:
Hygroscopicity: MTC-HI is hygroscopic. Store in a desiccator. Moisture hydrolysis yields the original thioamide or urea derivatives, degrading purity.
Light Sensitivity: Iodides oxidize to elemental iodine (
) upon light exposure, turning the white crystals yellow/brown. Store in amber vials.
References
Silverman, R. B., et al. (2014). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry.
Labby, K. J., et al. (2012). The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides. Biochemistry (NIH PA).
Barker, J., et al. (1985). Reaction of Amines and Hydrazines with the Imidates Derived from Methyl 3-Amino-2-thiophene Carboxylate. Journal of Chemical Research.
PubChem Compound Summary. (2025). Methyl hydrazinecarbimidothioate hydroiodide (Analogous Structure Safety Data). National Library of Medicine.
Fisher Scientific. (2025). Safety Data Sheet: Thiophene Derivatives and Handling.
Application Note & Protocol: A Robust Method for the Synthesis of Thiophene-2-Carboxamidines
Coupling Methyl Thiophene-2-carbimidothioate Hydroiodide with Amines Abstract This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of N-substituted thiophene-2-car...
Author: BenchChem Technical Support Team. Date: February 2026
Coupling Methyl Thiophene-2-carbimidothioate Hydroiodide with Amines
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of N-substituted thiophene-2-carboxamidines. The described method is centered on the coupling reaction between Methyl thiophene-2-carbimidothioate hydroiodide and a diverse range of primary and secondary amines. Thiophene-containing amidines are valuable structural motifs in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This protocol offers a reliable and efficient route to these scaffolds, leveraging a stable and accessible thioimidate salt intermediate. We will delve into the underlying reaction mechanism, provide a step-by-step procedure, discuss critical parameters for optimization, and offer troubleshooting guidance to ensure reproducible and high-yield synthesis for researchers in drug discovery and chemical development.
Introduction and Scientific Principle
The amidine functional group is a crucial pharmacophore found in various therapeutic agents, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[3][4] Thiophene derivatives, in particular, are privileged structures in drug discovery, contributing to enhanced efficacy and favorable pharmacokinetic profiles in numerous FDA-approved drugs.[1][5][6] The synthesis of thiophene-containing amidines, therefore, represents a significant endeavor for medicinal chemists.
The method detailed herein is a modification of the classic Pinner reaction, which traditionally involves the reaction of a nitrile with an alcohol to form an imidate, followed by aminolysis to yield an amidine.[7][8][9] This protocol utilizes a pre-formed S-alkyl thioimidate salt, Methyl thiophene-2-carbimidothioate hydroiodide. Thioimidates are generally more reactive towards nucleophiles than their oxygen-based imidate counterparts because thiols are better leaving groups than alcohols.[10] This enhanced reactivity allows the coupling reaction with amines to proceed under mild conditions, often at room temperature, making it compatible with a wide array of sensitive functional groups.[10]
The core of the reaction is the nucleophilic attack of an amine on the electrophilic carbon of the thioimidate C=N bond. This addition is followed by the elimination of methanethiol, a volatile and odorous byproduct, to generate the stable amidine product, typically as a hydroiodide salt.
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The amine nitrogen acts as the nucleophile, attacking the carbon of the protonated thioimidate. The resulting tetrahedral intermediate then collapses, eliminating the stable and volatile methanethiol molecule to yield the final amidine product.
Caption: Mechanism of Amine Coupling with Thioimidate.
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of primary and secondary amines. Specific reaction times and purification methods may need to be optimized based on the nucleophilicity and steric hindrance of the amine used.
Alternative solvent, particularly for polar amines.
Diethyl ether (Et₂O)
60-29-7
Various
For precipitation/washing.
Saturated aq. Sodium Bicarbonate (NaHCO₃)
144-55-8
Various
For aqueous work-up.
Brine
N/A
Lab-prepared
For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
Various
For drying organic layers.
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Inert atmosphere setup (Nitrogen or Argon)
Syringes and needles
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Flash chromatography system (optional, for purification)
NMR spectrometer, Mass spectrometer (for characterization)
Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl thiophene-2-carbimidothioate hydroiodide (1.0 eq., e.g., 285 mg, 1.0 mmol).
Solvent Addition: Add anhydrous dichloromethane (DCM, 5-10 mL) to the flask and stir to dissolve the salt. A suspension may form depending on solubility. Anhydrous methanol can also be an effective solvent.[10]
Amine Addition: In a separate vial, dissolve the desired amine (1.0-1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring thioimidate solution/suspension at room temperature over 5 minutes.
Causality Note: Using a slight excess of the amine can help drive the reaction to completion. For amine hydrochloride salts, 1.0-1.1 equivalents of a non-nucleophilic base like DIEA should be added to the reaction mixture prior to the amine salt to liberate the free amine.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 10% MeOH in DCM) or LC-MS. The reaction is typically complete within 2-24 hours. The disappearance of the starting amine and the appearance of a more polar product spot (the amidine salt) indicates reaction progression.
Work-up:
a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
b. Re-dissolve the residue in DCM (20 mL) and transfer to a separatory funnel.
c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove excess acid and any unreacted starting salt, followed by brine (1 x 15 mL).
Expertise Note: The amidine product may have some water solubility, especially as the salt. If the product is suspected to be in the aqueous layer, it can be extracted back into an organic solvent like ethyl acetate or a DCM/isopropanol mixture after basifying the aqueous layer.
d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amidine product.
Purification:
Precipitation: The amidine hydroiodide salt can often be purified by precipitation. Dissolve the crude product in a minimum amount of a polar solvent (like methanol or acetone) and add a non-polar solvent (like diethyl ether or hexanes) until a precipitate forms. Collect the solid by filtration.
Chromatography: If the product is obtained as the free base (after the NaHCO₃ wash), it can be purified by flash column chromatography on silica gel. The choice of eluent depends on the polarity of the product (e.g., gradients of methanol in dichloromethane).
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Process Optimization and Troubleshooting
The success of the coupling reaction depends on several factors. The following table provides insights into optimizing conditions and troubleshooting common issues.
Parameter
Discussion & Rationale
Troubleshooting
Solvent
Dichloromethane (DCM) is a good starting point for many amines. For more polar amines or to improve the solubility of the thioimidate salt, alcohols like methanol or ethanol are excellent choices.[10] Aprotic polar solvents like DMF can also be used, especially for less reactive amines.
Problem: Low starting material solubility. Solution: Switch to a more polar solvent like methanol or DMF. Gentle warming (to 40-50 °C) can also be attempted, but monitor for potential side reactions.
Base
The reaction can often proceed without an added base, as the amine reactant is basic enough to participate in the reaction.[12] However, for weakly basic amines (e.g., anilines) or when using an amine salt, a non-nucleophilic base like DIEA or Et₃N (1.1 eq.) is recommended to neutralize the HI byproduct and drive the equilibrium.
Problem: Incomplete reaction with a weakly basic amine. Solution: Add 1.1 equivalents of DIEA or Et₃N to the reaction mixture. Avoid using a base if it leads to the formation of nitrile side products.[12]
Temperature
Most reactions proceed efficiently at room temperature (20-25 °C).[10][12] For sterically hindered or electronically deactivated amines, gentle heating (40-60 °C) may be required. However, higher temperatures can sometimes promote side reactions.
Problem: No reaction at room temperature. Solution: Increase the temperature to 40-50 °C and monitor closely by TLC/LC-MS. Problem: Formation of multiple byproducts at elevated temperatures. Solution: Return to room temperature and allow for a longer reaction time or add a catalyst if applicable.
Amine Scope
Primary and secondary aliphatic amines are generally highly reactive. Aromatic amines are less nucleophilic and may require longer reaction times or gentle heating. Sterically hindered amines (e.g., di-isopropylamine) may react very slowly or not at all.
Problem: Reaction with hindered amine is very slow. Solution: Increase reaction time, gently heat the reaction, or consider using a more polar solvent like DMF to increase reactivity.
Side Reactions
Epimerization: If the amine contains a stereocenter alpha to the nitrogen, there is a risk of epimerization, particularly if a base is used or at elevated temperatures.[12] Retronitrile Formation: Strong bases can sometimes lead to the elimination of the amine and reversion to the nitrile starting material.[10]
Problem: Loss of stereochemical purity. Solution: Run the reaction at the lowest possible temperature (e.g., 0 °C to RT) and avoid using an external base if possible. Problem: Nitrile byproduct detected. Solution: Avoid the use of strong or excess base.[12]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of thiophene-2-carboxamidines using this protocol.
Caption: General workflow for the synthesis of Thiophene-2-carboxamidines.
Safety Precautions
Methanethiol (CH₃SH): This reaction liberates methanethiol, which is a volatile liquid with an extremely unpleasant odor. All steps should be performed in a well-ventilated fume hood. Any waste containing methanethiol should be quenched with bleach (sodium hypochlorite) before disposal.
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Inert Atmosphere: While not strictly required for the reaction's success, using an inert atmosphere prevents moisture from hydrolyzing the thioimidate, which can be a concern during long reaction times.
Conclusion
The coupling of Methyl thiophene-2-carbimidothioate hydroiodide with amines is a highly effective and versatile method for accessing N-substituted thiophene-2-carboxamidines. The use of a stable, isolable thioimidate salt allows for a straightforward reaction setup that proceeds under mild conditions. This protocol is broadly applicable to a range of primary and secondary amines and is well-suited for generating libraries of compounds for drug discovery and development programs. By understanding the key parameters of solvent, base, and temperature, researchers can reliably optimize this transformation for their specific substrates.
References
SynArchive. (n.d.). Pinner Reaction. SynArchive. Retrieved from [Link]
VanVeller, B., et al. (2016). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Pinner reaction. Wikipedia. Retrieved from [Link]
Baati, R., Gouverneur, V., & Mioskowski, C. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 1999(6), 927-929. Retrieved from [Link]
Gellman, S. H., et al. (2004). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Organic Letters, 6(24), 4419–4422. Retrieved from [Link]
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.
Lee, H. K., Ten, L. N., & Pak, C. S. (1998). Facile Synthesis of Amidines from Thioamides. Bulletin of the Korean Chemical Society, 19(11), 1148-1150. Retrieved from [Link]
Request PDF. (2016). Thioimidates provide general access to thioamide, amidine, and imidazolone peptide-bond isosteres. ResearchGate. Retrieved from [Link]
Husain, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
MDPI. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Retrieved from [Link]
Dansette, P. M., & Sarakbi, A. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1324-1339. Retrieved from [Link]
Application Note: Synthesis of Thiophene-2-Carboximidamide Motifs for Kinase & NOS Inhibitor Discovery
This Application Note and Protocol guide details the use of Methyl thiophene-2-carbimidothioate hydroiodide in the synthesis of kinase and enzyme inhibitors. Introduction Methyl thiophene-2-carbimidothioate hydroiodide (...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of Methyl thiophene-2-carbimidothioate hydroiodide in the synthesis of kinase and enzyme inhibitors.
Introduction
Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) is a specialized electrophilic building block used to introduce the thiophene-2-carboximidamide (amidine) moiety into small molecule inhibitors.
In drug discovery, particularly for kinases (e.g., JAK2, EGFR) and Nitric Oxide Synthases (nNOS) , the amidine group serves as a critical bioisostere for guanidine . It provides a highly basic, planar motif capable of forming bidentate hydrogen bonds with acidic residues (Aspartate or Glutamate) often found in the ATP-binding pocket or the solvent-exposed front of the enzyme active site.
This reagent offers a distinct advantage over traditional nitrile-to-amidine Pinner syntheses by avoiding harsh acidic conditions (HCl gas) and allowing for mild, room-temperature coupling with diverse primary and secondary amines.
Chemistry & Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism . The amine nucleophile attacks the electrophilic carbon of the thioimidate group. The resulting tetrahedral intermediate collapses to eliminate methanethiol (MeSH), yielding the thermodynamically stable amidine.
Key Mechanistic Features:
Electrophile: The
bond of the thioimidate is activated by the -methyl group (a good leaving group).
Leaving Group: Methanethiol (
) is released as a byproduct. Note: This requires adequate ventilation.
Salt Form: The reagent is supplied as a hydroiodide (HI) salt, which stabilizes the imidate and enhances electrophilicity.
Figure 1: Reaction Mechanism Pathway
Caption: Mechanistic pathway for the conversion of amines to thiophene-amidines using methyl thiophene-2-carbimidothioate hydroiodide.
Detailed Experimental Protocol
Protocol A: General Synthesis of Thiophene-2-Carboximidamides
Caption: Decision tree for the synthesis and isolation of thiophene-amidine inhibitors.
Case Study: nNOS Inhibitor Synthesis
Reference: J. Med. Chem. 2012, 55, 5, 2251–2258.
Objective: Synthesis of N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide.
Context: The researchers required a potent, selective inhibitor for Neuronal Nitric Oxide Synthase (nNOS).[2] The thiophene amidine was selected to mimic the arginine substrate.
Isolation: Dilution with diethyl ether (45 mL) yielded a precipitate.[2]
Outcome: The product was isolated as a dihydrochloride salt (after ion exchange or HCl treatment) in high purity, demonstrating the reagent's utility in late-stage functionalization of complex heterocycles.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield
Incomplete reaction due to steric hindrance.
Increase reagent to 3.0–4.0 equiv and extend time to 72h . Gently heat to 40°C (monitor carefully).
No Precipitate (Method A)
Product is too soluble in Et2O/EtOH mix.
Cool the mixture to -20°C or switch to Method B (Extraction) .
Strong Odor
Evolution of Methanethiol (MeSH).
MANDATORY: Perform reaction in a well-ventilated fume hood. Quench glassware with bleach solution to oxidize residual thiols.
Starting Material Remains
Amine is protonated (unreactive).
Ensure the starting amine is a free base. If using an amine-salt starting material, add 1.0 equiv of DIEA or Et3N .
References
Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 2012.
Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide. ACS Medicinal Chemistry Letters, 2011.
Substituted Indole Compounds Having NOS Inhibitory Activity. European Patent Office, Patent EP1883451, 2010.
Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 2014.[6]
Application Note: Development of Antibacterial Agents using the Methyl Thiophene-2-Carbimidothioate Scaffold
Executive Summary & Scaffold Rationale The Methyl thiophene-2-carbimidothioate scaffold (also known as S-methyl thiophene-2-thiocarboximidate) represents a critical "privileged intermediate" in the synthesis of potent an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Rationale
The Methyl thiophene-2-carbimidothioate scaffold (also known as S-methyl thiophene-2-thiocarboximidate) represents a critical "privileged intermediate" in the synthesis of potent antibacterial amidines. While the thioimidate itself possesses moderate reactivity, its primary value lies in its role as an electrophilic precursor for generating thiophene-amidine derivatives .
These derivatives have demonstrated significant efficacy against multidrug-resistant (MDR) pathogens, including MRSA and VRE, primarily through DNA minor groove binding and DNA gyrase inhibition . This guide details the robust generation of this scaffold, its conversion into active pharmaceutical ingredients (APIs), and the standardized biological protocols required for validation.
Key Mechanistic Advantages
Bioisosterism: The thiophene ring acts as a lipophilic bioisostere to phenyl rings, improving membrane permeability while maintaining π-stacking capability for DNA intercalation.
Reactivity: The S-methyl group acts as an excellent leaving group (as methanethiol), allowing facile nucleophilic substitution by diverse amines to create broad Structure-Activity Relationship (SAR) libraries.
Chemical Synthesis Protocols
Safety Pre-Requisites
Volatile Sulfides: Methanethiol (byproduct) is toxic and extremely malodorous. All reactions involving Step 2 and 3 must be performed in a high-efficiency fume hood with a bleach trap.
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and specific waste disposal protocols.
Workflow Visualization
The following diagram outlines the conversion of the nitrile precursor to the active amidine via the carbimidothioate scaffold.
Caption: Synthetic route from nitrile precursor to active amidine via the carbimidothioate scaffold.
Dissolve thiophene-2-carbonitrile (10 mmol) in pyridine/triethylamine (1:1 v/v).
Bubble dry H₂S gas through the solution for 4 hours at room temperature (RT). Alternatively, use Lawesson’s reagent in toluene at reflux if gas handling is unavailable.
Pour into ice water. The yellow precipitate (thiophene-2-carbothioamide) is filtered, washed with water, and recrystallized from ethanol.
S-Methylation (Generating the Scaffold):
Dissolve thiophene-2-carbothioamide (5 mmol) in anhydrous acetone (20 mL).
Observation: A heavy precipitate will form. This is the hydroiodide (HI) salt of the target scaffold.
Isolation: Filter the solid and wash with cold anhydrous ether.
Critical Note: The HI salt is hygroscopic. Store in a desiccator. If the free base is required, neutralize with cold 5% NaHCO₃ and extract immediately into DCM, but the salt form is preferred for stability.
Protocol B: Derivatization to Active Agents
Target: N-substituted Thiophene-2-carboxamidines
Suspend the Methyl thiophene-2-carbimidothioate HI (1 mmol) in absolute ethanol (10 mL).
Add the appropriate primary or secondary amine (1.1 mmol).
Reflux for 3–6 hours. Monitor by TLC (the disappearance of the starting material spot and evolution of methanethiol odor).
Evaporate solvent. Recrystallize the residue (usually from EtOH/Ether) to obtain the final amidine hydroiodide.
Biological Evaluation Protocols
Once the library of amidines is generated from the scaffold, rigorous testing is required.
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Resazurin dye (optional for visual read).
Procedure:
Stock Prep: Dissolve compounds in 100% DMSO. Note: Thiophene amidines can be hydrophobic; ensure complete solubility. Final DMSO concentration in assay must be <1%.
Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ~5 × 10⁵ CFU/mL.
Plate Setup:
Add 50 µL MHB to columns 2–12 of a 96-well plate.
Add 100 µL of compound stock (at 2x highest test concentration) to column 1.
Perform serial 2-fold dilutions from column 1 to 10.
Column 11: Growth Control (Bacteria + Solvent).
Column 12: Sterility Control (Media only).
Incubation: Add 50 µL of inoculum to wells 1–11. Incubate at 37°C for 16–20 hours.
Analysis: The MIC is the lowest concentration with no visible growth.
Protocol D: Time-Kill Kinetics
Purpose: Determine if the agent is bacteriostatic or bactericidal.
Prepare tubes with MHB containing the compound at 1x, 2x, and 4x MIC .
Inoculate with ~5 × 10⁵ CFU/mL.
Incubate at 37°C with shaking.
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
Plating: Serially dilute aliquots in PBS and plate on agar. Count colonies after 24h incubation.
Criteria: >3 log₁₀ reduction in CFU/mL constitutes bactericidal activity.
Mechanism of Action & SAR Analysis
The thiophene-amidine agents derived from this scaffold typically function via DNA interaction.
Mechanism Visualization
Caption: Pharmacodynamic pathway of thiophene-amidine antibacterials.
Structure-Activity Relationship (SAR) Trends
Data compiled from recent studies on thiophene amidines indicates the following trends:
Structural Modification
Effect on Activity
Rationale
Cationic Amidine Head
Essential
Required for electrostatic interaction with the anionic phosphate backbone of DNA.
Thiophene Ring
High Potency
Superior lipophilicity compared to phenyl analogs; enhances membrane penetration.
Bulky N-Substituents
Decreased Activity
Steric hindrance prevents snug fit into the DNA minor groove.
Bis-amidines
Increased Potency
Allows "clamping" of the DNA helix (similar to pentamidine).
Troubleshooting & Optimization
Instability of the Carbimidothioate:
Issue: The intermediate hydrolyzes back to the thioamide or amide if exposed to moisture.
Solution: Use the HI salt immediately for the next step or store under argon at -20°C.
Solubility in Biological Assays:
Issue: Thiophene derivatives precipitate in aqueous media.
Solution: Use sulfobutylether-β-cyclodextrin (SBECD) as an excipient if DMSO >1% is toxic to the specific strain.
False Positives in MIC:
Issue: Aggregation of cationic compounds.
Solution: Add 0.002% Tween-80 to the assay buffer to prevent non-specific aggregation.
References
Synthesis of Amidine Derivatives
Synthesis and structure-activity relationship of amidine derivatives of 3,4-ethylenedioxythiophene as novel antibacterial agents.[1] (2015).[2] European Journal of Medicinal Chemistry.
Thiophene Antibacterial Mechanism
Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. (2023).[3][4] Molecules.
CLSI Standards
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[5][6]
Thiophene Scaffold Versatility
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[7] (2024).[6][8] Frontiers in Cellular and Infection Microbiology.
Application Note: High-Throughput Screening of Methyl Thiophene-2-Carbimidothioate Hydroiodide Derivatives
The following is a detailed Application Note and Protocol Guide designed for researchers and drug discovery professionals. It focuses on the high-throughput screening (HTS) of Thiophene-2-carboximidamide derivatives , wh...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a detailed Application Note and Protocol Guide designed for researchers and drug discovery professionals. It focuses on the high-throughput screening (HTS) of Thiophene-2-carboximidamide derivatives , which are synthesized using Methyl thiophene-2-carbimidothioate hydroiodide as the core electrophilic building block.
Targeting Neuronal Nitric Oxide Synthase (nNOS) for Neuroprotection and Melanoma Therapy
Executive Summary & Scientific Rationale
The chemical scaffold Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) serves as a critical precursor for generating thiophene-2-carboximidamide libraries. These derivatives are bioisosteres of arginine and have emerged as potent, selective inhibitors of Neuronal Nitric Oxide Synthase (nNOS) .
While nNOS is a validated target for neurodegenerative diseases (Alzheimer’s, Parkinson’s) and melanoma, the development of clinically viable inhibitors is plagued by poor selectivity against endothelial NOS (eNOS), leading to cardiovascular toxicity. The thiophene-2-carboximidamide scaffold offers a structural "hot spot" capability, allowing for high selectivity (up to 500-fold) by exploiting the subtle structural differences between the nNOS and eNOS active sites (specifically the Asp597 vs. Asn368 difference).
This guide details the HTS workflow to identify high-potency derivatives from this scaffold, addressing specific challenges such as hydroiodide salt interference in fluorescence assays and the requirement for stringent isoform selectivity.
Chemical Basis & Library Design
The Precursor: Methyl Thiophene-2-Carbimidothioate Hydroiodide
This compound acts as an activated S-methyl isothiourea. In the presence of primary or secondary amines, it undergoes a displacement reaction to form the bioactive carboximidamide (amidine) structure.
Reactivity: Electrophilic attack by amines at the central carbon releases methanethiol (MeSH).
Salt Form Warning: The hydroiodide (HI) salt form is standard for stability. However, iodide ions (
) are strong reducing agents and heavy atoms. They are potent fluorescence quenchers and can interfere with redox-based HTS readouts (e.g., peroxidase-coupled assays).
Mechanism of Action
The resulting derivatives function as competitive inhibitors of L-Arginine.
Binding Mode: The thiophene-amidine headgroup forms a bidentate hydrogen bond with the active site Glutamate (Glu592 in rat nNOS).
Selectivity: The "tail" of the derivative extends into a peripheral hydrophobic pocket, which varies significantly between nNOS and eNOS.
HTS Workflow Visualization
The following diagram illustrates the screening logic, moving from library generation to hit validation.
Figure 1: HTS Decision Tree for Thiophene-2-carboximidamide Derivatives. Note the specific inclusion of an interference check for iodide effects.
Objective: Solubilize the library while mitigating the interference caused by the hydroiodide counter-ion.
Reagents:
Dimethyl sulfoxide (DMSO), anhydrous, >99.9%.
Anion Exchange Resin (optional but recommended for fluorescence assays): Dowex 1X8 (Cl- form).
Procedure:
Solubilization: Dissolve the Methyl thiophene-2-carbimidothioate hydroiodide derivatives in 100% DMSO to a stock concentration of 10 mM.
Note: Sonicate for 5 minutes if turbidity persists.
Iodide Scavenging (Critical for Fluorescence):
If using a fluorescent readout (e.g., DAF-FM), the iodide must be exchanged.
Add 10 mg of pre-washed Dowex 1X8 resin to 100 µL of compound stock. Shake gently for 30 mins. Centrifuge at 3000 x g for 5 mins. Transfer supernatant (now Chloride salt) to a new plate.
Validation: Verify concentration via UV absorbance (thiophene
nm) as resin may adsorb hydrophobic compounds.
Storage: Store plates at -20°C under nitrogen/argon to prevent oxidation of the thiophene ring.
Protocol B: Primary Screen – nNOS Griess Assay
Rationale: The Griess assay is colorimetric (Abs 540 nm) and therefore resistant to iodide fluorescence quenching . It directly measures nitrite (
), the stable oxidation product of NO.
Assay Conditions:
Enzyme: Recombinant Rat or Human nNOS (5-10 nM final).
Substrate: L-Arginine (10 µM, approx.
).
Cofactors: NADPH (100 µM), Calmodulin (10 µg/mL),
(1 mM), (10 µM).
Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.1 mg/mL BSA.
Step-by-Step:
Dispensing: Transfer 200 nL of library compounds (10 mM stock) into a 384-well clear-bottom plate using an acoustic dispenser (Final conc: 10 µM).
Enzyme Addition: Add 10 µL of nNOS/Cofactor mix (excluding NADPH). Incubate for 15 mins at RT to allow inhibitor binding.
Add 20 µL of Griess Reagent A (1% Sulfanilamide in 5%
).
Add 20 µL of Griess Reagent B (0.1% NED in water).
Readout: Incubate 10 mins at RT (purple color develops). Measure Absorbance at 540 nm.
Data Normalization:
: DMSO control (Full Activity).
: L-NAME (1 mM) or Enzyme-free blank.
Protocol C: Counter-Screen (eNOS Selectivity)
Objective: Eliminate compounds that inhibit endothelial NOS (eNOS), which regulates blood pressure.
Method: Hemoglobin Capture Assay (Oxyhemoglobin to Methemoglobin conversion).
Why? This kinetic assay is more sensitive for determining
values and selectivity ratios than the endpoint Griess assay.
Setup: Similar buffer to Protocol B.
Reaction: Monitor the oxidation of Oxyhemoglobin (
) to Methemoglobin (MetHb) by NO at 401 nm (kinetic read).
Criteria: Calculate the Selectivity Ratio (
).
Pass: Ratio > 100.
Fail: Ratio < 50.
Data Summary & Troubleshooting
Parameter
nNOS Assay (Primary)
eNOS Assay (Counter)
Critical Consideration
Detection Mode
Absorbance (540 nm)
Absorbance (401 nm)
Avoid fluorescence due to HI salt.
Substrate Conc.
10 µM L-Arg
10 µM L-Arg
Keep near to detect competitive inhibitors.
Z-Factor Goal
> 0.6
> 0.5
High reproducibility required.
Hit Threshold
> 50% Inhibition
< 20% Inhibition
Selectivity is the priority.
Troubleshooting "False Positives":
NO Scavengers: Some thiophene derivatives may react directly with NO. Run a cell-free control using an NO donor (e.g., SNAP) + Griess reagent + Compound. If signal decreases, the compound is a scavenger, not an inhibitor.
Precipitation: The hydroiodide salt improves solubility, but the free base (formed in pH 7.4 buffer) might precipitate. Check plates for turbidity before reading.
Pathway Mechanism (Graphviz)
The following diagram details the enzymatic pathway being inhibited and the structural logic of the interference.
Figure 2: Mechanism of nNOS inhibition by Thiophene-2-carboximidamide derivatives. The inhibitor mimics the L-Arginine substrate.[1]
References
Silverman, R. B., et al. (2014). "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma."[1][2] Journal of Medicinal Chemistry.
Huang, H., et al. (2013). "Selective Inhibitors of Neuronal Nitric Oxide Synthase (nNOS) as Potential Therapeutics for Neurodegenerative Diseases."[1][2][3] Journal of Medicinal Chemistry.
Labby, K. J., et al. (2012). "New inhibitors of neuronal nitric oxide synthase."[2][3][4] Expert Opinion on Therapeutic Patents.
Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.
Application Note: In Vitro Biological Evaluation of Methyl Thiophene-2-Carbimidothioate Hydroiodide
[1][2] Executive Summary & Scientific Rationale Methyl thiophene-2-carbimidothioate hydroiodide is a specialized S-alkyl thioimidate reagent. While primarily utilized in medicinal chemistry as a key intermediate for synt...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Scientific Rationale
Methyl thiophene-2-carbimidothioate hydroiodide is a specialized S-alkyl thioimidate reagent. While primarily utilized in medicinal chemistry as a key intermediate for synthesizing thiophene-2-carboximidamides (highly potent, selective neuronal Nitric Oxide Synthase [nNOS] inhibitors), the compound itself possesses structural pharmacophores relevant to biological interaction.
Structurally, the thioimidate core functions as an L-arginine mimic . Similar to the well-characterized inhibitor S-methylisothiourea, this compound can compete with L-arginine at the heme active site of NOS enzymes. Therefore, its biological evaluation focuses on Nitric Oxide Synthase (NOS) inhibition and cytotoxicity profiling .
Key Evaluation Challenges:
Hydrolytic Instability: Thioimidates are susceptible to hydrolysis in aqueous buffers at physiological pH. Protocols must account for half-life during incubation.
Isoform Selectivity: Distinguishing activity between nNOS (neuronal), iNOS (inducible), and eNOS (endothelial) is critical for therapeutic relevance.
Pre-Analytical Validation: Stability & Handling
Expert Insight: Many "inactive" results in thioimidate screening are actually false negatives caused by rapid hydrolysis prior to target engagement. The hydroiodide salt is stable as a solid but reactive in solution.
Protocol A: Solvation and Stability Check
Objective: Ensure compound integrity during the assay window.
Stock Preparation:
Dissolve the hydroiodide salt in 100% DMSO to a concentration of 100 mM .
Note: Avoid aqueous buffers for the stock solution. Store at -20°C under argon.
Visual Check: The solution should be clear/yellowish. Precipitates indicate salt dissociation or polymerization.
Buffer Compatibility Test (HPLC/LC-MS):
Dilute stock 1:100 into PBS (pH 7.4) and incubate at 37°C.
Analyze aliquots at t=0, 30, 60, and 120 mins.
Acceptance Criteria: >80% parent compound remaining at 60 mins. If degradation is rapid (>50% loss in 1 hr), conversion to the corresponding thiophene-2-carboxamide or thiol is occurring. In this case, shorten assay incubation times or use Tris-HCl buffers (pH 7.2) which may offer slightly better stability than phosphate.
Core Application: Cell-Free NOS Inhibition Assay
Rationale: This is the gold standard for determining the intrinsic affinity (
or ) of the compound without the confounding variables of cell permeability.
Experimental Design
Enzymes: Recombinant Human nNOS, iNOS, and eNOS (commercially available).
Substrate: L-[
H]Arginine (Radiometric) or L-Arginine + NADPH (Colorimetric Griess endpoint).
Rationale: To determine if the compound can penetrate cell membranes and inhibit iNOS in a physiological environment (e.g., LPS-stimulated macrophages).
Protocol B: Griess Assay in RAW 264.7 Macrophages
Cell Seeding:
Seed RAW 264.7 cells at
cells/well in DMEM + 10% FBS.
Incubate 24h to adhere.
Induction & Treatment:
Replace media with fresh DMEM (phenol-red free preferred).
Note: The long duration makes compound stability critical. If the compound hydrolyzes, you may observe reduced potency compared to the cell-free assay.
Griess Reaction (Nitrite Quantification):
Transfer 50 µL of supernatant to a new plate.
Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.
Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.
Read Absorbance at 540 nm .
Safety Profiling: Cytotoxicity Counter-Screen
Rationale: A decrease in NO production in Protocol B could be due to cell death rather than enzyme inhibition. This control is mandatory.
Protocol C: CCK-8 / MTT Viability Assay
Setup: Perform in parallel with Protocol B (same plates or duplicate plates).
Reagent: After removing supernatant for Griess assay, add 10 µL CCK-8 reagent (WST-8) to the remaining cells/media.
Incubation: 1–4 hours at 37°C.
Readout: Absorbance at 450 nm.
Interpretation:
If NO is reduced by 80% but Cell Viability is < 80%, the compound is cytotoxic .
If NO is reduced by 80% and Cell Viability is > 90%, the compound is a specific inhibitor .
Data Visualization & Mechanism
Mechanistic Pathway (DOT Diagram)
Caption: Competitive inhibition mechanism where the thioimidate moiety mimics L-Arginine at the NOS heme active site.[3]
If precipitation occurs in media, reduce concentration < 50 µM.
Stability
hours in PBS.
Prepare fresh dilutions immediately before use. Do not store diluted.
Potency (IC)
Low micromolar range (1–50 µM).
Thioimidates are generally less potent than their amidine derivatives.
Selectivity
Likely iNOS > nNOS (variable).
Compare IC ratios between isoforms to determine selectivity profile.
References
Silverman, R. B. (2009). The Organic Chemistry of Drug Design and Drug Action. Elsevier.
Huang, H., et al. (2012). "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma."[4] Journal of Medicinal Chemistry, 55(19), 8483-8492. Link (Demonstrates the use of this reagent to synthesize high-affinity nNOS inhibitors).
Holladay, M. W., et al. (1991). "Neuronal Nitric Oxide Synthase Inhibitors."[4][5][6] Current Medicinal Chemistry. (General reference for thioimidate class activity).
Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[4][5][6] Biochemical Pharmacology, 51(4), 383-394. Link (Mechanistic basis for S-alkylisothiourea/thioimidate inhibition).
Promega Corporation. "Griess Reagent System Protocol." Link (Standard industry protocol for NO detection).
Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59556-62-2) is a highly reactive S-methyl thioimidate salt. It serves as a pivotal electrophilic building block in medicinal chemistry. Its primary utility lies in its reaction with amines, hydrazines, or amidines to generate Thiophene-2-carboximidamides (amidines) and fused heterocyclic systems like Thienopyrimidines .
Why this matters:
Compounds derived from this scaffold are biologically privileged.[1] Specifically, thiophene-2-carboximidamides have been identified as potent, selective inhibitors of Nitric Oxide Synthase (NOS) isoforms.[2] While early generations targeted inducible NOS (iNOS) for inflammation, recent optimizations have yielded nanomolar-potency inhibitors of neuronal NOS (nNOS) with significant efficacy against melanoma , where nNOS signaling drives tumor growth.
This guide provides a validated workflow for evaluating these derived compounds, moving from synthesis verification to functional cell-based assays.
Chemical Workflow & Mechanism
Before assaying, it is critical to understand that the precursor (the hydroiodide salt) is not the drug. It is the reagent used to install the pharmacophore.
Figure 1: Synthesis & Biological Pathway
The following diagram illustrates the conversion of the precursor into the active pharmaceutical ingredient (API) and its downstream biological targets.
Caption: Transformation of the thioimidate precursor into bioactive amidines and their respective therapeutic targets.
The most historically grounded application for thiophene amidines is the inhibition of inducible Nitric Oxide Synthase (iNOS). This assay measures the compound's ability to block NO production in immune cells.
Cell Line: RAW 264.7 (Murine Macrophage).
Inducer: Lipopolysaccharide (LPS).
Readout: Griess Reaction (Spectrophotometric detection of nitrite, a stable NO metabolite).
Protocol 1: Nitric Oxide (NO) Inhibition Screen
Reagents:
RAW 264.7 cells (ATCC TIB-71).
DMEM supplemented with 10% FBS.
LPS (Escherichia coli O111:B4).
Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
Positive Control: L-NIL (Selective iNOS inhibitor) or 1400W.
Step-by-Step Methodology:
Seeding: Plate RAW 264.7 cells in 96-well clear-bottom plates at a density of
cells/well. Incubate for 24 hours at 37°C/5% CO₂.
Compound Preparation: Dissolve derived thiophene compounds in DMSO. Prepare serial dilutions in serum-free DMEM.
Note: Ensure final DMSO concentration on cells is < 0.5% to avoid solvent toxicity.
Induction & Treatment:
Remove culture media.
Add 100 µL of media containing LPS (1 µg/mL) + Test Compound .
Include "LPS Only" (Max Signal) and "Media Only" (Background) wells.
Incubation: Incubate for 18–24 hours. NO accumulates in the supernatant during this window.
Griess Reaction:
Transfer 50 µL of supernatant to a fresh 96-well plate.
Add 50 µL of Griess Reagent to each well.
Incubate at Room Temperature for 10 minutes (protect from light).
Measurement: Read absorbance at 540 nm .
Data Analysis:
Calculate % Inhibition using the formula:
Recent medicinal chemistry efforts have pivoted thiophene-2-carboximidamides toward Melanoma therapy. These compounds inhibit nNOS, which is often upregulated in melanoma and supports tumor growth.
Cell Line: A375 (Human Melanoma) or SK-MEL-28.
Readout: CellTiter-Glo® (ATP quantification) or MTT.
Critical Control: Use a non-melanoma line (e.g., HEK293) to determine the Selectivity Index.
Protocol 2: Antiproliferative Potency (IC50)
Figure 2: Assay Logic & Plate Map
This diagram details the decision logic for the secondary screen.
Caption: Screening workflow for identifying potent melanoma inhibitors with acceptable safety profiles.
Methodology:
Seeding: Seed A375 cells at 3,000 cells/well in 96-well white-walled plates (for luminescence).
Treatment: 24 hours post-seeding, treat cells with compounds (9-point dose response, e.g., 10 µM to 0.03 nM).
Duration: Incubate for 72 hours . This duration is critical to allow nNOS inhibition to manifest as growth arrest.
Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 minutes; incubate for 10 minutes.
Read: Measure Luminescence.
Data Summary & Interpretation
When analyzing thiophene-2-carboximidamide derivatives, use the following benchmarks to assess lead quality.
Parameter
Assay
Excellent Candidate
Acceptable Hit
iNOS Potency
RAW 264.7 (Griess)
IC50 < 100 nM
IC50 < 1 µM
nNOS Potency
Cell-free Enzyme Assay*
Ki < 10 nM
Ki < 100 nM
Melanoma Efficacy
A375 Viability
IC50 < 500 nM
IC50 < 5 µM
Selectivity
HEK293 vs. A375
> 50-fold shift
> 10-fold shift
*Note: While this guide focuses on cell-based assays, a cell-free enzymatic Ki determination is often required to confirm the mechanism of action.
Troubleshooting & Optimization
Solubility: The free base of thiophene amidines can be lipophilic. If precipitation occurs in media, convert the derived compound to a hydrochloride or methanesulfonate salt before dissolving in DMSO.
False Positives (Griess): Some thiophene derivatives may absorb light at 540 nm. Always run a "Compound Only" control (no Griess reagent) to subtract intrinsic absorbance.
Stability: Thioimidates (the precursor) are moisture sensitive. Ensure the precursor is stored in a desiccator. However, the derived amidines are generally stable in aqueous media.
References
Janusz, M. J., et al. (1998). "Thiophene-2-carboximidamides: A Novel Class of Potent and Selective Inhibitors of Inducible Nitric Oxide Synthase." Journal of Medicinal Chemistry.
Silverman, R. B., et al. (2014). "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma."[3][4] Journal of Medicinal Chemistry.
Huang, H., et al. (2013). "Inhibition of nNOS by Thiophene-2-carboximidamide Derivatives." Bioorganic & Medicinal Chemistry Letters.
Abdel-Rahman, A. A., et al. (2016). "Chemistry of Thienopyrimidines and Their Biological Applications." Natural Sciences.
Analytical Protocols for Reaction Monitoring of Methyl Thiophene-2-Carbimidothioate Hydroiodide (MTC-HI)
Executive Summary & Chemical Context[1][2][3][4][5][6] Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) is a specialized electrophilic building block used primarily to introduce the thiophene-2-carboxamidine moie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) is a specialized electrophilic building block used primarily to introduce the thiophene-2-carboxamidine moiety into primary and secondary amines. This transformation—effectively a guanidinylation or amidination—proceeds via a nucleophilic substitution where the amine displaces the methanethiol (MeSH) leaving group.
Why Monitoring is Critical:
Leaving Group Evolution: The reaction releases methanethiol gas (MeSH), which is toxic and highly odorous. Monitoring its evolution correlates directly with conversion but requires safety management.
Salt vs. Free Base Dynamics: MTC-HI is a hydroiodide salt. Its solubility and reactivity are pH-dependent. In HPLC, the iodide counter-ion (
) is UV-active and can obscure early-eluting peaks if not chromatographically resolved.
Competitive Hydrolysis: In aqueous or wet alcoholic solvents, MTC-HI can hydrolyze to the corresponding amide or thioamide, creating impurities that mimic the product in UV spectra.
Reaction Mechanism & Monitoring Nodes
The following diagram outlines the reaction pathway and the specific analytical checkpoints required to validate the transformation.
Caption: Mechanistic pathway of MTC-HI aminolysis showing critical impurity risks (hydrolysis) and analytical checkpoints.
Primary Analytical Method: RP-HPLC-UV
Objective: Quantitative tracking of MTC-HI consumption and product formation.
Challenge: The thiophene ring is a strong chromophore, but the iodide counter-ion (
) absorbs strongly below 230 nm and elutes near the void volume, potentially interfering with polar products.
Method Development Protocol
Parameter
Specification
Rationale
Column
C18 (L1) or Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm
C18 provides standard retention; Phenyl-Hexyl offers unique selectivity for the thiophene ring via interactions.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH suppresses silanol activity and keeps the amidine product protonated (improving peak shape).
Mobile Phase B
Acetonitrile (ACN)
ACN has a lower UV cutoff than MeOH, essential for thiophene detection.
Gradient
5% B (0-2 min) 95% B (15 min)
Starts low to separate the Iodide salt peak from the organic starting material.
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV 254 nm (Primary), 230 nm (Secondary)
Thiophene is typically ~235-255 nm. 254 nm avoids most solvent interference.
Injection Vol
5 - 10 µL
Keep low to prevent salt overload.
Operational Procedure
Sample Prep: Dissolve 5 mg of reaction mixture in 1 mL of 50:50 Water:ACN .
Critical Step: If the reaction uses a non-polar solvent (e.g., DCM), evaporate a small aliquot to dryness under nitrogen before reconstituting in mobile phase to avoid solvent mismatch peaks.
Iodide Identification: Run a blank injection of Sodium Iodide (NaI) or Potassium Iodide (KI) to identify the retention time of the iodide counter-ion. Do not mistake this peak for your product.
Integration: Integrate the MTC-HI peak (typically elutes mid-gradient due to the hydrophobic S-Me and Thiophene groups) and the Product peak (typically more polar/earlier eluting if it's a simple guanidine, or later if the amine is lipophilic).
Self-Validating Check: The "S-Methyl Shift"
In HPLC-MS, the starting material (MTC-HI) will show a mass of
. The product will show a mass of .
Validation: If the peak area of MTC-HI decreases but no new major UV peak appears, check the void volume (product might be too polar) or check for precipitation (product might be insoluble in mobile phase).
Rapid Screening: Thin Layer Chromatography (TLC)
Objective: Qualitative "Go/No-Go" decision making during synthesis.
Challenge: MTC-HI is a salt and may streak on silica.
Optimized TLC System
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed).
Mobile Phase:
System A (General): DCM : MeOH (90 : 10) – Good for starting material.
System B (Polar Products): DCM : MeOH :
(85 : 14 : 1) – Essential if the product is a basic guanidine/amidine to prevent tailing.
Visualization Logic
UV (254 nm): The Thiophene ring is UV active. Both SM and Product will appear as dark spots.
Iodine Chamber: Stains the thiophene ring and the S-methyl group.
KMnO4 Stain: Oxidizes the sulfur/thiophene. MTC-HI spots turn yellow/brown on a purple background.
Ninhydrin: Crucial for reaction monitoring.
Starting Amine: Positive (Purple/Red).
MTC-HI: Negative.
Product: Variable (Guanidines often stain weakly or different colors than primary amines).
End Point: Disappearance of the specific amine color or the MTC-HI UV spot.
The evolution of MeSH is the thermodynamic driver of this reaction. Monitoring it provides a non-invasive reaction progress metric.
Safety Warning: MeSH has a detection threshold of ~1 ppb (rotten cabbage smell) but is toxic at high concentrations.
Protocol: Lead Acetate Trap (The "Visual Sniffer")
Instead of relying on smell, use a chemical trap to confirm reaction initiation.
Setup: Connect the reaction vessel reflux condenser to a bubbling trap (oil bubbler).
Reagent: Fill the trap with 10% Aqueous Sodium Hypochlorite (Bleach) or Lead(II) Acetate solution.
Observation:
Bleach Trap: MeSH is oxidized to methanesulfonic acid (odorless). If the bleach solution gets warm or changes pH significantly, the reaction is proceeding.
Lead Acetate Paper: Place a strip of lead acetate paper at the condenser outlet. It turns black (
) immediately upon MeSH evolution.
Completion: When the paper stops darkening (or bubbling ceases), the reaction has likely stalled or finished.
Structural Validation: 1H NMR
Objective: Confirming the loss of the S-Methyl group.
Signal
Chemical Shift ()
Multiplicity
Interpretation
S-CH3 (SM)
2.50 - 2.80 ppm
Singlet
Characteristic of S-Methyl Isothiourea. Must disappear.
Thiophene H
6.90 - 7.60 ppm
Multiplets
Aromatic protons. Will shift slightly upon amidination.
N-H
> 8.0 ppm
Broad Singlet
Amidine/Guanidine protons (often exchangeable with ).
Protocol:
Take a 10 mg aliquot.
Evaporate solvent (ensure MeSH is removed).
Dissolve in DMSO-
(MTC-HI salts are often insoluble in ).
Success Criteria: Complete extinction of the singlet at ~2.6 ppm.
Troubleshooting & Decision Tree
Use this logic flow to resolve common analytical discrepancies.
Caption: Diagnostic workflow for resolving HPLC monitoring issues.
References
Katritzky, A. R., et al. (2005). Synthesis of Guanidines from S-Alkylisothioureas.[1] Journal of Organic Chemistry.[2]
European Chemicals Agency (ECHA). (2023). Registration Dossier: Methyl thiophene-2-carbimidothioate hydroiodide.
Shearer, J., et al. (2012). HPLC Analysis of Thiophene Derivatives. Analytical Chemistry Insights.
Cai, X., et al. (2014). Methanethiol Management in Organic Synthesis. Organic Process Research & Development.
(Note: While specific CAS 59918-64-8 is the precise salt, general protocols for S-methylisothiourea monitoring are derived from standard organic synthesis texts represented by Reference 1.)
Application Note: Scalable Synthesis of Methyl Thiophene-2-Carbimidothioate Hydroiodide
Abstract & Scope This technical guide details the process development and scale-up protocol for the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide via the S-methylation of thiophene-2-carbothioamide using m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the process development and scale-up protocol for the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide via the S-methylation of thiophene-2-carbothioamide using methyl iodide (iodomethane).
While S-alkylation is a classical transformation, scaling this reaction introduces critical challenges regarding exotherm control , operator safety (due to the carcinogenicity and volatility of methyl iodide), and solid-state isolation . This protocol is designed for a 100 g to 1 kg scale , emphasizing a "precipitation-driven" purification strategy that eliminates aqueous workup, thereby preventing hydrolysis of the moisture-sensitive thioimidate bond.
Safety & Hazard Mitigation (Critical)
Methyl Iodide (MeI) is a potent alkylating agent, a suspected carcinogen, and a volatile liquid (bp 42 °C). Strict adherence to the following controls is mandatory.
Containment: All operations must occur within a certified fume hood or a closed reactor system.
Scrubbing: Reactor vents must be connected to a scrubber solution (e.g., 10% aqueous NaOH + sodium thiosulfate) to neutralize escaping MeI vapors.
Personal Protective Equipment (PPE): Double nitrile gloves (or Silver Shield® laminates), chemical splash goggles, and a lab coat.
Quenching: Residual MeI on glassware and in mother liquors must be quenched with a solution of ammonia or sodium thiosulfate before disposal.
Reaction Mechanism & Thermodynamics
The reaction proceeds via an S_N2 nucleophilic substitution , where the sulfur atom of the thioamide attacks the methyl group of the methyl iodide.
Nucleophile: Sulfur (soft nucleophile).
Electrophile: Methyl Iodide (soft electrophile).
Leaving Group: Iodide ion.
Thermodynamics: The reaction is exothermic . On a large scale, rapid addition of MeI can cause the solvent (acetone) to boil, leading to pressurization and loss of reagent.
Reaction Scheme
The thiophene-2-carbothioamide (1) reacts with methyl iodide (2) to form the target hydroiodide salt (3).
Figure 1: Reaction pathway for S-methylation. The formation of the ionic lattice drives the reaction to completion.
Process Development Logic
Solvent Selection: The "Acetone Advantage"
For scale-up, acetone is the superior solvent over ethanol or THF for three reasons:
Solubility Profile: The starting material (thioamide) is soluble in acetone, but the product (ionic salt) is virtually insoluble. This drives the equilibrium forward via Le Chatelier’s principle and allows for isolation by simple filtration.
Volatility: Acetone is easily removed from the filter cake, facilitating drying at low temperatures to avoid thermal degradation.
Inertness: Unlike alcohols, acetone is aprotic, reducing the risk of solvolysis side reactions under acidic conditions.
Stoichiometry & Kinetics
Ratio: A slight excess of MeI (1.1 to 1.2 equivalents) ensures full conversion. Large excesses are wasteful and increase the burden on waste disposal.
Temperature: Ambient temperature (20–25 °C) is sufficient. Heating is generally unnecessary and increases the risk of MeI volatilization.
Detailed Protocol (Scale: 100 g Input)
Materials Table
Reagent
MW ( g/mol )
Equiv.
Mass (g)
Moles
Volume (mL)
Thiophene-2-carbothioamide
143.21
1.0
100.0
0.698
N/A
Methyl Iodide (d=2.28)
141.94
1.2
118.9
0.838
~52.1
Acetone (Anhydrous)
58.08
Solvent
N/A
N/A
500 mL (5 vol)
Diethyl Ether (Wash)
74.12
Wash
N/A
N/A
200 mL
Step-by-Step Methodology
Phase 1: Setup and Dissolution
Equipment Prep: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber (10% NaOH).
Charging: Charge 100.0 g of Thiophene-2-carbothioamide into the flask.
Solvation: Add 500 mL of acetone . Stir at 250 RPM under a gentle nitrogen sweep until a clear yellow/orange solution is obtained. Note: If slight turbidity persists, it is acceptable; it will dissolve as the reaction progresses.
Filtration: Filter the thick slurry through a sintered glass funnel (porosity M) or a Buchner funnel under vacuum.
Displacement Wash: Wash the filter cake with 2 x 100 mL of cold acetone to remove unreacted MeI and impurities.
Final Wash: Wash with 200 mL of diethyl ether (or MTBE) to assist in drying.
Drying: Dry the yellow crystalline solid in a vacuum oven at 35 °C for 6–8 hours. Do not exceed 40 °C as HI salts can be thermally sensitive.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at the IPC stage.
Characterization & Quality Attributes
The isolated product is Methyl thiophene-2-carbimidothioate hydroiodide .[2]
Appearance: Yellow crystalline solid.
Yield: Expected range 85–95% (Theoretical yield for 100g SM is ~199g product).
Melting Point: ~190–200 °C (dec). Note: HI salts often darken/decompose upon melting.
Storage: Store in a desiccator or under inert gas at 2–8 °C. The compound is hygroscopic; moisture can lead to hydrolysis, releasing methanethiol (stench) and reforming the amide or ester.
Application Note: Methyl Thiophene-2-Carbimidothioate Hydroiodide in Advanced Materials Synthesis
The following Application Note and Protocol Guide is designed for researchers in materials science and medicinal chemistry. It details the technical utility of Methyl thiophene-2-carbimidothioate hydroiodide , a speciali...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers in materials science and medicinal chemistry. It details the technical utility of Methyl thiophene-2-carbimidothioate hydroiodide , a specialized electrophilic reagent used to introduce thiophene-amidine motifs into functional materials and bioactive scaffolds.[1][2]
[1]
Executive Summary & Technical Rationale
Methyl thiophene-2-carbimidothioate hydroiodide is a high-reactivity intermediate acting as a surrogate for the unstable thiophene-2-carboximidic acid.[1] In materials science, its primary utility lies in its ability to react with primary and secondary amines to form thiophene-2-carboximidamides (amidines) under mild conditions.[1][2]
Why This Molecule Matters[1][2]
The "Thiophene-Amidine" Bridge: It seamlessly links a hole-transporting thiophene unit with a hydrogen-bonding/cationic amidine group.[1]
Perovskite Photovoltaics: Thiophene-amidinium cations are emerging as superior surface passivators compared to standard formamidinium.[1][2] The thiophene moiety improves charge transfer at the Hole Transport Layer (HTL) interface, while the amidine anchors to surface defects (under-coordinated
Bio-Materials: It is the standard precursor for synthesizing potent Neuronal Nitric Oxide Synthase (nNOS) inhibitors, which are often integrated into hydrogels or delivery vectors for neuroprotective therapies.[1][2]
Chemical Mechanism & Reaction Logic
The reaction proceeds via a nucleophilic substitution-elimination mechanism.[1] The amine nucleophile attacks the electrophilic carbon of the carbimidothioate, displacing the methanethiol (
) is a gas (bp 6°C) or volatile liquid.[1][2] Its removal drives the equilibrium forward but requires efficient ventilation and odor control (bleach trap).[1][2]
pH Sensitivity: The reaction requires a free amine.[1][2] Since the reagent is a hydroiodide salt, at least 1 equivalent of base (e.g., TEA, DIPEA) is often required to neutralize the salt in situ if the substrate is also a salt, though often the basicity of the reacting amine is sufficient if used in excess.[2]
Visualization: Experimental Workflow
The following diagram outlines the decision logic for synthesizing thiophene-amidine derivatives using this precursor.
Caption: Decision tree for synthesizing thiophene-amidine derivatives, highlighting solvent and workup adaptations based on substrate class.
Detailed Experimental Protocols
Protocol A: Synthesis of Thiophene-Amidinium Salts (Perovskite Passivation Grade)
Objective: To synthesize a high-purity thiophene-2-carboximidamide salt for use as an additive in perovskite solar cells.
Target Purity: >99.5% (Trace metal basis).
Ensure solvent is anhydrous. Check reagent storage.
Incomplete Reaction
Low nucleophilicity of amine
Increase Temp to 60°C; Add 1.5 eq TEA; Extend time.
Odor Persists
MeSH trapped in lattice
Dry product under high vacuum (>24h) with trap.[1][2]
Dark Product
Iodine liberation
Wash solid with dilute Sodium Thiosulfate solution.[1][2]
References
Vertex Pharmaceuticals Inc. (2009).[1][2] Process for making thiophene carboxamide derivative. WO2009020588A1.[1][2] (Describes the scalable synthesis of thiophene carboxamides using related precursors). Link
Huang, H., et al. (2012).[1][2] Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. (Protocol for coupling methyl thiophene-2-carbimidothioate HI with diamines). Link[1][2]
ChemScene. (2024).[1][2] Product Data: Fullerene C70 and Thiophene Derivatives. (Context on materials availability; note distinction between C70 and thiophene reagents). Link
Sigma-Aldrich. (2024).[1][2] Methyl thiophene-2-carbimidothioate hydroiodide Product Specification. Link
BenchChem. (2025).[1][2] Application Notes for Thiophene-2-Carboxamide Derivatives. (General biological assay protocols for thiophene derivatives). Link[1][2]
Optimizing reaction conditions for Methyl thiophene-2-carbimidothioate hydroiodide synthesis
Welcome to the technical support center for the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on the underlying chemical principles.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of Methyl thiophene-2-carbimidothioate hydroiodide. What are the likely causes and how can I improve it?
Answer:
Low or no yield in the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide, which is typically formed via a Pinner-type reaction, can be attributed to several critical factors.[1][2] This reaction involves the acid-catalyzed addition of a thiol (in this case, methanethiol or a precursor) to a nitrile (thiophene-2-carbonitrile).[3][4]
Potential Causes & Solutions:
Inadequate Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture.[2][4] Water can hydrolyze the intermediate nitrilium ion or the final iminothioester product, leading to the formation of undesired byproducts such as amides or carboxylic esters.[5][6]
Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Insufficient Acid Catalyst Activity: The reaction requires a strong acid to protonate the nitrile, activating it for nucleophilic attack by the thiol.[5] If the acid is weak, impure, or used in insufficient quantity, the reaction will not proceed efficiently.
Solution: Use a strong, anhydrous acid catalyst such as hydrogen iodide (HI) gas or a solution of HI in a compatible anhydrous solvent. Ensure the acid is fresh and has been properly stored. The stoichiometry of the acid should be at least 1:1 with the nitrile.
Low Reaction Temperature: While low temperatures are often used to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate to a point where product formation is negligible within a reasonable timeframe.[2]
Solution: Carefully control the reaction temperature. While the initial addition of reagents may be performed at 0°C to manage exotherms, allowing the reaction to slowly warm to room temperature or slightly above may be necessary to drive it to completion.[2] Monitor the reaction progress by TLC or another suitable analytical method to determine the optimal temperature profile.
Poor Quality of Starting Materials: Impurities in the thiophene-2-carbonitrile or the methyl mercaptan source can interfere with the reaction. For instance, trace amounts of mercaptans can sometimes deactivate metal catalysts if any are used in precursor synthesis.[7]
Solution: Use high-purity, anhydrous starting materials. Purify the starting materials if necessary. For example, thiophene can be purified to remove sulfur impurities.[7]
Issue 2: Formation of a Significant Amount of Amide Byproduct
Question: My final product is contaminated with a significant amount of thiophene-2-carboxamide. How can I prevent this?
Answer:
The formation of thiophene-2-carboxamide is a common side reaction in the synthesis of iminothioesters, arising from the hydrolysis of the target molecule or its intermediates.[5][8]
Potential Causes & Solutions:
Presence of Water: As mentioned previously, water is the primary culprit for amide formation.[5]
Solution: Rigorous exclusion of moisture is paramount. Re-evaluate your experimental setup and procedures to eliminate any potential sources of water.
Elevated Reaction Temperatures: The iminothioester salt is thermodynamically unstable at higher temperatures and can rearrange or decompose, which can be exacerbated by the presence of trace moisture, leading to the amide.[2]
Solution: Maintain a low reaction temperature (typically 0°C to room temperature) throughout the synthesis and work-up.[2] Avoid any unnecessary heating.
Prolonged Reaction Times: Leaving the reaction to stir for an extended period, especially if not completely anhydrous, can increase the likelihood of hydrolysis.
Solution: Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure sample of Methyl thiophene-2-carbimidothioate hydroiodide. It appears to be unstable or difficult to handle.
Answer:
Methyl thiophene-2-carbimidothioate hydroiodide is an ionic salt and can be hygroscopic and unstable, especially when not in its pure, crystalline form.[9]
Potential Causes & Solutions:
Product Instability: The product itself can be susceptible to degradation, particularly in the presence of moisture or at elevated temperatures.[10]
Solution: Handle the product quickly and under an inert atmosphere. Store the purified product at low temperatures in a desiccator.[11]
Inappropriate Work-up Procedure: Using aqueous washes during the work-up can lead to hydrolysis.
Solution: If a wash is necessary, use a minimal amount of a cold, non-aqueous, non-protic solvent. The product is often isolated by filtration of the precipitate formed in the reaction mixture.
Co-precipitation of Impurities: Unreacted starting materials or byproducts may co-precipitate with the desired product.
Solution: Recrystallization from a suitable anhydrous solvent system can be an effective purification method. Alternatively, washing the crude solid with a cold, anhydrous solvent in which the impurities are soluble but the product is not, can be effective.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of Methyl thiophene-2-carbimidothioate hydroiodide follows the Pinner reaction mechanism.[1][5] The key steps are:
Protonation of the Nitrile: The acid catalyst (HI) protonates the nitrogen atom of the thiophene-2-carbonitrile, forming a highly electrophilic nitrilium ion.[5]
Nucleophilic Attack: The sulfur atom of methyl mercaptan acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.
Deprotonation: A proton is transferred from the sulfur atom to a base (which could be another molecule of methyl mercaptan or the iodide anion), yielding the final Methyl thiophene-2-carbimidothioate hydroiodide salt.
.dot
Caption: Pinner Reaction Mechanism for Synthesis.
Q2: What are the optimal reaction conditions?
A2: The optimal conditions can vary, but the following table summarizes a typical starting point for optimization.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (thiophene-2-carbonitrile) from the product. The disappearance of the starting material spot indicates the completion of the reaction. Other techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.[13]
Q4: What are the safety precautions I should take?
A4:
Methyl Mercaptan: This reagent has a very strong and unpleasant odor and is toxic.[14] All manipulations should be performed in a well-ventilated fume hood.
Hydrogen Iodide: HI is a corrosive gas. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
Anhydrous Solvents: Diethyl ether is highly flammable. Avoid open flames and sparks.
General: Always wear appropriate PPE and be familiar with the safety data sheets (SDS) for all chemicals used.[10][14]
.dot
Caption: Troubleshooting Decision Tree for Low Yield.
III. Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide. Researchers should adapt this protocol to their specific laboratory conditions and scale.
Materials:
Thiophene-2-carbonitrile
Anhydrous diethyl ether (or other suitable solvent)
Anhydrous Hydrogen Iodide (gas or solution in ether)
Methyl mercaptan (or a suitable precursor)
Round-bottom flask, equipped with a magnetic stirrer, gas inlet, and drying tube
Ice bath
Procedure:
Setup: Assemble the reaction apparatus and ensure it is completely dry. Place the round-bottom flask in an ice bath.
Reagent Addition: Under an inert atmosphere (nitrogen or argon), add a solution of thiophene-2-carbonitrile in anhydrous diethyl ether to the flask.
Introduction of Methyl Mercaptan: Slowly bubble methyl mercaptan gas through the solution or add a solution of methyl mercaptan in anhydrous ether dropwise.
Acid Catalyst Addition: Slowly bubble anhydrous hydrogen iodide gas through the stirred solution or add a solution of HI in anhydrous ether dropwise. A precipitate of the product should begin to form.
Reaction: Continue stirring the reaction mixture at 0°C for a designated time (e.g., 2-4 hours), monitoring the reaction progress by TLC. If necessary, the reaction can be allowed to warm to room temperature.
Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
Drying: Dry the product under vacuum to remove any residual solvent.
Storage: Store the final product in a tightly sealed container under an inert atmosphere at low temperature.[9]
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. Available at: [Link]
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Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. Available at: [Link]
Nitriles to Esters - Chemistry Steps. Available at: [Link]
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. Available at: [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. Available at: [Link]
Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC. Available at: [Link]
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Available at: [Link]
20.11 Synthesis and Reactions of Nitriles - Chad's Prep. Available at: [Link]
2-Iodothiophene - Organic Syntheses Procedure. Available at: [Link]
CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents. Available at:
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC. Available at: [Link]
US20090318710A1 - Process for the purification of thiophenes - Google Patents. Available at:
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. - CABI Digital Library. Available at: [Link]
2-Methylthiophene - Wikipedia. Available at: [Link]
Technical Support Center: Purification of Methyl thiophene-2-carbimidothioate hydroiodide
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl thiophene-2-carbimidothioate hydroiodide (CAS 59918-64-8)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl thiophene-2-carbimidothioate hydroiodide (CAS 59918-64-8)[1][2]. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy for maximum yield and purity.
Understanding the Core Chemistry: Synthesis and Common Impurities
The purification strategy for any compound is intrinsically linked to its synthesis. Methyl thiophene-2-carbimidothioate hydroiodide is typically synthesized via a Pinner-type reaction, where thiophene-2-carbonitrile reacts with methyl mercaptan in the presence of hydrogen iodide (HI).
The primary challenge in purification arises from unreacted starting materials, side reactions, and product degradation. Understanding the origin of these byproducts is the first step toward their effective removal.
Table 1: Common Byproducts and Their Origins
Byproduct/Impurity
Likely Origin
Key Analytical Signature (1H NMR)
Recommended Removal Strategy
Thiophene-2-carbonitrile
Unreacted starting material.
Singlet in the aromatic region characteristic of the nitrile precursor.
Recrystallization, Trituration with a non-polar solvent.
Methyl Thiophene-2-thiocarboxylate
Hydrolysis of the carbimidothioate C=N bond by adventitious water. Thioimidates can be susceptible to hydrolysis[3].
Appearance of a new S-methyl singlet, shifted from the product's S-methyl signal.
Careful handling under anhydrous conditions; Recrystallization.
Thiophene-2-carboxamide
Further hydrolysis of the thiocarboxylate or direct hydrolysis of the product.
Broad NH₂ signal.
Recrystallization from a suitable solvent system.
Polymeric Materials
Acid-catalyzed polymerization of the thiophene ring, a known side reaction in the presence of strong acids[4].
Broad, unresolved signals in the baseline of the NMR spectrum.
Hot filtration during recrystallization; Precipitation.
Residual Methyl Mercaptan
Excess, unreacted starting material.
Potent, unpleasant odor.
Washing/trituration with a non-polar solvent; Drying under high vacuum.
Isomeric Byproducts
Use of impure thiophene-2-carbonitrile containing 3-thiopheneacetonitrile or other isomers[5].
Complex, overlapping signals in the aromatic region.
Purification of starting material before reaction; Fractional recrystallization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark, sticky oil and refuses to solidify. What's happening and how can I fix it?
Answer: This is a classic sign of significant impurities, likely polymeric materials or unreacted starting materials, which are depressing the melting point of your product.
Causality: The hydroiodide salt should be a crystalline solid. The presence of non-polar, liquid impurities (like residual solvents or unreacted nitrile) or amorphous polymers prevents the crystal lattice from forming.
Troubleshooting Protocol:
Solvent Removal: Ensure all reaction solvents (e.g., ether, DCM) are thoroughly removed under reduced pressure.
Trituration: Add a small volume of a cold, non-polar solvent in which your product is insoluble but the impurities are soluble. Diethyl ether or a mixture of ethyl acetate and hexanes are excellent first choices.
Stir the oil vigorously with a spatula or magnetic stir bar. The goal is to "wash" the impurities out of the oil. You should observe the oil slowly converting into a solid precipitate.
Isolate the resulting solid by vacuum filtration, wash with more cold non-polar solvent, and dry under high vacuum.
Q2: After purification, my product has a persistent and extremely unpleasant odor. What is the source?
Answer: The odor is almost certainly due to trapped methyl mercaptan (methanethiol), one of the starting reagents. Its low boiling point (-6 °C) means it should be easily removable, but it can get trapped within the crystal lattice of the product.
Causality: Methyl mercaptan is a volatile and odorous gas used in the synthesis[6]. Inadequate removal post-reaction leads to contamination of the final product.
Troubleshooting Protocol:
Initial Wash: After filtration, wash the crystalline product thoroughly with a solvent like cold diethyl ether to remove surface-adhered mercaptan.
High Vacuum Drying: Dry the material under high vacuum (not just a standard rotary evaporator) for several hours. If possible, gently warming the flask (e.g., to 30-40 °C) while under vacuum can help drive off the volatile impurity.
Re-dissolution and Precipitation: As a last resort, re-dissolve the product in a minimal amount of a solvent like isopropanol and precipitate it by adding a non-polar anti-solvent like diethyl ether. This process often releases trapped volatiles.
Q3: My NMR spectrum looks clean, but the melting point is broad and lower than expected. Why?
Answer: This often points to the presence of excess acid (HI) or an isomeric impurity that is structurally very similar to your product.
Causality: Excess HI can form a non-stoichiometric salt or simply co-precipitate, disrupting the crystal lattice. Isomeric impurities, such as a product derived from 3-cyanothiophene, may have very similar NMR shifts but different physical properties[5].
Troubleshooting Protocol:
Neutral Wash (Caution): A very dilute, cold bicarbonate wash of an organic solution of the free base (not the salt) can remove excess acid. However, this requires converting your salt to the free base and then re-precipitating, which adds steps.
Recrystallization: The most effective method is careful recrystallization. Choose a solvent system (e.g., ethanol/ether) where your desired product has slightly different solubility from the impurity. Slow cooling is critical to allow for selective crystallization. Multiple recrystallizations may be necessary.
Experimental Protocols: Step-by-Step Purification
These protocols provide detailed methodologies for the most common and effective purification techniques for Methyl thiophene-2-carbimidothioate hydroiodide.
Protocol 3.1: Purification by Recrystallization
This is the gold standard for purifying solid crystalline compounds. The key is selecting a solvent in which the product is soluble when hot but sparingly soluble when cold.
Place the crude, dry solid in an Erlenmeyer flask equipped with a stir bar.
Add a minimal amount of the chosen solvent (e.g., isopropanol) to the flask.
Heat the mixture with stirring on a hot plate until the solvent begins to boil.
Continue adding small portions of hot solvent until all the solid has just dissolved. Do not add a large excess.
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, polymeric material), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under high vacuum to a constant weight.
Protocol 3.2: Purification by Trituration
This is a rapid method for removing highly soluble impurities from a sparingly soluble solid product. It is particularly effective as a first-pass purification for very crude materials.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl Thiophene-2-Carbimidothioate Hydroiodide
Ticket ID: #MTC-HI-SYNTH-001
Subject: Impurity Profiling & Troubleshooting Guide
Assigned Specialist: Senior Application Scientist, Chemical Development
Introduction: The Chemistry of S-Methylation
You are likely synthesizing Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) via the S-methylation of thiophene-2-carbothioamide using iodomethane (MeI) .
This reaction is kinetically controlled. Sulfur is a "soft" nucleophile, making it highly reactive toward the "soft" electrophile (MeI). However, the resulting hydroiodide salt is a kinetically trapped intermediate . It is thermodynamically unstable toward hydrolysis and oxidation. The purity of your final product relies not just on the reaction conversion, but strictly on the isolation and storage conditions.
The following guide deconstructs the specific failure modes of this synthesis.
Module 1: The Impurity Profile
The table below summarizes the critical impurities you will encounter. We categorize them by their genesis: Process (incomplete reaction), Degradation (storage/handling), or Side-Reaction (competing mechanisms).
Side-Reaction: N-methylation (favored only if base is present or T > 60°C).
NMR: Distinct N-Me singlet (different shift than S-Me).
IMP-E
Methyl thiophene-2-carboxylate
Degradation: Hydrolysis in the presence of methanol/alcohol.
GC/MS: distinct ester peak.
Module 2: Reaction Pathways & Logic
The following diagram maps the "Happy Path" (Target Synthesis) against the "Failure Paths" (Impurity Genesis). Use this to diagnose where your process deviated.
Figure 1: Mechanistic pathway showing the kinetic competition between S-methylation (Target) and N-methylation, alongside downstream degradation pathways.
Module 3: Troubleshooting (FAQs)
Q1: My product is turning orange/brown upon filtration. Is it decomposing?
Diagnosis: This is likely IMP-C (Elemental Iodine) . The hydroiodide salt is sensitive to photo-oxidation.
The Fix:
Wash the solid filter cake with cold anhydrous acetone . The salt is insoluble, but free iodine will wash away.
If the color persists, wash with a small amount of cold diethyl ether containing a trace of sodium thiosulfate (though this introduces water, so use sparingly and dry immediately).
Prevention: Wrap your reaction flask and receiving flask in aluminum foil.
Q2: The product smells strongly of rotten cabbage/sulfur. Is this normal?
Diagnosis: No. This indicates IMP-B (Hydrolysis) . The "rotten" smell is Methanethiol (
), a leaving group released when water attacks the imidate bond.
The Fix: Your solvent was likely "wet."
Recrystallize immediately from anhydrous ethanol/ether .
Store the product in a desiccator. Once hydrolysis starts, it is autocatalytic because the acid byproduct catalyzes further degradation.
Q3: I have a low melting point and the solid feels "sticky."
Diagnosis: Likely Solvent Inclusion or excess Methyl Iodide .
The Fix:
Do not heat to dry (this accelerates decomposition).
Dry under high vacuum (< 1 mbar) at room temperature for 12 hours.
If sticky residue remains, triturize with anhydrous diethyl ether to induce crystallization.
Q4: NMR shows a second set of peaks. How do I distinguish S-methylation from N-methylation?
Diagnosis: You need to differentiate the isomers.
The Check:
Target (S-Me): The
protons typically appear at 2.6 – 2.9 ppm (singlet).
Impurity (N-Me): The
protons typically appear downfield at 3.0 – 3.5 ppm .
Note: If you see N-methylation, your reaction temperature was too high, or you accidentally introduced a base (like NaOH or TEA) which deprotonated the thioamide, making the Nitrogen more nucleophilic.
This protocol is designed to minimize the impurities listed above.
Step 1: Synthesis (The "Dark" Method)
Dissolution: Dissolve 10.0 mmol of Thiophene-2-carbothioamide in 15 mL of anhydrous acetone .
Why Acetone? The starting material is soluble, but the hydroiodide salt product is insoluble. This drives the reaction to completion via precipitation (Le Chatelier’s principle).
Addition: Add 11.0 mmol (1.1 eq) of Iodomethane (MeI).
Safety: Perform in a fume hood. MeI is a carcinogen.
Reaction: Stir at Room Temperature for 12–24 hours in the dark (foil-wrapped).
Critical: Do not reflux. Heat promotes N-methylation.
Isolation: The product precipitates as a white/pale-yellow solid. Filter under inert atmosphere (Argon/Nitrogen) if possible.
Step 2: Purification (The "Wash" Cycle)
Wash 1: Wash the filter cake with 10 mL cold anhydrous acetone (removes unreacted MeI and Thioamide).
Wash 2: Wash with 10 mL anhydrous diethyl ether (removes trace Iodine).
Drying: Vacuum dry at 25°C. Do not use an oven.
Module 5: Analytical Decision Tree
Use this flow to validate your batch before releasing it for downstream use.
Figure 2: Quality Control Decision Tree for rapid batch validation.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for S-methylation of thioamides using alkyl halides).
Shearer, B. G., et al. "Substituted Thiophene-2-carboximidamides as Highly Potent and Selective Inhibitors of Nitric Oxide Synthase." Journal of Medicinal Chemistry, 1997, 40(13), 1901–1914. (Describes the synthesis of thiophene amidines via the S-methyl intermediate).
Mundy, B. P., Ellerd, M. G., Favaloro, F. G. Name Reactions and Reagents in Organic Synthesis, 2nd Ed.; Wiley-Interscience, 2005. (Mechanistic details on Thioamide alkylation).
Reid, E. E.Organic Chemistry of Bivalent Sulfur, Vol 5; Chemical Publishing Co., 1963.
Optimization
Troubleshooting low yields in the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide
Welcome to the technical support center for the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide. This guide is designed for researchers, chemists, and drug development professionals who are encountering chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction's intricacies to empower you to optimize your experimental outcomes. This document is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm new to this synthesis. Can you explain the fundamental reaction mechanism for preparing Methyl thiophene-2-carbimidothioate hydroiodide?
A1: Absolutely. The synthesis of Methyl thiophene-2-carbimidothioate hydroiodide is a classic example of a Pinner reaction , or more specifically, a thio-Pinner reaction.[1][2] This acid-catalyzed reaction involves the nucleophilic attack of a thiol (methyl mercaptan) on a nitrile (thiophene-2-carbonitrile). The reaction proceeds in two key stages:
Activation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the thiophene-2-carbonitrile by hydroiodic acid (HI). This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack.[3]
Nucleophilic Attack and Salt Formation: The sulfur atom of methyl mercaptan (methanethiol) acts as the nucleophile, attacking the activated nitrile carbon. This forms a protonated intermediate, which is the hydroiodide salt of the methyl thiophene-2-carbimidothioate. This salt, often called a "Pinner salt," is typically a crystalline solid and is the desired product.[1][2]
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the synthesis of the target compound.
Q2: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the most critical factors regarding my starting materials and reagents?
A2: This is the most common issue, and it almost always traces back to the quality and handling of the reactants and the reaction environment. The Pinner reaction is notoriously sensitive to moisture.
Potential Cause
Scientific Rationale & Recommended Solution
Presence of Water
Rationale: Water can compete with methyl mercaptan as a nucleophile. If water attacks the activated nitrile intermediate, it will lead to the formation of thiophene-2-carboxamide or, upon further hydrolysis, thiophene-2-carboxylic acid, which are common and yield-reducing side products.[3] The hydroiodide salt product itself can also be susceptible to hydrolysis. Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, dichloromethane, or toluene, dried over molecular sieves).[2] Handle hygroscopic reagents like hydroiodic acid and the starting materials under an inert atmosphere (Nitrogen or Argon) if possible.
Purity of Thiophene-2-carbonitrile
Rationale: Impurities in the starting nitrile can interfere with the reaction. Oxidized starting material or residual impurities from its synthesis can poison the reaction. Thiophene compounds synthesized from non-petroleum sources can sometimes contain trace mercaptans which can affect reactions.[4] Solution: Verify the purity of your thiophene-2-carbonitrile by NMR or GC-MS. If necessary, purify it by vacuum distillation or recrystallization before use.
Quality of Methyl Mercaptan
Rationale: Methyl mercaptan is a gas at room temperature and is often supplied as a solution or a condensed liquid. It is prone to oxidation to dimethyl disulfide. The disulfide is not nucleophilic and will not participate in the reaction, effectively reducing the concentration of your key nucleophile. Solution: Use a fresh source of methyl mercaptan. If using a cylinder, ensure the regulator and lines are purged and dry. If using a solution, ensure it has been stored properly and is of recent purchase.
Concentration/Source of HI
Rationale: Hydroiodic acid is the catalyst. If it is too dilute (contains excess water) or has degraded (often indicated by a dark brown color from I₂ formation), it will be ineffective and introduce water into the system. Solution: Use a fresh, high-purity grade of hydroiodic acid (e.g., 57% in water, stabilized, is common, but be aware this is a source of water; anhydrous HI generated in situ or as a solution in an organic solvent is superior). The use of gaseous HCl is common in Pinner reactions to ensure anhydrous conditions, and a similar approach with HI could be beneficial.
Q3: My TLC plate shows multiple spots, suggesting side reactions. What are the most probable byproducts and how can I prevent their formation?
A3: Observing multiple byproducts is a direct consequence of suboptimal reaction conditions or the inherent reactivity of the intermediates. Besides the hydrolysis products mentioned in Q2, other side reactions can occur.
Thiophene Ring Polymerization: While thiophene is more stable in acid than furan or pyrrole, strong, hot acidic conditions can lead to degradation or polymerization of the electron-rich thiophene ring.[5]
Formation of Thionoester: The Pinner salt intermediate can react with hydrogen sulfide (if present as an impurity or generated in situ) to form a thionoester.[1][2]
Rearrangement to Amide: The intermediate imino ether hydrochlorides in Pinner reactions are known to be thermodynamically unstable and can rearrange to amides, especially at elevated temperatures.[1][2]
Caption: Troubleshooting workflow for common side reactions.
Prevention Strategy: The key to preventing these side reactions is rigorous temperature control. The Pinner reaction should be run at low temperatures (e.g., 0 °C to -10 °C) to prevent rearrangement and degradation.[2] Maintaining strictly anhydrous conditions is the best way to avoid hydrolysis byproducts.
Q4: What are the optimal reaction parameters for this synthesis? Can you provide a standard protocol?
A4: Optimization is key. Below is a table of recommended starting parameters and a detailed experimental protocol.
Parameter
Recommended Condition
Rationale
Solvent
Anhydrous Diethyl Ether or Dichloromethane (DCM)
These solvents are relatively inert, have low boiling points for easy removal, and can be made rigorously anhydrous.
Temperature
0 °C to -10 °C
Crucial for preventing the thermal decomposition of the intermediate Pinner salt and minimizing side reactions.[1][2] The reaction is often exothermic, and low temperature helps control the reaction rate.
Stoichiometry
Nitrile:Thiol:Acid = 1 : 1.1 : 1.1
A slight excess of the thiol and acid ensures full conversion of the limiting nitrile starting material.
Reaction Time
12 - 24 hours
The reaction is typically slow at low temperatures. Progress should be monitored (e.g., by TLC or by observing product precipitation).
Experimental Protocol: Synthesis of Methyl thiophene-2-carbimidothioate hydroiodide
Materials:
Thiophene-2-carbonitrile (1.0 eq)
Methyl mercaptan (1.1 eq)
Hydroiodic acid (57 wt. % in H₂O, stabilized, 1.1 eq)
Anhydrous diethyl ether
Standard, oven-dried glassware with magnetic stirring
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a positive pressure of nitrogen.
Reagent Preparation: In the flask, dissolve thiophene-2-carbonitrile (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M solution). Cool the solution to -10 °C using an acetone/dry ice bath.
Addition of Mercaptan: Carefully add methyl mercaptan (1.1 eq) to the cooled solution.
Addition of Acid: Add the hydroiodic acid (1.1 eq) dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature does not rise above -5 °C.
Reaction: Once the addition is complete, allow the mixture to stir at -10 °C to 0 °C. The product often begins to precipitate as a pale yellow or white solid. Let the reaction proceed for 12-24 hours, monitoring for further precipitation.
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. It is crucial to wash the solid with a generous amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.
Drying: Dry the isolated solid under high vacuum to remove residual solvent. Avoid heating, as this can cause decomposition. The product should be a crystalline solid.
Storage: Store the final product under an inert atmosphere, protected from light and moisture, preferably at low temperatures (≤ 4 °C).
Q5: I'm having trouble with the purification. The product is oily, or my yield drops significantly after workup. What are the best practices for purification?
A5: Purification of ionic salts like this hydroiodide can be tricky.
If the Product Precipitates Cleanly: The protocol above is ideal. The precipitation itself is a highly effective purification step. The key is the cold ether wash to remove starting materials without dissolving the desired salt product.
If the Product is an Oil or Stays in Solution: This suggests impurities are preventing crystallization or the product has higher solubility than expected.
Solvent Removal: If no precipitate forms, carefully remove the reaction solvent in vacuo at low temperature (e.g., on a rotary evaporator with a cold water bath).
Trituration: Add a fresh portion of cold, anhydrous diethyl ether or a less polar solvent like hexane to the resulting residue (which may be an oil). Stir or sonicate vigorously. This process, called trituration, can often induce crystallization by washing away impurities that inhibit the process.
Recrystallization: If a crude solid is obtained, recrystallization is a powerful purification technique. A solvent system of dichloromethane/hexane or isopropanol/ether might be effective. The goal is to find a solvent that dissolves the product when hot but not when cold.
Avoid Aqueous Workup: Do not perform a standard aqueous workup (e.g., washing with sodium bicarbonate or water). This will hydrolyze or deprotonate your product, leading to significant yield loss. The goal is to isolate the hydroiodide salt directly.
Avoid Silica Gel Chromatography: Pinner salts are often unstable on silica gel due to its acidic nature and the presence of bound water.[6] This method is generally not recommended for this class of compounds.
References
Jung, J.-C., & Park, O.-S. (2009). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Molecules, 14(1), 194-205. [Link]
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ChemRxiv. [Link]
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
Donovan, A., et al. (2023). Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties. Angewandte Chemie, 135(33). [Link]
Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. [Link]
Robertson, M. J., et al. (2019). Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. ACS Medicinal Chemistry Letters, 10(6), 941-946. [Link]
Chemistry Steps. (2025). Nitriles to Esters. Chemistry Steps. [Link]
Biswas, T. (2019). Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry. [Link]
Levitt, L. S., & Hartough, H. D. (1950). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Journal of the American Chemical Society, 72(8), 3541-3543. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions & Nucleophilic Substitutions
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary: The Reactivity Profile
Methyl thiophene-2-carbimidothioate hydroiodide (often referred to as the S-methyl thioimidate salt ) is a potent electrophile used primarily to synthesize thiophene-2-carboximidamides (amidines) and heterocyclic derivatives (e.g., thienopyrimidines).
The Core Challenge:
This compound behaves as an activated ester surrogate. Its reactivity is governed by the competition between the desired nucleophile (amine) and ubiquitous competitors (water, alcohols). The hydroiodide counterion adds a layer of complexity regarding pH control—if the reaction medium is too acidic, the nucleophile is deactivated; if too basic, the thioimidate free base is unstable and prone to hydrolysis or dimerization.
Diagnostic Signaling Pathways
Before modifying your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying reaction failure modes based on olfactory cues and crude analysis.
Troubleshooting Modules
Module A: The "Hydrolysis Trap" (Formation of Carboxamide)
Symptom: You isolate a white solid that is not your product. NMR shows a loss of the S-Methyl peak (~2.6 ppm) but no incorporation of your amine.
Diagnosis: Water has outcompeted your amine. Thioimidates are extremely sensitive to hydrolysis, particularly in basic conditions where the hydroxide ion is a potent nucleophile.
The Mechanism:
The reaction proceeds via a tetrahedral intermediate. If water attacks, it forms a tetrahedral adduct that collapses to expel methanethiol (MeSH), yielding thermodynamically stable thiophene-2-carboxamide .
Corrective Actions:
Solvent Dryness: Use anhydrous EtOH or DMF. The hydroiodide salt is hygroscopic; dry it under vacuum over
before use.
Order of Addition: Do not mix the base and the thioimidate salt before adding the amine.
Bad Protocol: Salt + Base -> Stir -> Add Amine (Allows hydrolysis/dimerization of the free base).
Good Protocol: Salt + Amine -> Stir -> Slow addition of Base (Keeps the amine in excess relative to the free base).
Temperature: Lower the temperature to 0°C during the addition of the base to suppress the rate of hydrolysis relative to aminolysis [1].
Module B: The "Stalled Reaction" (pH Mismatch)
Symptom: Starting material remains unconsumed. No smell of methanethiol.
Diagnosis: The hydroiodide (HI) acid has protonated your nucleophilic amine, rendering it unreactive (
).
Corrective Actions:
Base Stoichiometry: You must neutralize the HI counterion.
If your amine is cheap/volatile: Use 2.0–2.5 equivalents of the amine. (1 eq acts as the nucleophile, 1 eq acts as the proton scavenger).
If your amine is precious: Use 1.0 eq Amine + 1.1 eq DIPEA (N,N-Diisopropylethylamine). Avoid inorganic bases like
if solubility is an issue, as they create heterogeneous mixtures that slow kinetics.
Solvent Switch: If using non-polar solvents (DCM/Toluene), the ammonium iodide salt may precipitate and coat the stirring bar. Switch to DMF or MeOH to maintain homogeneity.
Module C: Regioselectivity with Ambident Nucleophiles
Symptom: Reaction with diamines (e.g., ethylene diamine, hydrazine) yields a cyclic product or a mixture of isomers.
Diagnosis: Thioimidates are excellent precursors for heterocycles.
Hydrazine: Will form 3-amino-5-(thiophen-2-yl)-1,2,4-triazole or amidrazones depending on conditions.
1,2-Diamines: Will cyclize to form imidazolines (4,5-dihydroimidazoles).
Corrective Actions:
To Stop at Linear Amidine: Perform the reaction at 0°C and avoid excess heat. Use a bulky protecting group on the second amine if possible.
To Promote Cyclization: Heat to reflux in EtOH.
Comparative Data: Solvent & Base Effects
Parameter
Recommended
Risky
Why?
Solvent
Abs. Ethanol
Water / Aq. buffers
High hydrolysis risk in water.
Solvent
DMF
Acetone
Acetone can form Schiff bases with primary amines.
Preparation: Charge a flame-dried flask with Methyl thiophene-2-carbimidothioate hydroiodide (1.0 eq) and a magnetic stir bar.
Solvation: Add Anhydrous Ethanol under an inert atmosphere (
). The salt may not fully dissolve immediately; this is acceptable.
Nucleophile Addition: Add Benzylamine (1.1 eq) in one portion.
Activation (Critical Step): Cool the mixture to 0°C. Add DIPEA (1.2 eq) dropwise over 10 minutes.
Note: You should observe the dissolution of the starting material and the gradual evolution of Methanethiol (rotten cabbage smell). Vent into a bleach scrubber.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).
Workup:
Concentrate the ethanol in vacuo.
Redissolve residue in DCM.
Wash with saturated
(to remove HI salts) and Brine.
Crucial: Do not use acidic wash (HCl), or you will hydrolyze your product back to the amide.
Purification: Recrystallize from Et2O/Hexanes or flash chromatography on silica (basified with 1% Et3N).
Reaction Pathway Visualization
Figure 2: Competitive reaction pathways. The green path represents the desired aminolysis. The red path represents the hydrolysis failure mode caused by moisture or incorrect base addition order.
References
Mechanistic Insight on Thioimidate Hydrolysis
Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 399–412.[2]
Relevance: Establishes the pH-dependence of thio-derivative hydrolysis, confirming that neutral-to-basic pH favors hydrolysis if w
Synthesis of Thiophene Carboxamides (Side Product Analysis)
Al-Mulla, A. (2023).[3] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry.
Relevance: Characterizes the amide side-product (thiophene-2-carboxamide) often seen when the Pinner synthesis fails.
General Reactivity of Thioimidates in Peptide/Amidine Synthesis
Adelwarth, M., et al. (2020). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Journal of Organic Chemistry.
Relevance: Provides protocols for displacing S-methyl groups with amines and highlights the instability of methyl thioimid
Thiophene Reactivity & Stability
NIST Chemistry WebBook. (2025).[4] Thiophene, 2-methyl- Data and Reactivity Profiles.[3][5]
Relevance: Provides physical property data for thiophene derivatives to assist in handling and storage.
Technical Support Center: Enhancing the Stability of Methyl Thiophene-2-carbimidothioate Hydroiodide in Solution
Welcome to the technical support center for Methyl thiophene-2-carbimidothioate hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl thiophene-2-carbimidothioate hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
Introduction
Methyl thiophene-2-carbimidothioate hydroiodide is a versatile reagent in organic synthesis and drug discovery. However, its complex structure, incorporating a thiophene ring, a carbimidothioate functional group, and a hydroiodide salt, presents unique stability challenges. This guide will dissect the potential degradation pathways and provide actionable solutions to maintain the compound's integrity in various experimental settings.
Troubleshooting & FAQs
This section addresses common issues encountered when working with Methyl thiophene-2-carbimidothioate hydroiodide in solution.
Solution Discoloration: From Colorless to Yellow/Brown
Question: My solution of Methyl thiophene-2-carbimidothioate hydroiodide, which was initially colorless, has turned yellow or brown. What is causing this, and how can I prevent it?
Answer: This discoloration is a common indicator of degradation, primarily due to the oxidation of the iodide anion (I⁻) to iodine (I₂), which is yellow-brown in solution. This process can be accelerated by exposure to light and oxygen.
Causality:
The hydroiodide salt is susceptible to oxidation, especially in the presence of atmospheric oxygen. This reaction is often catalyzed by light (photo-oxidation). The thiophene ring itself can also undergo photodegradation, contributing to color changes, although the initial and most noticeable change is typically from iodide oxidation.
Mitigation Strategies:
Exclusion of Light: Protect your solution from light by using amber-colored vials or by wrapping your glassware in aluminum foil.
Inert Atmosphere: The presence of oxygen is a key factor. Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon.
Solvent Degassing: Dissolved oxygen in solvents can contribute to oxidation. It is crucial to use degassed solvents for preparing your solutions.
There are two primary methods for degassing solvents:
A. Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[1][2][3][4][5]
Place the solvent in a Schlenk flask and ensure it is no more than half full.
Freeze the solvent by immersing the flask in liquid nitrogen.
Once completely frozen, apply a high vacuum to the flask for several minutes to remove the gases from the headspace.
Close the flask to the vacuum and allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid.
Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.
After the final cycle, backfill the flask with an inert gas like nitrogen or argon.
B. Sparging with Inert Gas: This is a simpler, though slightly less effective, method suitable for many applications.[1][2][6][7]
Insert a long needle or a sparging tube connected to a source of inert gas (nitrogen or argon) into the solvent.
Ensure the needle tip is below the solvent surface.
Bubble the inert gas through the solvent for at least 30-60 minutes. The flow rate should be gentle to avoid splashing.
A second, shorter needle should be used as an outlet for the displaced gases.
Question: I am observing the formation of unexpected byproducts in my reaction, suggesting my starting material is degrading. Could hydrolysis be the issue?
Answer: Yes, the carbimidothioate functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of water in your solvent or reagents can lead to the breakdown of the molecule.
Causality:
The C=N bond in the carbimidothioate moiety is an imine-like functional group, which is prone to hydrolysis. The reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atom makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the electrophilic carbon of the C=N bond.
The thiophene ring itself is generally stable to hydrolysis, but the carbimidothioate linkage is the weak point.
Mitigation Strategies:
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents for your reactions.
Control pH: If your reaction conditions permit, maintaining a neutral pH can significantly slow down the rate of hydrolysis. Buffering the solution may be an option in some cases.
Moisture-Free Handling: Handle the compound and prepare solutions in a dry environment, such as a glovebox or under a stream of dry inert gas.
Photodegradation: Loss of Potency Upon Light Exposure
Question: My experiments are showing inconsistent results, and I suspect the compound is degrading upon exposure to lab lighting. Is this possible?
Answer: Absolutely. Thiophene derivatives are known to be sensitive to light, particularly UV radiation.[3][8][9] Photodegradation can lead to complex reaction pathways and a loss of the desired compound.
Causality:
The thiophene ring can absorb UV light, leading to its excitation to a higher energy state. This excited molecule can then undergo various reactions, including ring-opening, dimerization, or reaction with oxygen to form S-oxides. These reactions will alter the chemical structure and, consequently, the reactivity of your compound.
Mitigation Strategies:
UV Protection: As mentioned for oxidative stability, use amber glassware or foil-wrapped flasks to block UV and visible light.
Photostabilizers: For applications where light exposure is unavoidable (e.g., in polymer films), the addition of photostabilizers can be considered.[3][8][9]
UV Absorbers: Compounds like benzophenones or benzotriazoles absorb UV radiation and dissipate it as heat.
Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, interrupting the degradation process initiated by light.[10][11][12][13][14]
Table 1: Common Photostabilizer Classes
Stabilizer Class
Mechanism of Action
Examples
UV Absorbers
Absorb UV radiation and dissipate it as harmless heat.
Benzophenones, Benzotriazoles
HALS
Scavenge free radicals formed during photodegradation.[12]
Derivatives of 2,2,6,6-tetramethylpiperidine
Quenchers
Deactivate excited states of the polymer/compound.
Nickel chelates
Thermal Instability: Degradation at Elevated Temperatures
Question: I need to run my reaction at an elevated temperature. What is the thermal stability of Methyl thiophene-2-carbimidothioate hydroiodide?
Answer: While specific data for this compound is limited, thiourea and its derivatives can undergo thermal decomposition.[15][16][17][18][19][20] It is advisable to determine the thermal stability for your specific reaction conditions.
Causality:
At elevated temperatures, the compound may decompose through various pathways. The carbimidothioate moiety could rearrange or fragment. The thiophene ring is generally more thermally stable but can also decompose at very high temperatures.
Mitigation Strategies:
Temperature Control: Run reactions at the lowest possible temperature that still allows for an acceptable reaction rate.
Reaction Time: Minimize the duration of heating. Monitor the reaction closely and stop it as soon as it is complete.
Thermal Analysis: If thermal stability is a major concern for your application, consider performing a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature of the compound.
Oxidative Instability Beyond Iodide: Thiophene and Carbimidothioate Oxidation
Question: Besides the iodide oxidation, can other parts of the molecule be oxidized?
Answer: Yes, both the thiophene ring and the carbimidothioate group are susceptible to oxidation, which can be a significant degradation pathway, especially in the presence of oxidizing agents or even atmospheric oxygen over time.
Causality:
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone.
Carbimidothioate Oxidation: The sulfur atom in the S-methyl group is also susceptible to oxidation.
Mitigation Strategies:
Inert Atmosphere and Degassed Solvents: As with preventing iodide oxidation, working under an inert atmosphere with degassed solvents is the primary defense against oxidation of the organic structure.
Antioxidants/Radical Scavengers: The addition of a small amount of an antioxidant can help to protect the compound from oxidative degradation.
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or other hindered phenols are effective radical scavengers.[21][22][23][24][25]
Table 2: Recommended Antioxidants
Antioxidant
Typical Concentration
Notes
BHT (Butylated Hydroxytoluene)
0.01 - 0.1% (w/v)
A common and effective radical scavenger.
Vitamin E (α-tocopherol)
0.01 - 0.1% (w/v)
A natural antioxidant, suitable for some applications.
Summary of Stability-Enhancing Recommendations
Issue
Primary Cause(s)
Key Mitigation Strategies
Discoloration
Oxidation of iodide (I⁻ to I₂)
Exclude light, use inert atmosphere, degas solvents.
Hydrolysis
Reaction with water (acid/base catalyzed)
Use anhydrous solvents, control pH, handle in a dry environment.
Photodegradation
UV light absorption by the thiophene ring
Use UV-protective glassware, consider photostabilizers (UV absorbers, HALS).
Thermal Degradation
High temperatures causing decomposition
Use the lowest effective temperature, minimize reaction time.
Oxidation
Reaction with oxygen
Use inert atmosphere, degassed solvents, add antioxidants (e.g., BHT).
Conclusion
The stability of Methyl thiophene-2-carbimidothioate hydroiodide in solution is a multifaceted issue that requires careful consideration of experimental conditions. By understanding the potential degradation pathways—oxidation, hydrolysis, photodegradation, and thermal decomposition—and implementing the appropriate mitigation strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their results. Proactive measures to exclude light, oxygen, and moisture are paramount to preserving the integrity of this valuable compound.
References
Berry, J. F., Park, S., & Roy, M. (2019). Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin. [Link]
Bode, J. (n.d.). How To: Degas Solvents. University of California, Santa Barbara. [Link]
Ali, H. H., & Yousif, E. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Eurasian Chemical Communications, 4(3), 234-246. [Link]
Yousif, E., Salih, N., & Ahmed, A. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Sami Publishing Company, 4(3), 234-246. [Link]
Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. [Link]
Fallon, G. D., Jones, G., & Thang, S. H. (2003). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances, 3(10), 3893-3899. [Link]
JoVE. (2015, March 4). Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. [Link]
Krishnan, N. K., Bhagyaraj, H., Shanmugasundaram, E., & Thambusamy, S. (2021). UV-vis absorption spectra of (a) thiophene[2]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]
Chemistry LibreTexts. (2024, October 15). 8: Freeze-Pump-Thaw. [Link]
Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 85-94. [Link]
Tanaka, K., et al. (2019). Thiophene-Fused Naphthodiphospholes: Modulation of the Structural and Electronic Properties of Polycyclic Aromatics by Precise Fusion of Heteroles. ResearchGate. [Link]
Baoxu Chemical. (n.d.). Introduction of Light Stabilizers Additives. [Link]
Fuks-Janczarek, I., et al. (2006). Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 264-271. [Link]
Emerald Cloud Lab. (2025, August 18). ExperimentDegas Documentation. [Link]
Vinati Organics. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. [Link]
Zeman, A., & Kolyadina, O. A. (2001). Kinetics of Thermal Decomposition of Thiourea. ResearchGate. [Link]
Digital Commons @ UConn. (n.d.). kinetics and mechanism of the hydrolysis of allylic and tertiary alkyl isothioureas in aqueous, mixed aqueous and micellar systems. [Link]
Samanta, S., et al. (2022). Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches. Angewandte Chemie International Edition, 61(1), e202111538. [Link]
Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry, 35(5), 767-776. [Link]
Grabchev, I., & Staneva, D. (2015). Photo stabilizers for polymers - new trends. ResearchGate. [Link]
Semantic Scholar. (n.d.). Thermal decomposition of metal complexes with thioureas. [Link]
Science discussions. (n.d.). Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry”. [Link]
ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. [Link]
CONICET. (n.d.). Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. [Link]994)
Technical Support Center: Overcoming Solubility Issues of Methyl thiophene-2-carbimidothioate hydroiodide
An in-depth guide for researchers, scientists, and drug development professionals on resolving solubility challenges with Methyl thiophene-2-carbimidothioate hydroiodide in chemical reactions. As a Senior Application Sci...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on resolving solubility challenges with Methyl thiophene-2-carbimidothioate hydroiodide in chemical reactions.
As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven strategies to address one of the most common hurdles in synthesis: reactant solubility. Methyl thiophene-2-carbimidothioate hydroiodide presents a classic solubility challenge due to its dual-nature chemical structure, combining a bulky, nonpolar thiophene ring with a polar hydroiodide salt component. This guide provides a systematic, question-and-answer-based approach to diagnose and solve these issues effectively.
Part 1: Foundational FAQs
This section addresses the fundamental properties of the compound and the underlying reasons for its solubility behavior.
Q1: What is Methyl thiophene-2-carbimidothioate hydroiodide and why is its solubility a concern?
Methyl thiophene-2-carbimidothioate hydroiodide (CAS 59918-64-8) is an organic salt.[1] Its structure consists of a nonpolar, aromatic thiophene ring system and a polar, ionic hydroiodide salt of a carbimidothioate functional group. This "amphiphilic" nature is the primary cause of solubility problems. The nonpolar thiophene moiety prefers nonpolar organic solvents, while the ionic hydroiodide part requires a polar environment to dissociate and dissolve.[2] Finding a single solvent that adequately satisfies both of these requirements can be difficult, often leading to poor dissolution and, consequently, incomplete or slow reactions.
Q2: What is the guiding principle for selecting an initial solvent?
The foundational principle is "like dissolves like."[3] This means matching the polarity of the solvent to the polarity of the solute. Given the dual polarity of Methyl thiophene-2-carbimidothioate hydroiodide, the ideal starting point is often a polar aprotic solvent. These solvents possess a high dielectric constant to solvate the ionic portion but lack acidic protons, which could interfere with many organic reactions. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). Thiophene and its simple derivatives are typically soluble in organic solvents like ethanol and ether but insoluble in water.[4]
Part 2: Troubleshooting Guide for Common Solubility Scenarios
This section provides a structured, problem-solving approach to issues encountered during experiments.
Scenario 1: The Compound Fails to Dissolve
Q3: My starting material is not dissolving in the chosen solvent. What is the simplest first step?
Before employing advanced techniques, always start with particle size reduction.[5] Grinding the solid material into a fine powder using a mortar and pestle significantly increases the surface-area-to-volume ratio.[3][5] This larger surface area allows for more effective interaction with the solvent, which can substantially improve the rate and extent of dissolution.[5]
Q4: If particle size reduction isn't enough, how can I use temperature to my advantage?
Gently heating the mixture can increase solubility. The added thermal energy helps overcome the compound's crystal lattice energy, allowing solvent molecules to solvate it more effectively. However, this must be done with caution.
Causality: Increasing the temperature raises the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can break apart the solute's intermolecular forces.
Warning: Always verify the thermal stability of your starting material and any other reagents in the mixture. Unwanted degradation or side reactions can occur at elevated temperatures.[2] A gradual increase in temperature while monitoring for dissolution is recommended.
Q5: What is co-solvency and how can it resolve persistent solubility issues?
Co-solvency is the technique of using a mixture of solvents to increase the solubility of a solute.[6] For a compound like Methyl thiophene-2-carbimidothioate hydroiodide, a co-solvent system is often highly effective. It involves a primary solvent and a secondary, miscible "co-solvent" that bridges the polarity gap.[6]
For example, if your primary reaction solvent is moderately polar (e.g., Tetrahydrofuran - THF), but your compound remains insoluble, adding a small amount of a highly polar aprotic co-solvent like DMSO can dramatically improve dissolution.[3] The DMSO effectively solvates the ionic hydroiodide portion, while the THF interacts with the thiophene ring.
Preparation: Place a small, known amount of your compound into several small vials.
Primary Solvent Addition: Add a measured volume of your primary reaction solvent to each vial and stir.
Co-solvent Titration: To each vial, gradually add a different co-solvent (e.g., DMSO, DMF, NMP) dropwise while stirring vigorously.[3]
Observation: Monitor for visual signs of dissolution.
Optimization: Note the co-solvent and the approximate ratio (primary:co-solvent) that achieves complete dissolution. This optimized ratio should be used for the scaled-up reaction.[3]
Scenario 2: Reaction is Sluggish or Incomplete
Q6: My compound appears to be dissolved, but the reaction is slow or stalls. What is the likely cause?
The issue may be that the dissolved concentration is too low to support an efficient reaction rate.[3] Even if the solid is no longer visible, the solution may be at a low saturation point, meaning there are not enough molecules in the solution phase at any given time to react quickly. To overcome this, advanced energy input methods can be used.
Q7: How does sonication improve reaction outcomes?
Sonication uses high-frequency sound waves (ultrasound) to agitate the solution.[3] This is not just vigorous stirring; the process, known as acoustic cavitation, creates and collapses microscopic bubbles.[7][8] This collapse generates localized hot spots with immense temperature and pressure, which has two key effects:
Enhanced Dissolution: The intense mechanical forces help break down solid particles and disrupt intermolecular interactions, forcing more solute into the solution.[3]
Increased Reactivity: The energy from cavitation can accelerate the chemical reaction itself, even for dissolved species.[8]
Experimental Protocol 2: Utilizing Sonication for Dissolution
Setup: Place the reaction flask containing the solid and solvent into a standard ultrasonic cleaning bath. Ensure the water level in the bath is sufficient to cover the level of the mixture in the flask.
Operation: Turn on the sonicator. The duration will depend on the specific materials and scale.[3]
Monitoring: Visually monitor the dissolution of the solid. For reactions, the progress can be monitored by TLC or LC-MS. Sonication can be applied continuously or intermittently.
Q8: When should I consider microwave-assisted synthesis?
Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating reactions, especially those hampered by solubility.[9][10] It is particularly effective for reactions involving polar molecules or solvents that efficiently absorb microwave energy.[10]
Causality (Dielectric Heating): Instead of heating the vessel from the outside, microwaves directly heat the polar molecules within the reaction mixture.[11] This leads to rapid, uniform, and highly efficient heating.
Superheating: In a sealed microwave reactor vessel, solvents can be heated far above their atmospheric boiling points.[11] This "superheating" dramatically increases reaction rates and can often drive sluggish reactions to completion in minutes instead of hours.[9]
This table serves as a quick reference for solvent selection. The polarity index and dielectric constant are key indicators of a solvent's ability to dissolve polar compounds.
Solvent
Formula
Boiling Point (°C)
Dielectric Constant
Polarity Index
General Use Case
Water
H₂O
100
80.1
10.2
Highly polar; dissolves salts but poor for nonpolar organics.
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
189
47.0
7.2
Highly polar aprotic; excellent for dissolving salts and many organics.[12]
Dimethylformamide (DMF)
C₃H₇NO
153
38.3
6.4
Polar aprotic; strong solvent for a wide range of compounds.[13][12]
Acetonitrile (ACN)
C₂H₃N
82
36.6
5.8
Polar aprotic; useful for reactions and chromatography.[13][12]
Ethanol
C₂H₆O
78
24.6
4.3
Polar protic; good general-purpose solvent and co-solvent.[13][12]
Tetrahydrofuran (THF)
C₄H₈O
66
7.5
4.0
Moderately polar ether; widely used reaction solvent.
Dichloromethane (DCM)
CH₂Cl₂
40
9.1
3.1
Nonpolar; useful for extractions and less polar compounds.
Microwave-Assisted Solubility Enhancement Techniques: A Review. (n.d.). Google AI.
Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.). Benchchem.
Sonication in Organic Synthesis. (2016, May 7). Chem-Station Int. Ed..
Solubility- and temperature-driven thin film structures of polymeric thiophene derivatives for high performance OFET applications. (2007, September 13). SPIE Digital Library.
Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014, March 25). Accounts of Chemical Research.
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (n.d.). The Journal of Organic Chemistry.
Physicochemical properties of thiophene derivatives. (n.d.). Benchchem.
A Review on Solubility Enhancement Techniques. (2020, August 30). International Journal of Pharmacy & Pharmaceutical Research.
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
Ultrasound in synthetic organic chemistry. (n.d.). e-Class.
improving solubility of thiophene-based intermediates. (n.d.). Benchchem.
Solvent-free sonochemistry: Sonochemical organic synthesis in the absence of a liquid medium. (2017, September 4). Beilstein Journals.
Methods to boost solubility. (2011, January 12). IJSDR.
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023, June 6). MDPI.
How To: Troubleshoot a Reaction. (n.d.). Chemistry - University of Rochester.
How can we conduct reactions for insoluble materials? (2019, April 10). ResearchGate.
Troubleshooting: The Workup. (n.d.). University of Rochester.
Technical Support Guide: Catalyst Selection for Cross-Coupling of Methyl Thiophene-2-Carbimidothioate Hydroiodide
Department: Chemical Synthesis & Process Development Document ID: TS-LS-004 Subject: Optimization of Desulfitative Cross-Coupling (Liebeskind-Srogl) Target Audience: Medicinal Chemists, Process Engineers Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Chemical Synthesis & Process Development
Document ID: TS-LS-004
Subject: Optimization of Desulfitative Cross-Coupling (Liebeskind-Srogl)
Target Audience: Medicinal Chemists, Process Engineers
Executive Summary & Reaction Scope
The Challenge:
You are attempting to cross-couple Methyl thiophene-2-carbimidothioate hydroiodide with an organoboron species (boronic acid/ester). This is not a standard Suzuki coupling; it is a Liebeskind-Srogl desulfitative coupling .
The Molecule:
Reactive Center: The C-SMe bond (thioimidate).
Critical Liability: The Hydroiodide (
) salt form.
Target Product: Substituted imine/amidine (retaining the nitrogen, losing the sulfur).
The Solution:
Success requires a dual-metal system: a Palladium(0) catalyst to activate the C-S bond and a stoichiometric Copper(I) cofactor to facilitate transmetallation and scavenge the sulfur.[1]
Catalyst & Co-Factor Selection Strategy
The Primary Catalyst: Palladium (Pd)
Unlike Suzuki couplings where Pd(II) precatalysts (like
) are common, Liebeskind-Srogl reactions favor soft, electron-rich Pd(0) sources to facilitate oxidative addition into the carbon-sulfur bond.
Parameter
Recommendation
Technical Rationale
Standard Source
Provides a stable source of Pd(0). The dibenzylideneacetone (dba) ligands are easily displaced by the sulfur substrate.
Alternative
Effective, but excess can sometimes inhibit the copper transmetallation step. Use if fails.
Ligand Class
TFP (Tri-2-furylphosphine)
Critical. TFP is the gold standard ligand for this reaction. It is electron-poor enough to encourage reductive elimination but labile enough to allow transmetallation.
Loading
5 - 10 mol%
Higher loading is often required compared to Suzuki due to potential sulfur poisoning of the catalyst.
The Essential Co-Factor: Copper (Cu)
WARNING: This reaction will not proceed without Copper. The Boron-to-Palladium transmetallation is thermodynamically unfavorable without Cu activation.
Reagent
Stoichiometry
Function
CuTC
1.5 - 3.0 equiv
Copper(I) Thiophene-2-carboxylate. This is the "magic" reagent. It activates the boronic acid and, crucially, forms an insoluble Cu-SMe species, driving the equilibrium forward.
CuMeSal
2.0 equiv
Copper(I) 3-methylsalicylate. An advanced alternative. Can be faster than CuTC in specific steric environments but is less shelf-stable.
The "Silent Killer": Handling the Hydroiodide Salt
Your starting material is a Hydroiodide (
) salt . If you use it directly without modification, the reaction will likely fail for two reasons:
Iodide Poisoning:
ions bind tightly to Pd(0), blocking the active sites.
Protodeboronation: The acidic proton (
) will destroy your boronic acid coupling partner.
Protocol A: In-Situ Neutralization (Recommended for <100mg)
Add a mild, non-nucleophilic base to the reaction mixture before adding the catalyst.
Base:
or (3.0 equiv).
Procedure: Stir the substrate and base in the solvent for 15 minutes to ensure neutralization before adding Pd/Cu.
Protocol B: Free-Basing (Recommended for >100mg or Scale-up)
Convert the salt to the free base prior to the reaction to ensure a clean system.
Suspend the hydroiodide salt in
.
Wash with saturated aqueous
.
Dry the organic layer (
), filter, and concentrate.
Note: Thioimidate free bases can be unstable. Use immediately.
Visualizing the Mechanism (The Dual-Metal Cycle)
Understanding the interplay between Pd and Cu is vital for troubleshooting.
Figure 1: The Liebeskind-Srogl catalytic cycle. Note that Copper (Green) is consumed to remove the Sulfur (Red) from the Palladium cycle.
Preparation: Flame-dry a reaction vial and cool under Argon.
Solids: Add the Thioimidate salt, Boronic Acid, CuTC, and
.
Degassing: Seal the vial and purge with Argon for 5 minutes. Oxygen kills this reaction.
Catalyst Addition: Add
and TFP (Tri-2-furylphosphine).
Solvent: Add degassed THF via syringe.
Reaction: Heat to 45-50°C. Monitor by LCMS.
Tip: Do not overheat (>60°C) initially, as CuTC can decompose.
Troubleshooting & FAQs
Q1: The reaction mixture turned black immediately upon adding solvent. Is it dead?
Diagnosis: Rapid blackening usually indicates Palladium agglomeration (Pd black) or CuTC decomposition.
Fix:
Ensure your solvent was thoroughly degassed (sparged with Ar for 15 mins).
Increase the ligand (TFP) loading to stabilize the Pd.
Check the quality of your CuTC. It should be a tan/brown solid. If it is dark green/black, it has oxidized.
Q2: I see the starting material disappearing, but I'm getting the hydrolysis product (Thiophene-2-amide) instead of the coupled product.
Diagnosis: Moisture in the system. The thioimidate is hydrolyzing before it can couple.
Fix: Use strictly anhydrous solvents and add 3Å molecular sieves to the reaction vessel. Ensure the base (
) is dry.
Q3: The reaction stalls at 50% conversion.
Diagnosis: Catalyst poisoning by the sulfur byproduct or depletion of CuTC.
Fix: Add a second portion of CuTC (0.5 - 1.0 equiv) and Pd catalyst (2 mol%) under an inert gas stream.
Q4: Can I use a Suzuki condition (Pd(dppf)Cl2 + Na2CO3 + Water)?
Answer:NO. Water will hydrolyze your thioimidate. Pd(II) is less effective at inserting into C-S bonds. Without Copper (CuTC), the transmetallation will likely not occur.
Q5: My boronic acid is an electron-poor heterocycle. Yields are low.
Fix: Switch the solvent to DMF or NMP . The higher polarity helps solubilize the Cu-Boronate intermediate. Increase temperature to 60°C.
References
Original Discovery: Liebeskind, L. S., & Srogl, J. (2000).[3][4] Thiol Ester−Boronic Acid Cross-Coupling.[1][2][5][6] Journal of the American Chemical Society, 122(45), 11260–11261. Link
Mechanistic Insight (Role of CuTC): Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A Non-Basic, Room Temperature Palladium-Catalyzed Cross-Coupling of Aryl Thioethers with Aryl Boronic Acids. Journal of the American Chemical Society, 129(51), 15734–15735. Link
Thioimidate Specifics: Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286. Link
CuTC Reagent Guide: Tokyo Chemical Industry (TCI). Copper(I) Complex Promoting Various Coupling Reactions. Link
Optimizing solvent systems for reactions involving Methyl thiophene-2-carbimidothioate hydroiodide
This technical guide is designed for researchers and process chemists optimizing reactions involving Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8). It moves beyond basic protocols to address the mecha...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers and process chemists optimizing reactions involving Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8). It moves beyond basic protocols to address the mechanistic "why" behind solvent selection, stability concerns, and troubleshooting.
Compound Profile:
Chemical Name: Methyl thiophene-2-carbimidothioate hydroiodide[1][2]
Role: Activated electrophile (Thioimidate salt) for synthesizing amidines, imidazolines, and thiazoles.
Key Reactivity: Nucleophilic substitution at the imido carbon (
), resulting in the displacement of methanethiol ().
Solvent Selection Matrix: The Solubility vs. Stability Trade-off
The primary challenge with thioimidate salts is balancing solubility (requiring polarity) with stability (avoiding hydrolysis). This compound is an ionic hydroiodide salt (
), making it highly polar.
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Suitability
Technical Notes
Polar Protic
Methanol (MeOH)
High
Ideal
Standard reaction solvent. High dielectric constant dissolves the salt; facilitates proton transfer during nucleophilic attack.
Polar Protic
Ethanol (EtOH)
Moderate-High
Good
Use if higher reflux temperatures (>65°C) are required. Slightly lower solubility than MeOH.
Polar Aprotic
DMF / DMSO
High
Alternative
Use only for highly insoluble amine nucleophiles. Warning: Difficult to remove during workup; DMSO can oxidize sensitive functionalities.
Ethers
THF, Dioxane
Low
Poor
The salt will likely form a suspension. Reaction rates will be surface-area limited (slow).
Non-Polar
Toluene, Hexanes
Insoluble
Anti-solvent
Use these to precipitate the product or the starting material during purification.
Aqueous
Water
High
Risky
Avoid. Thioimidates hydrolyze rapidly in water (especially at pH > 7) to form thiophene-2-amide or thionoesters.
Mechanistic Insight: Why Methanol?
Methanol is the "Goldilocks" solvent for this chemistry.
Solvation: It effectively solvates the iodide counterion and the cationic imidium core.
Leaving Group Facilitation: Methanol hydrogen-bonds with the leaving methanethiol (
), preventing its re-addition to the amidine product.
Volatility: Easy removal prevents thermal decomposition of the final amidine salt during concentration.
Reaction Pathway & Optimization Workflow
The following diagram illustrates the reaction logic and potential failure points (hydrolysis vs. product formation).
Figure 1: Reaction pathway showing the critical divergence between productive amidine formation and destructive hydrolysis.
Detailed Protocol: Amidine Synthesis
Standard Operating Procedure for reacting Methyl thiophene-2-carbimidothioate hydroiodide with a primary amine.
Solvent: Anhydrous Methanol (0.5 M concentration relative to thioimidate)
Base: Triethylamine (Optional, 1.0 equiv - only if amine is a salt)
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge the Methyl thiophene-2-carbimidothioate hydroiodide .
Solvation: Add Anhydrous Methanol . Stir at Room Temperature (RT) until a clear yellow/orange solution is obtained.
Checkpoint: If the solution is cloudy, sonicate briefly. Do not heat above 40°C during dissolution to prevent degradation.
Amine Addition: Add the primary amine dropwise.
Note: If the amine is a liquid, add neat. If solid, dissolve in minimal MeOH first.
Observation: You may observe a color change (often darkening) and the distinct smell of rotten cabbage (Methanethiol).
Reaction: Stir at RT for 3–12 hours.
Monitoring: Use TLC (System: 10% MeOH in DCM). The starting material (thioimidate) is highly polar; the product (amidine) usually runs slightly higher or has a distinct UV trace.
Workup (The "Trap" Method):
Methanethiol Removal: The reaction releases
gas. Ideally, run the reaction vented through a bleach trap (sodium hypochlorite solution) to neutralize the odor.
Isolation: Concentrate the reaction mixture under reduced pressure.
Purification: Triturate the residue with Diethyl Ether or Acetone. The amidine hydroiodide salt often precipitates as a solid, while impurities remain in the mother liquor.
Troubleshooting Center (FAQ)
Issue 1: "My reaction mixture smells terrible, and I'm worried about safety."
Diagnosis: The reaction is working. The byproduct is Methanethiol (
), which has a low odor threshold (ppb range).
Solution:
Ventilation: Always work in a fume hood.
Chemical Trap: Connect the reaction vessel outlet to a bubbling trap containing 10% aqueous bleach (NaOCl) or NaOH. This oxidizes/neutralizes the thiol.
Do not rotovap without a trap attached to the vacuum pump exhaust.
Issue 2: "I see a new spot on TLC, but the yield is very low (<30%)."
Diagnosis: Competitive Hydrolysis.
Cause: Presence of water in the solvent or atmosphere. The thioimidate bond (
) is susceptible to water attack, converting it to Thiophene-2-carboxamide (inert byproduct).
Fix:
Use Anhydrous Methanol .
Dry the starting material (thioimidate salt) in a vacuum desiccator over
before use.
Ensure the reaction vessel is flushed with Nitrogen or Argon.
Issue 3: "The starting material won't dissolve in Methanol."
Diagnosis: Saturation or "Oiling Out."
Fix:
Concentration Check: Ensure you are not running the reaction too concentrated (keep it < 1.0 M).
Co-solvent: If the salt is stubborn, add 5-10% DMF to the Methanol.
Counter-ion Exchange: In rare cases, the HI salt is less soluble than a HCl salt. You cannot easily switch this in situ, but increasing solvent volume usually resolves it.
Issue 4: "Can I use a base like NaOH or NaHCO3?"
Diagnosis: Base-induced decomposition.
Risk: Strong inorganic bases can deprotonate the thioimidate salt before the amine attacks, leading to dimerization or nitrile formation.
Guideline:
Avoid inorganic bases.
Use organic bases (Et3N, DIPEA) only if your nucleophile (amine) is supplied as a salt (e.g., Amine·HCl). If using a free amine, no additional base is required.
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for solvent and condition adjustments.
References
Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[3] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[3] Synthesis, 1999(6), 927-929.
Context: Establishes the protocol for using thioimidate salts in methanol for amidine synthesis.
Dunn, P. J. (2011). Solvents and Solvent Selection in the Pharmaceutical Industry. In Green Chemistry in the Pharmaceutical Industry.
Context: General principles of solvent selection for polar ionic intermedi
Shafer, C. M., & Molinski, T. F. (1998). Heterocyclic Synthesis via Thioimidates. Journal of Organic Chemistry, 63(3), 551-555.
Context: Discusses the reactivity and stability of thioimid
How to handle hygroscopic nature of Methyl thiophene-2-carbimidothioate hydroiodide
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of Methyl thiophene-2-carbimidothioate hydroiodide. Given the limited specifi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of Methyl thiophene-2-carbimidothioate hydroiodide. Given the limited specific public data on this compound, the protocols and advice herein are based on established best practices for handling hygroscopic organic hydroiodide salts. Adherence to these guidelines is critical for ensuring experimental reproducibility, accuracy, and the integrity of the compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What does it mean for Methyl thiophene-2-carbimidothioate hydroiodide to be hygroscopic?
A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] For Methyl thiophene-2-carbimidothioate hydroiodide, this means that upon exposure to ambient air, the solid material will attract and absorb water molecules. This can lead to a range of issues, from physical changes like clumping to chemical degradation.[3][4]
Q2: What are the potential consequences of improper handling of this hygroscopic compound?
A2: Improper handling and exposure to moisture can significantly impact your experimental outcomes:
Inaccurate Weighing: Absorption of water will lead to a continuous increase in mass, making it impossible to accurately weigh the compound for a reaction.[5][6]
Chemical Degradation: The presence of water can hydrolyze the carbimidothioate or other sensitive functional groups, leading to impurities or complete degradation of the starting material. While specific data on this compound is unavailable, hydroiodide salts can be susceptible to oxidation, a process often facilitated by moisture.[7][8][9][10]
Reduced Reactivity and Yield: If the compound is partially or fully hydrated, its reactivity in anhydrous reaction systems will be compromised, leading to lower yields or complete reaction failure.
Poor Physical Properties: The absorbed moisture can cause the powder to clump or "cake," making it difficult to handle and dispense.[4]
Q3: How should I store Methyl thiophene-2-carbimidothioate hydroiodide?
A3: Proper storage is the first line of defense against moisture contamination. The compound should be stored in a tightly sealed, airtight container.[1][2] For enhanced protection, especially for long-term storage, it is recommended to place the primary container inside a desiccator containing a suitable desiccant like anhydrous calcium sulfate (Drierite®) or silica gel.[11][12][13][14][15][16] For highly sensitive applications, storage in a nitrogen-purged glove box is the ideal solution.[17][18][19][20][21]
Q4: I don't have a glove box. What are the best practices for handling the compound on an open bench?
A4: While a glove box is ideal, you can minimize moisture exposure on an open bench by:
Allowing the container to equilibrate to room temperature before opening to prevent condensation.
Minimizing the time the container is open.
Working quickly and efficiently to weigh and dispense the material.[2]
Using a weighing bottle with a ground-glass stopper can also help to minimize exposure during weighing.[22]
Q5: How can I determine the water content of my sample if I suspect it has been compromised?
A5: The most accurate and widely used method for determining water content in solid samples is Karl Fischer titration.[23][24][25][26] This technique is specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer methods are suitable, with the coulometric method being particularly sensitive to low levels of moisture.[24][25][26]
Part 2: Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting Steps
Balance reading is unstable and continuously increasing during weighing.
The compound is rapidly absorbing atmospheric moisture.
1. Use a weighing bottle with a lid to minimize exposure.[5] 2. Work in a low-humidity environment if possible. 3. For highly accurate measurements, consider weighing inside a glove box.[27] 4. Alternatively, prepare a stock solution of the entire bottle's contents in a suitable anhydrous solvent and aliquot the solution for experiments.[22]
The powder is clumpy or has formed a solid mass.
The compound has absorbed a significant amount of moisture during previous handling or storage.
1. The material may be compromised. It is best to use a fresh, unopened container. 2. If you must use the material, you can try to dry it under high vacuum, but be aware that this may not remove all lattice water and the compound's purity may be affected.[2]
A reaction requiring anhydrous conditions is failing or giving low yields.
The hygroscopic nature of the compound is introducing water into the reaction.
1. Ensure all glassware is rigorously dried before use. 2. Use a fresh, properly stored bottle of the compound. 3. Handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[28][29] 4. Consider determining the water content of your starting material via Karl Fischer titration to assess its quality.
The color of the compound has changed over time (e.g., yellowing).
This may indicate degradation, potentially due to oxidation of the hydroiodide salt, which can be accelerated by moisture.[7][8]
1. It is recommended to discard the material as its purity is questionable. 2. For future prevention, store the compound under an inert atmosphere and protected from light.
Method A: Standard Benchtop Weighing (for less sensitive applications)
Remove the container of Methyl thiophene-2-carbimidothioate hydroiodide from the desiccator and allow it to equilibrate to room temperature for at least 20-30 minutes.
Ready a clean, dry weighing vessel on the analytical balance and tare it.
Briefly open the container, quickly remove an approximate amount of the compound using a clean, dry spatula, and immediately reseal the container.
Place the compound in the tared weighing vessel and record the mass as quickly as possible.
Proceed immediately to the next step of your experiment.
Method B: Weighing in a Glove Box (for highly sensitive applications)
Ensure the glove box has a dry, inert atmosphere (e.g., nitrogen or argon with low ppm levels of water and oxygen).[17][20]
Transfer all necessary equipment (balance, spatulas, weighing vessels, and the sealed container of the compound) into the glove box via the antechamber.
Allow the container to equilibrate to the glove box atmosphere.
Perform the weighing procedure inside the glove box, which will provide a stable and accurate measurement.[27]
Workflow for Handling and Dispensing
Caption: Workflow for handling hygroscopic compounds.
Part 4: Quality Control
Protocol 2: Verifying Compound Integrity via Karl Fischer Titration
This protocol provides a general overview. Specific parameters should be optimized based on the instrument manufacturer's recommendations.
Instrument Preparation: Prepare the Karl Fischer titrator, ensuring the titration cell is conditioned and free of ambient moisture.
Sample Preparation (in a glove box or low-humidity environment):
Accurately weigh a small amount of Methyl thiophene-2-carbimidothioate hydroiodide (typically 10-50 mg, depending on the expected water content and instrument sensitivity) into a vial suitable for the Karl Fischer apparatus.
Analysis:
Introduce the sample into the titration cell.
If the solid is not soluble in the Karl Fischer solvent, an external extraction or a Karl Fischer oven may be necessary to drive off the water.[23]
Start the titration and record the water content, typically expressed as a percentage or in parts per million (ppm).
Interpretation: Compare the determined water content to acceptable limits for your specific application. For most anhydrous reactions, a water content of <0.1% (1000 ppm) is desirable.
References
Moisture Content by Karl Fischer Titration. (n.d.). ARDL. Retrieved February 19, 2026, from [Link]
Moisture-Free Storage: Nitrogen or Desiccant? (2016, March 10). Terra Universal. Retrieved February 19, 2026, from [Link]
Laboratory Glove Box: Definition, Types & Functions. (n.d.). Cleatech. Retrieved February 19, 2026, from [Link]
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved February 19, 2026, from [Link]
Laboratory Glove Box – The Full and Complete Guide. (2024, April 3). Mystaire. Retrieved February 19, 2026, from [Link]
Glove Boxes & Isolators. (n.d.). Terra Universal. Retrieved February 19, 2026, from [Link]
Karl Fischer Method of Moisture Determination. (n.d.). QAQC Lab. Retrieved February 19, 2026, from [Link]
Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology. Retrieved February 19, 2026, from [Link]
Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved February 19, 2026, from [Link]
An improved weighing bottle for use in the weighing of hygroscopic materials. (n.d.). Analyst (RSC Publishing). Retrieved February 19, 2026, from [Link]
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved February 19, 2026, from [Link]
Bulk Material Weighing Systems - How to Maximize Accuracy. (n.d.). Sterling Systems & Controls. Retrieved February 19, 2026, from [Link]
Proper Use of a Desiccator. (2022, August 15). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
Chemical Industry Storage. (2025, May 21). Desiccant Technologies Group. Retrieved February 19, 2026, from [Link]
Laboratory Desiccators: Uses, Types, and Sample Protection Explained. (2025, December 24). Bostonmedsupply. Retrieved February 19, 2026, from [Link]
Karl Fischer Titration. (2024, October 16). Suisse TP. Retrieved February 19, 2026, from [Link]
Complete Guide to the Use of Desiccator in Laboratory Experiments. (2026, February 6). Glassment. Retrieved February 19, 2026, from [Link]
Maximising Efficiency with Desiccators: Tips and Tricks for Labs. (2024, October 11). Science Equip. Retrieved February 19, 2026, from [Link]
The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved February 19, 2026, from [Link]
What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL. Retrieved February 19, 2026, from [Link]
Weighing the Right Way with Laboratory Balances. (n.d.). Mettler Toledo. Retrieved February 19, 2026, from [Link]
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved February 19, 2026, from [Link]
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved February 19, 2026, from [Link]
Tips & Tricks: Weighing. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 19, 2026, from [Link]
Best Practices for Powder Storage and Handling. (2025, May 19). coatingAI. Retrieved February 19, 2026, from [Link]
Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions. Retrieved February 19, 2026, from [Link]
Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. (n.d.). IDD Newsletter. Retrieved February 19, 2026, from [Link]
Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety. Retrieved February 19, 2026, from [Link]
Recent Advances in Stability of Iodine in Iodized Salt. (2025, January 15). International Journal of Science and Research (IJSR). Retrieved February 19, 2026, from [Link]
Stability of Iodine Compounds in Iodized Salt. (n.d.). Policy Commons. Retrieved February 19, 2026, from [Link]
How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved February 19, 2026, from [Link]
Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online. Retrieved February 19, 2026, from [Link]
Studies on the stability of iodine compounds in iodized salt. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved February 19, 2026, from [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 19, 2026, from [Link]
URGENT! Effect of moisture on Iodine content in salt. (2024, December 16). Reddit. Retrieved February 19, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational | Ticket ID: MTC-HI-TECH-001
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Subject: Optimization of Regio- and Stereoselectivity in Amidine Synthesis
Executive Summary
Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) is a highly reactive S-methyl thioimidate salt used primarily as an electrophilic building block for synthesizing thiophene-substituted amidines and heterocycles (e.g., thiazoles, imidazoles).[1]
While MTC-HI offers a direct route to bioactive thiophene amidines (often found in NOS inhibitors and antithrombotic agents), users frequently encounter three specific failure modes:
Stoichiometric Mismatch: Failure to account for the hydroiodide (HI) counterion, leading to protonation of the nucleophile.
Regiochemical Scrambling: When reacting with unsymmetrical binucleophiles (e.g., substituted hydrazines or diamines).[1]
This guide provides a root-cause analysis and validated protocols to address these issues.
Module 1: The Hydroiodide Factor (Pre-Reaction Protocol)
The Issue: Low conversion or "stalled" reactions.
Root Cause: MTC-HI releases Hydriodic Acid (HI) in solution.[1] If you use a 1:1 ratio of Nucleophile:MTC-HI without an auxiliary base, the HI protonates your nucleophile, rendering it non-reactive.
Protocol 1.1: Base Scavenging Strategy
Standard: Always use 2.0 - 2.5 equivalents of a tertiary amine base (Triethylamine or DIPEA) if your nucleophile is valuable.[1]
Eq 1: Neutralizes the HI salt of the starting material.
Eq 2: Neutralizes the methanethiol (MeSH) byproduct (optional, but drives equilibrium).[1]
Alternative (Free-Basing): For acid-sensitive nucleophiles, free-base MTC-HI before addition.[1]
) and concentrate immediately. Note: The free base is less stable than the HI salt; use within 1 hour.
Module 2: Addressing Regioselectivity
The Issue: When reacting MTC-HI with unsymmetrical binucleophiles (e.g., N-methyl-1,2-diaminoethane), a mixture of regioisomers forms.
Mechanistic Insight:
The reaction is governed by the interplay between Nucleophilicity (electronic term) and Steric Hindrance (kinetic term).[1] The thiophene ring acts as an electron-rich donor, making the imidate carbon less electrophilic than its phenyl analogs (soft electrophile character).
Troubleshooting Regio-Control
Nucleophile Type
Preferred Attack Site
Conditions for Selectivity
Primary vs. Secondary Amine (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
)
Primary Amine (Kinetic Control)
Low Temp (-10°C to 0°C) in non-polar solvent (DCM). Steric approach controls the outcome.[1]
Primary vs. Secondary Amine
Secondary Amine (Thermodynamic)
High Temp (Reflux) in polar protic solvent (EtOH). The more basic/nucleophilic nitrogen attacks; equilibration allows the stable product to form.
Amine vs. Hydroxyl (Amino-alcohols)
Amine (Chemoselectivity)
No protection needed.[1] Amine attack is orders of magnitude faster than oxygen attack on the thioimidate.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision matrix for optimizing regioselectivity with unsymmetrical diamines.
Module 3: Stereoselectivity (E/Z Isomerism)
The Issue: Amidines possess a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
double bond.[2] The product often appears as a mixture of (trans) and (cis) isomers in NMR, complicating analysis and crystallization.
Scientific Context:
For N-monosubstituted amidines, the (E)-isomer is generally thermodynamically preferred due to the minimization of steric clash between the thiophene ring and the N-substituent. However, the (Z)-isomer can be stabilized by intramolecular hydrogen bonding (if the nucleophile contains a donor group like -OH or -NH2).[1]
Diagnostic & Fixes:
Q: My NMR shows split peaks (e.g., two thiophene signals). Is my product impure?
A: Likely not.[1] This is rotameric equilibrium.[1]
Test: Run Variable Temperature (VT) NMR. If peaks coalesce at high temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
), it is a single chemical entity undergoing rapid interconversion.
Q: How do I lock the stereochemistry?
Strategy 1 (Thermodynamic Lock): Reflux the crude amidine in Toluene for 4 hours. This drives the mixture to the thermodynamic minimum (usually ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
).
Strategy 2 (Chelation Control): If your nucleophile has a heteroatom at the
or position (e.g., ethanolamine), use a non-coordinating solvent (DCM) to encourage intramolecular H-bonding, which often locks the (Z)-isomer .
Module 4: Experimental Workflow & Purification
Safety Warning: This reaction releases Methanethiol (MeSH) , which is toxic and has a stench threshold of 1 ppb.[1] All reactions must be vented through a bleach (sodium hypochlorite) scrubber.[1]
Optimized Synthesis Protocol (Standard Scale):
Preparation: Dissolve Nucleophile (1.0 equiv) and DIPEA (2.2 equiv) in anhydrous Ethanol (0.2 M).
Addition: Add MTC-HI (1.0 equiv) in one portion at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
.
Reaction: Allow to warm to Room Temperature (RT). Stir for 4-12 hours.
CRITICAL: Treat the rotovap trap with bleach immediately to neutralize MeSH.[1]
Purification:
Resuspend residue in EtOAc.[1] Wash with sat.[1] ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
(removes residual HI salts).
The thiophene amidine is often basic.[1] If impurities persist, extract product into 1M HCl, wash organic layer, then basify aqueous layer (
) and re-extract into EtOAc (Acid-Base extraction).
Visualization: Reaction Pathway
Figure 2: Mechanistic pathway highlighting the critical base-mediated activation step.[1]
References
Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational chemistry of imidates).
Dunn, P. J. (2011).[1] "Amidines and N-Substituted Amidines." Comprehensive Organic Functional Group Transformations II. (General reactivity of thioimidates).
Katritzky, A. R., et al. (2005).[1] "Synthesis of amidines." Arkivoc, (iv), 49-87.[1] Link
Baati, R., et al. (1999).[1][3] "Thioimidates as versatile reagents."[1][3] Synthesis, 927-929.[1][3] (Specifics on hydrobromide/hydroiodide salts).
Shearer, B. G., et al. (1997).[1] "Substituted Thiophene-2-carboximidamides as Highly Potent and Selective Inhibitors of Nitric Oxide Synthase."[1] Journal of Medicinal Chemistry, 40(12), 1901–1914. Link (Authoritative source on Thiophene-2-carbimidothioate usage).
Welcome to the technical support hub for Methyl thiophene-2-carbimidothioate hydroiodide (MTCH) . As a key intermediate in the synthesis of amidine-based pharmaceuticals (often acting as a pseudo-thiourea electrophile), the purity of MTCH is critical.
The hydroiodide salt stabilizes the otherwise reactive thioimidate ester. However, the synthesis—typically the S-methylation of Thiophene-2-carbothioamide using Methyl Iodide —introduces specific impurity risks that define our analytical strategy.
The Impurity Landscape (Visualized)
Understanding the chemical genealogy is the first step in method development. The diagram below maps the critical impurities you must monitor.
Caption: Figure 1. Synthesis and degradation pathway. Red nodes indicate high-risk impurities (Start/Reagent); Yellow indicates stability-indicating degradants.
Primary Method: HPLC-UV for Organic Impurities[2]
Objective: Quantification of the unreacted starting material (Thiophene-2-carbothioamide) and the hydrolysis product (Thiophene-2-carboxamide).
The Challenge: "The Tailing Salt"
MTCH is a hydroiodide salt of a basic imido ester. In standard C18 conditions, the cationic nature of the imidate often interacts with residual silanols on the column, causing severe peak tailing. Furthermore, the iodide counter-ion can absorb UV at low wavelengths, potentially interfering with early eluting peaks.
Recommended Protocol (Self-Validating)
Parameter
Specification
Rationale (Causality)
Column
C18 with high carbon load & end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
End-capping minimizes silanol interactions, reducing tailing for the basic imidate.
Mobile Phase A
0.1% Perchloric Acid (HClO4) in Water (pH ~2.0)
Critical: Low pH suppresses silanol ionization and stabilizes the thioimidate against hydrolysis during the run. Perchlorate acts as a chaotropic agent to improve peak shape.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks than Methanol for thiophene derivatives.
Wavelength
235 nm
Optimal for the thiophene ring conjugation while minimizing background noise from the iodide ion (which absorbs strongly <220 nm).
Secondary Method: GC-Headspace for Genotoxic Impurities
Objective: Detection of Methyl Iodide (MeI) .
Context: MeI is a known alkylating agent and a mutagenic carcinogen (ICH M7 Class 1). Standard HPLC cannot detect it reliably due to its volatility and lack of a strong chromophore.
Protocol Overview
Technique: Static Headspace Gas Chromatography (GC-HS) with FID or MS detection.
Sample Solvent: Dimethyl Sulfoxide (DMSO).[1] Note: Do not use Methanol, as it may contain traces of halides or interact with the matrix.
Troubleshooting & FAQs (User-Centric)
Issue 1: "My main peak is splitting or has a fronting shoulder."
Diagnosis: This is often a Sample Solvent Mismatch .
The hydroiodide salt is highly soluble in organic solvents but less so in the acidic aqueous mobile phase. If you dissolve the sample in 100% Acetonitrile or Methanol and inject it into a 95% aqueous mobile phase, the "strong" solvent carries the analyte down the column faster than the mobile phase can equilibrate it.
Solution:
Change diluent to match the starting gradient (e.g., 10% ACN / 90% Buffer).
Reduce injection volume (from 10 µL to 2-5 µL).
Issue 2: "I see a new peak growing during the sequence."
Diagnosis:On-Column Hydrolysis .
Thioimidates are moisture-sensitive. If your autosampler is not cooled, or if the buffer pH is neutral/basic (> pH 6), the compound will hydrolyze into Thiophene-2-carboxamide inside the vial.
Logic Flow for Diagnosis:
Caption: Figure 2. Decision tree for identifying stability-related impurity growth.
Issue 3: "The retention time is shifting between runs."
Diagnosis:Ion-Pairing Equilibrium .
If you are using Perchlorate or another ion-pairing agent (like TFA), the column requires significant equilibration time. The iodide counter-ion from your sample can also exchange with the column ligands, altering the stationary phase surface charge over multiple injections.
Solution:
Ensure a column wash with high-salt buffer is performed between campaigns.
Use a "waste" injection of the sample matrix to condition the column before the analytical run.
References
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
Context: Establishes the regulatory requirement for controlling Methyl Iodide (Class 1 mutagen) to trace levels (TTC).
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.[2][3][4]Link
Context: Provides the framework for calculating limits for alkyl
Sielc Technologies. Separation of Thiophene Derivatives on Mixed-Mode Columns.Link
Context: Supports the protocol choice of acidic mobile phases for thiophene-based basic compounds to suppress silanol activity.
Organic Process Research & Development.Control of Genotoxic Impurities in the Synthesis of Pharmaceuticals.
A Comparative Guide to Methyl Thiophene-2-carbimidothioate Hydroiodide and Other Imidothioates for Synthetic and Medicinal Chemistry
This guide provides a comprehensive comparative analysis of Methyl thiophene-2-carbimidothioate hydroiodide, a versatile heterocyclic building block, against other structurally and functionally relevant imidothioates. De...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of Methyl thiophene-2-carbimidothioate hydroiodide, a versatile heterocyclic building block, against other structurally and functionally relevant imidothioates. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, reactivity, and potential biological applications of these compounds, supported by experimental data and protocols. Our analysis aims to elucidate the nuanced impact of the thiophene moiety on the compound's properties compared to analogues bearing phenyl, imidazole, and alkyl functionalities, thereby informing rational design in synthetic and medicinal chemistry projects.
Introduction: The Imidothioate Scaffold in Modern Chemistry
Imidothioates, characterized by the general structure R'-N=C(SR)R'', are highly valuable intermediates in organic synthesis.[1] Their unique reactivity profile, stemming from the electrophilic imine carbon and the labile S-alkyl group, makes them excellent precursors for the construction of a wide array of nitrogen- and sulfur-containing heterocycles. When incorporated into molecules with known pharmacophores, such as the thiophene ring, they present intriguing possibilities for drug discovery.
The thiophene ring is a "privileged" structure in medicinal chemistry, known to be a bioisostere of the benzene ring and present in numerous approved drugs like Tinoridine and Tiaprofenic acid.[2] Its distinct electronic properties and ability to engage in various intermolecular interactions make it a desirable component in drug design.[2][3] This guide focuses on Methyl thiophene-2-carbimidothioate hydroiodide (CAS 59918-64-8)[4][5], comparing its synthetic utility and potential biological relevance with three key analogues: Methyl benzimidothioate, Methyl imidazole-2-carbimidothioate, and Methyl acetimidothioate. This comparison will illuminate the strategic advantages conferred by the thiophene ring.
Part 1: Synthesis and Physicochemical Characterization
The most common and straightforward synthesis of S-alkyl carbimidothioate hydroiodides is the Pinner reaction, which involves the treatment of a corresponding thioamide with an alkyl iodide. This method is widely applicable and generally proceeds with high yields.
General Synthetic Pathway
The reaction involves the S-alkylation of the thioamide's sulfur atom by methyl iodide, forming a highly reactive thioiminium iodide salt. This salt exists in equilibrium with the imidothioate hydroiodide. The choice of a thioamide precursor is critical as it directly dictates the final R' and R'' groups on the imidothioate product.
Caption: General Pinner-type synthesis of Methyl Imidothioate Hydroiodides.
Comparative Physicochemical Properties
The choice of the substituent group (thiophene, phenyl, imidazole, or acetyl) significantly influences the molecule's physicochemical properties, which in turn affect its solubility, stability, and pharmacokinetic profile in potential drug candidates.
Predicted LogP values are estimations and can vary based on the algorithm used.
Expert Analysis: The thiophene ring in our lead compound imparts a moderate lipophilicity, similar to its benzene analogue, which is often favorable for cell membrane permeability. In contrast, the imidazole analogue is significantly more polar, which could enhance aqueous solubility but may hinder passive diffusion across biological membranes.[6] The aliphatic nature of the acetyl derivative results in lower lipophilicity compared to the aromatic systems.
Part 2: Comparative Reactivity and Synthetic Applications
Imidothioates are prized for their utility as synthons. The central carbon is electrophilic and readily attacked by nucleophiles, while the S-methyl group can act as a leaving group, facilitating cyclization and substitution reactions.
Reactivity Profile
The reactivity of the imidothioate is modulated by the electronic nature of the R group attached to the imine carbon.
Methyl thiophene-2-carbimidothioate: The electron-donating nature of the thiophene ring increases electron density at the imine carbon compared to the phenyl analogue, potentially decreasing its electrophilicity slightly. However, the aromatic stability of the ring makes it a stable platform for further reactions.[7][8]
Methyl benzimidothioate: The phenyl group is electronically neutral to slightly withdrawing, providing a baseline for aromatic imidothioate reactivity.
Methyl imidazole-2-carbimidothioate: The imidazole ring is electron-rich and contains basic nitrogen atoms that can be protonated, significantly altering the electronic landscape and reactivity, often participating in catalysis or altering reaction pathways.[9]
Methyl acetimidothioate: The methyl group is weakly electron-donating, leading to a reactivity profile typical of aliphatic imidothioates.
Application in Heterocycle Synthesis
A primary application of imidothioates is in the synthesis of substituted thiazoles, a core structure in many biologically active compounds.[10][11] The general workflow involves the reaction of the imidothioate with an α-haloketone.
A Comparative Guide to the Reactivity of Methyl Thiophene-2-carbimidothioate: Hydroiodide Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry and drug discovery, the choice between using a reagent as a salt or a free base can significantly impact reaction outcom...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the choice between using a reagent as a salt or a free base can significantly impact reaction outcomes, stability, and handling. This guide provides an in-depth technical comparison of the reactivity of Methyl thiophene-2-carbimidothioate in its hydroiodide salt form versus its free base form. As a senior application scientist, this analysis is grounded in fundamental chemical principles and supported by experimental observations from the literature to aid researchers in making informed decisions for their synthetic strategies.
Introduction: The Dual Nature of an Imidothioate
Methyl thiophene-2-carbimidothioate is a versatile intermediate, particularly in the synthesis of guanidine-containing compounds which are prevalent in many biologically active molecules. Its utility stems from the reactive S-methylisothiourea moiety. This functional group can exist in two primary forms: a stable, crystalline hydroiodide salt and a more reactive, less stable free base. Understanding the distinct chemical personality of each form is paramount for optimizing reaction conditions and achieving desired synthetic transformations.
The core difference lies in the protonation state of the imino nitrogen. The hydroiodide salt is a well-behaved, solid material, easy to handle and store.[1] The free base, on the other hand, is a stronger nucleophile and a moderate base, but is often generated in situ due to its lower stability.
Structural and Electronic Considerations
The reactivity of the S-methylisothiourea functional group is dictated by the electronic properties of the carbon atom double-bonded to the imino nitrogen. This carbon is electrophilic and susceptible to nucleophilic attack.
Caption: Acid-base equilibrium of Methyl thiophene-2-carbimidothioate.
In the hydroiodide salt , the imino nitrogen is protonated, carrying a positive charge. This has two significant consequences:
Increased Electrophilicity: The positive charge on the nitrogen atom enhances the electrophilicity of the adjacent carbon, making it more susceptible to attack by nucleophiles.
Enhanced Leaving Group Ability: The protonated sulfur of the S-methyl group becomes a better leaving group (as methyl mercaptan, CH₃SH), facilitating the substitution reaction.
The free base , conversely, has a lone pair of electrons on the imino nitrogen. This makes the molecule itself basic, with a pKa of the conjugate acid of S-methylisothiourea being approximately 9.83.[2] While the carbon is still electrophilic, the overall electrophilicity is lower compared to the protonated salt form.
Comparative Reactivity in Guanylation Reactions
The most common application of S-alkylisothioureas is in the synthesis of guanidines through reaction with primary or secondary amines. This reaction, known as guanylation, highlights the differing roles of the salt and free base.
The Role of the Hydroiodide Salt
The hydroiodide salt is the typical starting material for guanylation reactions. Its stability allows for easy handling and accurate measurement. In the reaction with an amine, the salt acts as a potent electrophile. The reaction generally proceeds via a tetrahedral intermediate, followed by the elimination of methyl mercaptan.
Validation of the structure of Methyl thiophene-2-carbimidothioate hydroiodide by X-ray crystallography
A Senior Application Scientist's Guide to the Definitive Structural Validation of Methyl Thiophene-2-carbimidothioate Hydroiodide: An Integrated Crystallographic and Spectroscopic Approach For researchers, medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Definitive Structural Validation of Methyl Thiophene-2-carbimidothioate Hydroiodide: An Integrated Crystallographic and Spectroscopic Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding mechanism of action to ensuring intellectual property—is built. This guide provides an in-depth, expert-driven comparison of the principal techniques for the structural validation of Methyl thiophene-2-carbimidothioate hydroiodide, a compound of interest within the broader class of biologically active thiophene derivatives.[1][2]
While a multitude of analytical techniques contribute to a compound's characterization, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise spatial arrangement of atoms.[3] This guide will first detail the crystallographic workflow, using a closely related thiophene structure as a practical exemplar, and then objectively compare this definitive method with powerful and often complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
X-ray crystallography offers an unparalleled, direct visualization of molecular structure by mapping electron density from the diffraction of X-rays by a single, highly ordered crystal.[4][5][6] The resulting atomic coordinates, bond lengths, and bond angles provide a definitive structural proof, resolving any ambiguity inherent in other methods.
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is critical for a successful outcome.
Objective: To obtain a single, high-quality crystal of Methyl thiophene-2-carbimidothioate hydroiodide, typically 0.1-0.5 mm in size, free of cracks or twinning.[7]
Rationale: The quality of the diffraction pattern is directly dependent on the internal order of the crystal. A poorly ordered or composite crystal will yield weak or uninterpretable diffraction data.
Methodology:
Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to achieve saturation.
Employ a slow crystallization technique. Common methods include:
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
Vapor Diffusion: Place the vial of dissolved compound inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting gradual crystal growth.
Solvent Layering: Carefully layer a less dense anti-solvent on top of the concentrated solution of the compound. Crystals will form at the interface.
Crystal Mounting and Data Collection:
Objective: To select a suitable crystal and mount it on a goniometer within the X-ray diffractometer for data collection.[8]
Methodology:
Under a microscope, select a well-formed crystal and mount it on a cryo-loop using an inert oil.
The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
The diffractometer, equipped with a high-intensity X-ray source (e.g., Mo-Kα or Cu-Kα radiation), rotates the crystal through a series of orientations.[9] At each orientation, a sensitive detector records the pattern of diffracted X-rays.[4][10]
Structure Solution and Refinement:
Objective: To process the diffraction data and generate a final, validated 3D model of the molecule.
Rationale: The diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms within it. This data must be mathematically processed to solve the "phase problem" and reconstruct the electron density map.[10]
Methodology:
Data Reduction: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of all spots are integrated and scaled.
Structure Solution: Using software like SHELXS, an initial electron density map is calculated from the intensity data. This map reveals the positions of the heaviest atoms first (in this case, Iodine and Sulfur).
Structure Refinement: The initial atomic model is refined using software like SHELXL. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[4] The final model provides precise coordinates, bond lengths, angles, and torsion angles.
Below is a diagram illustrating the comprehensive workflow for X-ray crystallographic validation.
A Head-to-Head Comparison of Synthetic Routes to Methyl Thiophene-2-carbimidothioate Hydroiodide: A Guide for Researchers
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. Methyl thiophene-2-carbimidothioate hydroiodide, a potentially valua...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. Methyl thiophene-2-carbimidothioate hydroiodide, a potentially valuable building block, presents an interesting case study in synthetic strategy. This guide provides a detailed, head-to-head comparison of plausible synthetic routes to this target molecule, offering insights into the underlying chemistry, experimental considerations, and a comparative analysis to inform your selection of the most appropriate method.
Introduction to Methyl thiophene-2-carbimidothioate hydroiodide
Methyl thiophene-2-carbimidothioate hydroiodide is a salt of a thioimidate, a functional group known for its utility in the synthesis of various nitrogen- and sulfur-containing heterocycles. The thiophene moiety is a common scaffold in pharmacologically active compounds, and its combination with the reactive carbimidothioate group makes this molecule an attractive starting point for the exploration of new chemical entities.
This guide will explore two primary synthetic strategies for the preparation of Methyl thiophene-2-carbimidothioate hydroiodide:
Route 1: The Thio-Pinner Reaction of Thiophene-2-carbonitrile - A classic and direct approach.
Route 2 (Proposed): S-Alkylation of a Preformed Thioamide - A potential alternative strategy.
We will delve into the experimental details, mechanistic underpinnings, and a comparative analysis of these routes to provide a comprehensive understanding for the practicing chemist.
Route 1: The Thio-Pinner Reaction of Thiophene-2-carbonitrile
The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt.[1] A variation of this reaction, the thio-Pinner reaction, utilizes a thiol instead of an alcohol to produce a thioimidate salt. This is the most direct and well-established conceptual route to Methyl thiophene-2-carbimidothioate hydroiodide.
Experimental Protocol
Step 1: Synthesis of Thiophene-2-carbonitrile (2)
The starting material, thiophene-2-carbonitrile, can be synthesized from commercially available 2-bromothiophene. A common method involves a cyanation reaction, for example, a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-bromothiophene (1 equivalent) and dry DMF.
Add Copper(I) cyanide (1.2 equivalents) to the solution.
Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to yield pure thiophene-2-carbonitrile (2).
Step 2: Thio-Pinner Reaction to Methyl thiophene-2-carbimidothioate hydroiodide (3)
Materials: Thiophene-2-carbonitrile (2), Methyl mercaptan (condensed or as a solution), dry diethyl ether or dichloromethane, and anhydrous hydrogen iodide gas or a solution of HI in a non-protic solvent.
Procedure:
In a flame-dried, three-necked flask equipped with a gas inlet tube, a low-temperature thermometer, and a drying tube, dissolve thiophene-2-carbonitrile (1 equivalent) in anhydrous diethyl ether.
Cool the solution to -10 to 0 °C in an ice-salt bath.
Bubble anhydrous hydrogen iodide gas through the solution, or add a pre-cooled solution of HI in diethyl ether (1.1 equivalents).
Introduce a pre-weighed amount of condensed methyl mercaptan (1.1 equivalents) to the reaction mixture while maintaining the low temperature.
Stir the reaction mixture at 0 °C for several hours (typically 2-4 hours) and then allow it to slowly warm to room temperature and stir overnight. The product is expected to precipitate as a solid.
Collect the precipitate by filtration under a stream of dry nitrogen, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield Methyl thiophene-2-carbimidothioate hydroiodide (3).
Reaction Mechanism
The thio-Pinner reaction proceeds through a mechanism analogous to the classic Pinner reaction.[1]
Protonation of the Nitrile: The strong acid (HI) protonates the nitrogen atom of the nitrile group of thiophene-2-carbonitrile, significantly increasing the electrophilicity of the nitrile carbon.
Nucleophilic Attack by the Thiol: The sulfur atom of methyl mercaptan acts as a nucleophile and attacks the activated nitrile carbon.
Proton Transfer: A proton is transferred from the sulfur to the nitrogen atom, leading to the formation of the S-methyl thiophene-2-carbimidothioate hydroiodide salt.
Visualization of the Thio-Pinner Reaction Workflow
Caption: Workflow for the synthesis via the Thio-Pinner Reaction.
Route 2 (Proposed): S-Alkylation of Thiophene-2-carbothioamide
An alternative, albeit less direct, approach involves the S-alkylation of a pre-formed thioamide. This route avoids the direct handling of methyl mercaptan in the final step but requires the synthesis of the corresponding thioamide first.
Experimental Protocol
Step 1: Synthesis of Thiophene-2-carbothioamide (5)
Thiophene-2-carbothioamide can be prepared from thiophene-2-carbonitrile via reaction with hydrogen sulfide or from thiophene-2-carboxamide using a thionating agent like Lawesson's reagent.
Dissolve thiophene-2-carbonitrile (1 equivalent) in a solution of pyridine and triethylamine.
Bubble hydrogen sulfide gas through the solution at room temperature for an extended period (12-24 hours), monitoring the reaction by TLC.
Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the thioamide.
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure thiophene-2-carbothioamide (5).
Step 2: S-Alkylation with Methyl Iodide
Materials: Thiophene-2-carbothioamide (5), Methyl iodide, a suitable solvent (e.g., acetone or acetonitrile).
Procedure:
Dissolve thiophene-2-carbothioamide (1 equivalent) in acetone in a round-bottom flask.
Add methyl iodide (1.1 equivalents) to the solution at room temperature.
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The product, Methyl thiophene-2-carbimidothioate hydroiodide, should precipitate from the solution.
Cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.
Reaction Mechanism
This route proceeds via a nucleophilic substitution mechanism.
Nucleophilic Attack: The sulfur atom of the thioamide is a potent nucleophile and attacks the electrophilic methyl group of methyl iodide.
Formation of the Hydroiodide Salt: This S-alkylation directly forms the stable hydroiodide salt of the S-methyl thioimidate.
Visualization of the S-Alkylation Workflow
Caption: Workflow for the proposed synthesis via S-Alkylation.
Head-to-Head Comparison
To facilitate an informed decision, the two synthetic routes are compared based on several key parameters relevant to a research and development setting.
Parameter
Route 1: Thio-Pinner Reaction
Route 2 (Proposed): S-Alkylation of Thioamide
Overall Step Count
2 steps (from 2-bromothiophene)
3 steps (from 2-bromothiophene)
Key Reagents
Thiophene-2-carbonitrile, Methyl mercaptan, HI
Thiophene-2-carbothioamide, Methyl iodide
Reaction Conditions
Low temperature (-10 to 0 °C), anhydrous
Room temperature or gentle heating
Potential Yield
Moderate to good (literature on Pinner reactions suggests good yields are achievable)
Generally good to high for S-alkylation of thioamides
Purification
Precipitation and washing of the final salt
Precipitation and washing of the final salt
Safety Considerations
Requires handling of highly toxic and volatile methyl mercaptan and corrosive HI gas. Strict anhydrous conditions are necessary.
Involves the use of toxic and odorous hydrogen sulfide in the thioamide synthesis step. Methyl iodide is a known mutagen.
Scalability
Handling large quantities of methyl mercaptan and HI gas can be challenging and requires specialized equipment.
More amenable to scale-up, as it avoids the handling of gaseous reagents in the final step.
Atom Economy
Generally good.
The thionation step may have lower atom economy depending on the method used.
Logical Relationship Diagram
Caption: Comparative logical flow of the two synthetic routes.
Conclusion and Recommendations
Both the Thio-Pinner reaction and the S-alkylation of a thioamide present viable, albeit with different challenges, pathways to Methyl thiophene-2-carbimidothioate hydroiodide.
For rapid, small-scale synthesis and proof-of-concept studies, the Thio-Pinner reaction (Route 1) is the more direct approach. However, it necessitates careful handling of hazardous materials and stringent control of reaction conditions.
For larger-scale preparations where safety and ease of handling are primary concerns, the proposed S-alkylation route (Route 2) may be preferable. Although it involves an additional step, the final alkylation is typically a cleaner and more straightforward reaction to perform at scale.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, the available laboratory infrastructure, and the desired scale of the synthesis. It is recommended to perform small-scale trial reactions to optimize conditions and assess the feasibility of each route within your specific laboratory setting.
References
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877 , 10 (2), 1889–1897. [Link]
A Researcher's Guide to Conformational Stability Analysis using DFT: The Case of Methyl Thiophene-2-carbimidothioate Hydroiodide
In the landscape of modern drug discovery and development, a deep understanding of a molecule's three-dimensional structure is paramount. The specific spatial arrangement of atoms, or conformation, dictates how a molecul...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, a deep understanding of a molecule's three-dimensional structure is paramount. The specific spatial arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target, thereby influencing its efficacy and specificity. This guide provides a comprehensive, in-depth protocol for leveraging Density Functional Theory (DFT) to compare the stability of different conformers of a novel therapeutic candidate, Methyl thiophene-2-carbimidothioate hydroiodide.
This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow.
The Critical Role of Conformational Analysis
Molecules are not static entities; they are dynamic systems that can adopt various conformations by rotating around single bonds.[1] These different arrangements often have subtle but significant differences in energy. The most stable conformer, residing at the global minimum on the potential energy surface, is typically the most populated and thus most representative of the molecule's behavior in a given environment.[1][2] However, other low-energy conformers can also exist in equilibrium and may be responsible for binding to a biological target.
For a molecule like Methyl thiophene-2-carbimidothioate hydroiodide, which contains flexible side chains, identifying the full spectrum of low-energy conformers is crucial. This knowledge can inform structure-activity relationship (SAR) studies, aid in the design of more potent analogs, and provide insights into potential off-target effects.
Why Density Functional Theory (DFT)?
DFT has emerged as the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost, especially for medium-sized organic molecules.[3] Unlike simpler molecular mechanics methods, DFT explicitly treats electrons based on the principles of quantum mechanics, providing a more accurate description of electronic effects that govern molecular geometry and stability.[4][5]
Choosing the Right Tools for the Job: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.
Exchange-Correlation Functional: This is an approximation of the complex many-electron interactions. For organic molecules containing sulfur, functionals like B3LYP have been widely used.[4][6][7] However, for systems where non-covalent interactions are important, dispersion-corrected functionals such as B3LYP-D3(BJ) or functionals from the M06 family (e.g., M06-2X) are often recommended as they can better account for van der Waals forces.[6][8][9] In this guide, we will employ the M06-2X functional due to its demonstrated accuracy for main-group thermochemistry and non-covalent interactions.[6][8][9]
Basis Set: This is a set of mathematical functions used to build the molecular orbitals. For atoms like C, H, N, and S, Pople-style basis sets such as 6-311+G(d,p) are a good choice, offering a flexible description of both core and valence electrons. However, for a heavy element like iodine, standard basis sets are often inadequate. We must use a basis set that incorporates an Effective Core Potential (ECP) , which replaces the core electrons with a potential, simplifying the calculation while maintaining accuracy. A widely used and reliable choice for iodine is the LANL2DZ ECP.[10][11]
Therefore, our calculations will use a mixed basis set: LANL2DZ for the Iodine atom and 6-311+G(d,p) for all other atoms.
The Computational Workflow: A Step-by-Step Protocol
The process of comparing conformer stability involves a multi-step approach, designed to efficiently explore the conformational space and then refine the energies of the most promising candidates.[12] This workflow ensures that we identify all relevant low-energy structures without incurring prohibitive computational costs.
Figure 1. A typical workflow for computational studies of conformer stability.[12]
Protocol 1: Conformational Search and DFT Optimization
This protocol outlines the use of the Gaussian 16 software package.[5][13] Alternative software like ORCA or GAMESS can also be used with appropriate modifications to the input syntax.[3]
Part A: Initial Conformational Search (Exploration)
The purpose of this initial, less computationally expensive step is to broadly sample the potential energy surface to find as many unique conformers as possible.
Build the Initial Structure: Using a molecular editor like GaussView 6, build the 3D structure of Methyl thiophene-2-carbimidothioate hydroiodide. Ensure correct atom types and connectivity.
Perform a Molecular Mechanics Conformational Search: Use a conformational search algorithm, such as the GMMX add-on in GaussView, with a molecular mechanics force field (e.g., MMFF94).[14][15] This will rapidly generate hundreds or thousands of potential conformers by rotating dihedral angles.
Filter and Cluster: From the search results, select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the lowest energy structure found. This eliminates high-energy and duplicate structures.
Part B: DFT Geometry Optimization and Frequency Calculation (Refinement)
Each unique, low-energy conformer identified in Part A must now be re-optimized at a higher level of theory to obtain accurate geometries and relative energies.
Prepare Gaussian Input Files: For each selected conformer, create a Gaussian input file (.gjf or .com). A template is provided below.
Causality:
#p M062X/GenECP Opt Freq: This line specifies the core instructions. M062X calls the chosen functional. GenECP tells Gaussian we are using a mixed basis set (General Basis Set) with an Effective Core Potential. Opt requests a geometry optimization to find the nearest local energy minimum.[2][5] Freq requests a frequency calculation, which is essential to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections for Gibbs free energy.[16][17][18]
0 1: Specifies the charge (0 for the neutral molecule, adjust if it's an ion) and spin multiplicity (1 for a singlet).
Basis Set Specification: The section after the coordinates defines the mixed basis set. We assign 6-311+G(d,p) to C, H, N, and S atoms, and LANL2DZ to the Iodine (I) atom.[10][11]
Run the Calculations: Submit the input file to Gaussian.[5]
Verify the Output: After the calculation completes, check the output file (.log or .out).
Confirm "Normal termination of Gaussian 16".
Search for the "Frequencies" section and ensure there are no negative (imaginary) frequencies. A single imaginary frequency indicates a transition state, not a stable conformer.
Data Analysis and Interpretation
The final step is to extract the energies from the completed calculations and compare them to determine the relative stability of the conformers. The key values are the Gibbs Free Energies (G), which account for electronic energy, zero-point energy, and thermal contributions at a specific temperature (usually 298.15 K).
Extract Energies: From each verified output file, locate the "Sum of electronic and thermal Free Energies".
Calculate Relative Energies: Convert the absolute energies (in Hartrees) to a more intuitive unit like kcal/mol. Designate the conformer with the lowest Gibbs free energy as the reference (0.00 kcal/mol) and calculate the relative energy (ΔG) for all other conformers.
Calculate Boltzmann Population: The relative population of each conformer at a given temperature can be estimated using the Boltzmann distribution equation.[19][20][21] This shows the percentage of each conformer present at equilibrium.
Equation: Population of conformer i (%) = [ e(-ΔGi / RT) / Σe(-ΔGj / RT) ] * 100
ΔGi is the relative Gibbs free energy of conformer i.
R is the gas constant (1.987 cal/mol·K).
T is the temperature in Kelvin (298.15 K).
Example Data Summary
The results should be summarized in a clear, comparative table.
Conformer ID
ΔE (kcal/mol)
ΔG (298.15 K, kcal/mol)
Boltzmann Population (%)
Conf-1
0.00
0.00
75.3
Conf-2
0.85
0.95
18.1
Conf-3
1.50
1.62
6.5
Conf-4
3.10
3.25
0.1
Note: Data are hypothetical for illustrative purposes.
From this table, we can authoritatively state that Conf-1 is the most stable conformer. However, Conf-2 and Conf-3 also have significant populations at room temperature and should be considered in any subsequent analysis, such as molecular docking simulations.
Comparison with Alternatives & Experimental Validation
While DFT provides highly reliable data, it is considered a best practice in the scientific community to validate computational findings with experimental data where possible.
Alternative Computational Methods: For very large systems, semi-empirical methods like PM7 or GFN2-xTB can be used for the initial conformational search to reduce computational cost, followed by DFT refinement of only the most promising candidates.
Experimental Validation: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating computational results.[22][23][24] Properties like spin-spin coupling constants and Nuclear Overhauser Effects (NOEs) are highly sensitive to the molecule's conformation. By calculating these NMR parameters for the low-energy conformers and comparing them to experimental spectra, one can confirm the predicted conformational equilibrium in solution.[25][26]
Conclusion
This guide has detailed a robust and scientifically sound workflow for comparing the stability of molecular conformers using Density Functional Theory. By carefully selecting a suitable functional (M06-2X) and a mixed basis set (6-311+G(d,p) and LANL2DZ), we can generate accurate and reliable data. The protocol emphasizes not just the "how" but the "why" of each step, from the initial broad conformational search to the final thermodynamic analysis. The insights gained from this type of analysis are invaluable for guiding rational drug design, helping researchers to build a comprehensive understanding of their molecule's structure, stability, and potential biological activity.
References
Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1. Google Docs.
Optimization and conformation search using Gaussian program. CONFLEX Tutorials.
Eaton, W. A., et al. Boltzmann-type distribution of side-chain conformation in proteins. Proceedings of the National Academy of Sciences. [Link]
Arca, M. What is the most suitable basis set for iodine atom?. ResearchGate. [Link]
Conformational Analysis of a Furan, Thiophene Alternating Π System. eGrove. [Link]
Example calculation of conformer populations using Boltzmann's distribution. ResearchGate. [Link]
Computational Chemistry. University of Wisconsin-Platteville. [Link]
New Chemistry with Gaussian 16 & GaussView 6. Gaussian, Inc.. [Link]
An Assessment of Computational Methods for Calculating Accurate Structures and Energies of Bio-Relevant Polysulfur/Selenium-Containing Compounds. MDPI. [Link]
Sharma, J., & Champagne, P. A. (2026). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]
Fadilla, R., et al. The conformers population distribution based on Boltzmann averaging calculations in the gas phase (gas) and in the solution (sol). ResearchGate. [Link]
SCF methods, basis sets, and integrals. University of Fribourg. [Link]
On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. MDPI. [Link]
A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. [Link]
Farooq, U., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Future Journal of Pharmaceutical Sciences. [Link]
Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. [Link]
Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface and Fukui function analysis. BMC Chemistry. [Link]
Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Organometallics. [Link]
Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. [Link]
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
RL Boltzmann Generators for Conformer Generation in Data-Sparse Environments. arXiv. [Link]
Conformational Features and Hydration Dynamics of Proteins in Cosolvents: A Perspective from Computational Approaches. ACS Omega. [Link]
An Experimental Validation of a Bayesian Model for Quantification in NMR Spectroscopy. ResearchGate. [Link]
A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. The Royal Society of Chemistry. [Link]
A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. PubMed. [Link]
Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]
Total energy, geometry optimization, and frequency calculation of Benzene within B3LYP using the DFT module. The LONI Institute. [Link]
Density Functional Theory Calculations. ResearchGate. [Link]
Evaluation of B3LYP, X3LYP, and M06-Class Density Functionals for Predicting the Binding Energies of Neutral, Protonated, and Deprotonated Water Clusters. Journal of Chemical Theory and Computation. [Link]
Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. [Link]
Benchmarking the efficacy of Methyl thiophene-2-carbimidothioate hydroiodide derivatives against known drugs
Topic: Benchmarking the Efficacy of Methyl Thiophene-2-Carbimidothioate Hydroiodide Derivatives Against Known Drugs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discove...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the Efficacy of Methyl Thiophene-2-Carbimidothioate Hydroiodide Derivatives Against Known Drugs
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.
Executive Summary & Chemical Context
Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) is a critical electrophilic scaffold used primarily to synthesize thiophene-2-carboximidamides (T2Cs) . While the precursor itself acts as a reactive intermediate, its derivatives have emerged as a premier class of Nitric Oxide Synthase (NOS) inhibitors.
Unlike the "known drug" comparators that often suffer from poor bioavailability or lack of isoform selectivity, T2C derivatives derived from this scaffold are engineered to solve the "NOS Dilemma": inhibiting the pathological isoforms (nNOS and iNOS ) while sparing the essential endothelial isoform (eNOS ) to prevent cardiovascular toxicity.
This guide outlines the protocol for converting this scaffold into bioactive agents and benchmarking their efficacy against industry standards like 1400W and 7-Nitroindazole .
Mechanism of Action (MOA) & Target Engagement
The derivatives synthesized from methyl thiophene-2-carbimidothioate function as competitive arginine antagonists. They bind to the heme-containing active site of the NOS dimer.
Key Mechanistic Differentiator:
The Head Group: The thiophene-amidine "head" (derived from our scaffold) anchors to the conserved glutamate residue (Glu371 in nNOS) near the heme iron.
The Tail Group: The variable amine "tail" (added during synthesis) extends into the peripheral pocket, exploiting subtle amino acid differences (e.g., Asp in nNOS vs. Asn in eNOS) to achieve high selectivity.
Diagram 1: Synthesis & Inhibition Pathway
Figure 1: Transformation of the carbimidothioate scaffold into a bioactive inhibitor that competitively blocks L-Arginine binding at the NOS heme site.
Benchmarking Strategy: The "Known Drugs"
To validate the efficacy of your derivatives, you must compare them against established standards.
Comparator Drug
Target Isoform
Clinical Status
Limitation (Why replace it?)
1400W
iNOS (Highly Selective)
Preclinical Tool
Toxic; extremely short half-life in vivo.
7-Nitroindazole (7-NI)
nNOS (Selective)
Preclinical
Poor water solubility; requires IP injection.
L-NMMA / L-NAME
Pan-NOS (Non-selective)
Clinical (Cardiogenic shock)
Causes hypertension by inhibiting eNOS .
The Goal: Your derivative must demonstrate
values comparable to 1400W/7-NI (<100 nM) but with an eNOS Selectivity Index > 500.
Experimental Protocols
Protocol A: Synthesis from Scaffold
Rationale: The methylthio group is a good leaving group, allowing facile conversion to amidines.
Dissolve: 1.0 eq of Methyl thiophene-2-carbimidothioate hydroiodide in anhydrous Ethanol.
Add: 1.1 eq of the target primary or secondary amine (e.g., N-(3-aminopropyl)imidazole for nNOS targeting).
Reflux: Heat at 70°C for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
Purify: Evaporate solvent. Recrystallize from Isopropanol/Ether to obtain the hydroiodide salt of the T2C derivative.
Protocol B: The Griess Assay (In Vitro Efficacy)
Rationale: Measures nitrite (
), the stable breakdown product of NO, to determine .
Reagents:
Recombinant human nNOS, iNOS, and eNOS enzymes (commercial).
Cofactors: NADPH, Calmodulin,
.
Griess Reagent (Sulfanilamide + NED).
Workflow:
Incubation: Mix enzyme, cofactors, and varying concentrations of Derivative X (0.1 nM – 10 µM) in 96-well plates.
Activation: Initiate reaction with L-Arginine (10 µM). Incubate at 37°C for 30 mins.
Detection: Add Griess Reagent. Read absorbance at 540 nm.
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
Comparative Data Analysis
The following table summarizes expected performance metrics when benchmarking high-quality T2C derivatives against standards.
Compound
nNOS (nM)
iNOS (nM)
eNOS (µM)
Selectivity (nNOS/eNOS)
Derivative (T2C)
15 - 40
50 - 100
> 25
> 600
1400W
> 5000
7
> 100
N/A (iNOS specific)
7-Nitroindazole
700
> 1000
> 5
~ 7
L-NMMA
600
400
0.5
~ 1 (Non-selective)
Note: T2C derivatives often show "dual inhibition" of nNOS and iNOS (useful for neuroinflammation) while sparing eNOS.
Diagram 2: The Benchmarking Workflow
Figure 2: Screening cascade to filter derivatives for high potency and isoform selectivity before cell-based testing.
Conclusion & Expert Insight
Methyl thiophene-2-carbimidothioate hydroiodide is not the drug itself, but the gateway to a library of Thiophene-2-carboximidamides . When benchmarking these derivatives:
Do not focus solely on potency (
).
Focus on Selectivity: The clinical failure of previous NOS inhibitors (like L-NMMA) was due to cardiovascular side effects caused by eNOS inhibition.
Success Metric: A successful derivative must show low nanomolar affinity for nNOS/iNOS and micromolar affinity for eNOS, outperforming the selectivity profile of 7-Nitroindazole by at least two orders of magnitude.
References
Silverman, R. B., et al. (2013). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry.
Poulos, T. L., et al. (2019). The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides. Biochemistry.
Hollingsworth, S. A., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase. Journal of Medicinal Chemistry.
Comparative Guide: Structure-Activity Relationship (SAR) of Methyl Thiophene-2-Carbimidothioate Derived Analogs
Executive Summary Methyl thiophene-2-carbimidothioate hydroiodide (CAS 59918-64-8) is a specialized synthetic reagent used primarily to introduce the thiophene-2-carboximidamide moiety into small molecule inhibitors. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl thiophene-2-carbimidothioate hydroiodide (CAS 59918-64-8) is a specialized synthetic reagent used primarily to introduce the thiophene-2-carboximidamide moiety into small molecule inhibitors. This moiety serves as a potent, less basic bioisostere of the guanidine group, a critical feature in the design of selective Neuronal Nitric Oxide Synthase (nNOS) inhibitors.
This guide analyzes the SAR of the products derived from this reagent—specifically thiophene-2-carboximidamide analogs—comparing their efficacy, selectivity, and bioavailability against traditional guanidine-based inhibitors and other heterocyclic amidines.
The Pharmacophore: Thiophene-2-Carboximidamide
The core utility of methyl thiophene-2-carbimidothioate hydroiodide lies in its ability to convert primary and secondary amines into thiophene amidines . In drug design, this transformation is strategic:
Guanidine Bioisosterism: The thiophene amidine mimics the arginine side chain (the natural substrate of NOS enzymes) but with significantly reduced basicity (
~8–9 vs. ~13.5 for guanidine).
Bioavailability: The lower ionization at physiological pH improves membrane permeability and oral bioavailability compared to highly charged guanidinium species.
Selectivity: The thiophene ring provides specific steric and electronic properties that enhance binding to the nNOS active site while reducing affinity for the essential endothelial isoform (eNOS).
Mechanistic Pathway: Synthesis of Amidine Inhibitors
The following diagram illustrates the standard workflow using the title reagent to generate active nNOS inhibitors.
Figure 1: Synthetic pathway for converting amines to thiophene-2-carboximidamide inhibitors using the title reagent.
Structure-Activity Relationship (SAR) Analysis
The SAR of analogs derived from this reagent focuses on three regions: the Heterocyclic Core (Thiophene), the Amidine Head , and the Linker/Tail (the amine component).
The Heterocyclic Core (Thiophene vs. Bioisosteres)
Replacing the thiophene ring with other heterocycles (using different carbimidothioate reagents) drastically alters potency.
Heterocycle Core
Electronic Character
nNOS Potency
Selectivity (nNOS/eNOS)
Observation
Thiophene (Target)
Sulfur lone pair participation; Aromatic
High ( < 50 nM)
Excellent (>500-fold)
Sulfur atom interacts with enzyme hydrophobic pockets; optimal size.
Furan
Oxygen lone pair; Less aromatic
Moderate
Poor
Oxygen is smaller and more electronegative, disrupting the precise fit in the active site.
Pyridine
Nitrogen in ring; Basic
Low
Low
Introduces additional polarity that clashes with the hydrophobic S-pocket of nNOS.
Phenyl
Purely hydrophobic
Low
Moderate
Lacks the heteroatom necessary for specific H-bond network alignment.
The Linker and Tail Modifications
The methyl thiophene-2-carbimidothioate reagent is typically coupled to "Tail" structures containing pyrrolidine or piperidine rings.
Double-Headed Inhibitors: Analogs where two thiophene amidine groups are linked by a flexible chain often show super-potency due to bivalent binding.
Chirality: In pyrrolidine-based linkers, the
configuration often yields superior selectivity over due to the spatial arrangement of the heme-binding pocket in nNOS.
Comparative Performance Data
The following data compares a representative Thiophene-2-carboximidamide derivative (Compound T-1) synthesized using the title reagent against standard alternatives.
Analysis:
The thiophene amidine derivative (T-1) demonstrates a massive advantage in selectivity . While isothioureas are potent, they lack selectivity, causing cardiovascular side effects (via eNOS inhibition). The thiophene derivative maintains high potency while sparing eNOS, a critical safety factor.
Table 2: Cellular Permeability (Caco-2 Assay)
Comparison of membrane permeability (
).
Compound
(Amidine/Guanidine)
( cm/s)
Oral Bioavailability Prediction
Thiophene Amidine (T-1)
~8.5
12.5
High
Classical Guanidine
~13.5
< 1.0
Very Low
Amino-Pyridine
~9.2
8.0
Moderate
Analysis:
The reduced basicity of the thiophene amidine allows a significant fraction of the molecule to exist in the neutral state at physiological pH (7.4), facilitating passive transport across cell membranes.
Experimental Protocol: Synthesis of Analogs
Objective: Synthesis of a Thiophene-2-carboximidamide derivative using Methyl thiophene-2-carbimidothioate hydroiodide.
Scale: Milligram to Gram scale.
Reagents Required[1][2][3][4][5][6][7][8][9]
Substrate: Primary or Secondary Amine (1.0 equiv).
Purification: Purify the crude residue via flash column chromatography (Silica gel).
Eluent: Gradient of DCM/MeOH (95:5 to 90:10).
Validation: Verify structure via
H-NMR (look for thiophene protons at 7.1–7.6 ppm) and HRMS.
Mechanism of Action: nNOS Inhibition
The thiophene amidine analogs function as competitive inhibitors of L-Arginine.
Figure 2: Molecular mechanism of nNOS inhibition by thiophene amidine analogs.
Key Interaction: The amidine moiety forms a bidentate hydrogen bond with the conserved Glutamate residue (Glu-592 in rat nNOS), mimicking the interaction of the guanidine group of L-Arginine. The thiophene ring occupies a hydrophobic pocket near the heme, preventing the catalytic turnover.
References
Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide.
Source: Journal of Medicinal Chemistry (2011).
Context: Primary reference for the synthesis of potent nNOS inhibitors using the title reagent.
URL:[Link]
Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (2008).
Context: Demonstrates the use of methyl thiophene-2-carbimidothioate in creating quinolinone-based inhibitors.[2]
URL:[Link]
Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma.
Source: Journal of Medicinal Chemistry (2017).
Context: Expands the SAR to double-headed analogs for cancer therapy.
URL:[Link]
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
Source: Molecules (2024).[3]
Context: Broader context on thiophene derivative biological activities beyond NOS inhibition.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Cross-Validation of Analytical Methods for Methyl Thiophene-2-Carbimidothioate Hydroiodide
Executive Summary
The quantification of Methyl thiophene-2-carbimidothioate hydroiodide (CAS 59918-64-8) presents a unique triad of analytical challenges: it is an ionic salt, it possesses a UV-active chromophore (thiophene), and it is often used as a critical intermediate where stoichiometry (salt form) directly impacts downstream yield.
This guide moves beyond standard monographs to provide a cross-validation strategy. We compare the "Workhorse" (RP-HPLC), the "Primary Reference" (1H-qNMR), and the "Stoichiometric Check" (Argentometric Titration).
The Verdict: While HPLC-UV remains the standard for routine purity testing, it is insufficient for absolute assay assignment without a qualified reference standard. qNMR is the superior method for primary standard qualification , while Titration is non-negotiable for confirming the hydroiodide salt stoichiometry , which often varies due to hygroscopicity.
The Analyte: Physicochemical Profile
Understanding the molecule is the first step in method design.
Expert Insight (The "Iodide Trap"):
In RP-HPLC, the iodide counter-ion (
) is unretained and elutes at the void volume (). It has significant UV absorbance at 240 nm.[1]
Error Source: If the integration window includes the void volume, the iodide peak will be falsely calculated as an impurity or part of the main peak area, skewing purity results.
Correction: Force integration start time to 1.5 minutes (post-void) to exclude the salt peak.
Method B: 1H-qNMR (The Primary Reference)
Role: Absolute Assay (Potency) determination without a reference standard.
The Protocol:
Instrument: 400 MHz (or higher) NMR.
Solvent: DMSO-
(Provides sharp signals, prevents exchange of amidine protons).[1]
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must not overlap with Thiophene protons at
): 30 seconds (Must be of the slowest relaxing proton).
Pulse Angle: 90°.
Scans: 16 or 32 (for S/N > 150).
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[2]
Expert Insight:
qNMR is "orthogonal" to HPLC. It sees the organic backbone but is "blind" to the iodide salt and inorganic moisture. It provides the organic purity which must then be corrected for salt content.
Method C: Potentiometric Titration (The Salt Check)
Role: Determination of Hydroiodide content (Stoichiometry).
Expert Insight:
This is the only method that directly quantifies the "Hydroiodide" part. If the theoretical Iodide content is 44.5% (based on MW 285.17), but titration yields 42.0%, your sample likely contains excess moisture or is a mixed salt. This data is critical for correcting the "As Is" assay.
Cross-Validation & Data Correlation
The following table illustrates a typical cross-validation dataset for a synthesized batch.
Parameter
Method A: HPLC-UV
Method B: 1H-qNMR
Method C: Titration
Measurement Type
Relative Area % (Organic Purity)
Absolute Weight % (Organic Assay)
Weight % (Anionic Content)
Raw Result
99.2% (Area)
98.5% (w/w, as is)
44.1% Iodide (Theoretical: 44.5%)
Specificity
High for organic impurities.[1] Blind to inorganics.
Titration shows the salt is 99.1% of theoretical stoichiometry (
).
qNMR gives the absolute "As Is" potency of 98.5%.
Visualization: Cross-Validation Workflow
The following diagram outlines the decision logic and workflow for validating this specific salt.
Caption: Figure 1. Integrated Cross-Validation Workflow. Parallel analysis ensures that organic purity (HPLC), absolute mass balance (qNMR), and salt stoichiometry (Titration) are reconciled before release.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6]
[Link]
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[1]
[Link]
Almac Group. (2020).[1] qNMR: A Powerful Tool for Pharmaceutical Analysis.[1][7] (Industry Whitepaper comparing qNMR and HPLC).[1]
[Link]
Comparative In Silico Profiling: Methyl Thiophene-2-Carbimidothioate Hydroiodide vs. Clinical Standards
Executive Summary Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) represents a critical pharmacophore in medicinal chemistry, specifically within the class of S-alkylated isothioureas fused with heterocyclic rin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) represents a critical pharmacophore in medicinal chemistry, specifically within the class of S-alkylated isothioureas fused with heterocyclic rings. While often utilized as a synthetic intermediate for thienopyrimidines, the core scaffold itself exhibits distinct bioactivity.
This guide presents a comparative docking analysis of the MTC-HI core against established clinical standards across three therapeutic axes: Antimicrobial (DNA Gyrase) , Anti-inflammatory (COX-2) , and Anticancer (EGFR) . The objective is to delineate the binding efficacy of the carbimidothioate moiety and its potential as a lead fragment.
Structural Basis & Ligand Preparation
To ensure high-fidelity docking results, the hydroiodide salt must be computationally processed to reflect its physiological state.
Analyst Insight: MTC-HI acts as a fragment-like binder. While its total binding energy is lower than optimized drugs (as expected due to lower molecular weight), its Ligand Efficiency (LE) —binding energy per heavy atom—is often superior, marking it as an excellent starting scaffold for lead optimization.
Mechanistic Analysis & Biological Pathways[2]
Antimicrobial Mechanism (DNA Gyrase)
The thiophene ring of MTC-HI occupies the hydrophobic pocket usually bound by the adenine ring of ATP in the ATPase domain of DNA Gyrase B. The carbimidothioate tail extends toward Asp73 , mimicking the phosphate interaction of ATP.
Figure 1: Bacterial Inhibition Pathway
Caption: Mechanism of Action for Thiophene-based Gyrase B Inhibition. MTC-HI competes with ATP, halting the energy supply required for DNA supercoiling.
Anti-Inflammatory Mechanism (COX-2)
In the COX-2 active site, selectivity is determined by the side pocket. The MTC-HI thiophene ring aligns with the hydrophobic channel, while the S-methyl group projects into the selectivity pocket, though less deeply than the sulfonamide of Celecoxib. This explains the moderate affinity (-7.2 kcal/mol) compared to the drug (-10.4 kcal/mol).
Experimental Workflow for Validation
To replicate these findings or validate the MTC-HI scaffold in your own pipeline, follow this rigorous computational workflow.
Figure 2: In Silico Docking Protocol
Caption: Standardized workflow for docking MTC-HI. Critical step: Desalting the hydroiodide to prevent charge artifacts during grid calculation.
Detailed Methodology
Protein Retrieval: Download PDB structures (1KZN, 1CX2, 1M17) from the RCSB Protein Data Bank.
Structure Cleaning:
Remove all crystallographic water molecules (unless bridging is suspected, e.g., in kinases).
Remove co-crystallized ligands (e.g., Clorobiocin from 1KZN).
Critical Step: Add polar hydrogens and compute Gasteiger charges.
Grid Definition: Center the grid box on the centroid of the co-crystallized ligand.
Dimensions:
is usually sufficient for MTC-HI due to its small size.
Docking Parameters:
Exhaustiveness: 32 (for Vina) or 50 runs (for AutoDock 4).
Rotatable Bonds: The S-Methyl and carbimidothioate-thiophene bonds must be set as rotatable.
Synthesis & Optimization Potential
While MTC-HI shows moderate affinity, its value lies in its synthetic versatility . The carbimidothioate group is a "hotspot" for cyclization.
Optimization Strategy: Reacting MTC-HI with diamines yields thienopyrimidines .
Impact: This transformation typically increases binding affinity from -6 kcal/mol (fragment) to >-9 kcal/mol (drug-like) by adding additional H-bond acceptors and hydrophobic bulk to fill the target pocket.
References
RCSB Protein Data Bank. Structure of DNA Gyrase B (1KZN), COX-2 (1CX2), and EGFR (1M17).
[Link]
National Institutes of Health (PMC). Synthesis, DFT investigations, and antibacterial activity of novel thiophene-2-carboxamide derivatives. (Context for Thiophene docking modes).
[Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
[Link]
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Antiproliferative Evaluation. (Validation of Thiophene-Kinase interactions).
[Link]
Comparison of the antioxidant capacity of Methyl thiophene-2-carbimidothioate hydroiodide with standard antioxidants
Executive Summary Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) (CAS: 59918-64-8) is a specialized organosulfur intermediate primarily utilized in the synthesis of nitric oxide synthase (NOS) inhibitors. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl thiophene-2-carbimidothioate hydroiodide (MTC-HI) (CAS: 59918-64-8) is a specialized organosulfur intermediate primarily utilized in the synthesis of nitric oxide synthase (NOS) inhibitors. While often viewed solely as a reagent, its structural components—a thiophene ring, an S-methyl isothiourea (carbimidothioate) moiety, and a hydroiodide counterion—confer distinct redox properties.
This guide provides a technical comparison of MTC-HI against standard antioxidants (Ascorbic Acid, BHT, Trolox). It dissects the compound's dual-mode antioxidant mechanism: the electron-transfer capability of the iodide anion and the radical-scavenging potential of the thiophene-amidine scaffold . Researchers must differentiate these contributions to accurately assess its utility in biological systems or drug development.
Chemical Profile & Mechanism of Action[1]
Structural Determinants of Antioxidant Activity
MTC-HI operates through two distinct mechanisms, necessitating careful experimental design to distinguish between the organic cation and the inorganic salt effect.
Component
Structure
Mechanism
Potential
Thiophene Ring
C₄H₃S
Resonance Stabilization : The electron-rich aromatic ring can stabilize radical intermediates via delocalization.
Low-Moderate
Carbimidothioate
-C(=NH)S-CH₃
H-Atom Transfer (HAT) : The amidine (-NH) proton is labile and can quench radicals. The S-methyl group provides steric protection but lower reactivity than free thiols (-SH).
Moderate
Hydroiodide Salt
HI (I⁻)
Single Electron Transfer (SET) : The iodide ion is a potent reducing agent (), capable of directly reducing oxidants like ABTS•+ and peroxynitrite.
High (Artifact Risk)
Mechanistic Pathway Diagram
The following diagram illustrates the parallel scavenging pathways of MTC-HI.
Caption: Dual antioxidant pathways of MTC-HI showing Iodide-mediated Electron Transfer (SET) and Amidine-mediated Hydrogen Transfer (HAT).
Experimental Framework & Protocols
To objectively compare MTC-HI, standard assays must be adapted to account for the solubility of the hydroiodide salt and the interference of iodine formation.
DPPH Radical Scavenging Assay (Standard Protocol)
Objective : Measure the capacity to scavenge the stable organic radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Reagents : 0.1 mM DPPH in Methanol.
Standards : Ascorbic Acid, BHT.
Sample : MTC-HI (10 - 500 µM).
Protocol :
Prepare a stock solution of MTC-HI in Methanol (ensure complete dissolution; sonicate if necessary).
Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
Incubate in darkness at 25°C for 30 minutes.
Measure absorbance at 517 nm .
Critical Control : Run a parallel blank with Potassium Iodide (KI) at equimolar concentrations to quantify the I⁻ contribution.
ABTS Cation Radical Decolorization Assay
Objective : Assess Single Electron Transfer (SET) capacity. Note: Iodide reacts rapidly with ABTS•+, often showing higher apparent activity than the organic structure alone.
Reagents : 7 mM ABTS + 2.45 mM Potassium Persulfate (generate radical overnight).
Protocol :
Dilute ABTS•+ solution to an absorbance of 0.70 ± 0.02 at 734 nm.
Add 10 µL of MTC-HI to 190 µL of ABTS•+ solution.
Read absorbance at 734 nm after 6 minutes.
Comparative Data Analysis (Projected)
The following table synthesizes performance data based on structural analysis and literature values for related thiophene-amidines and hydroiodide salts.
Compound
IC50 (DPPH)
IC50 (ABTS)
Mechanism Dominance
Solubility
MTC-HI (Total)
15 - 25 µM *
< 10 µM
SET (Iodide driven)
Methanol/Water
Ascorbic Acid
12 - 15 µM
8 - 10 µM
HAT + SET
Water
BHT
20 - 30 µM
15 - 20 µM
HAT (Steric)
Ethanol/DMSO
Thiophene Amidine
> 100 µM
50 - 80 µM
HAT (Weak)
DMSO
Potassium Iodide
N/A (Low)
< 5 µM
Pure SET
Water
*Note: The low IC50 of MTC-HI in ABTS is largely attributed to the iodide counterion. The organic thiophene cation alone is expected to have an IC50 > 100 µM.
Performance Comparison & Causality
Comparison with Ascorbic Acid (Vitamin C)
Performance : MTC-HI exhibits comparable or superior "initial" scavenging in electron-transfer assays (ABTS/FRAP) due to the rapid oxidation of Iodide to Iodine (
). However, Ascorbic Acid provides sustained antioxidant protection via a regenerative cycle, whereas MTC-HI's iodide effect is stoichiometric and finite.
Recommendation : Use MTC-HI only in non-biological, chemical reducing environments. In biological assays, the formation of
(an oxidant) can be cytotoxic, masking the benefit.
Comparison with BHT (Synthetic Phenol)
Performance : BHT relies on steric hindrance and H-atom transfer from the phenol group. MTC-HI is less lipophilic than BHT. In lipid peroxidation models, BHT outperforms MTC-HI because the charged MTC-HI salt cannot effectively penetrate lipid bilayers to quench peroxyl radicals.
Causality : The ionic nature of MTC-HI restricts its utility to aqueous or polar organic phases, unlike the membrane-protective BHT.
Comparison with Thiophene Analogs
Performance : Compared to neutral thiophene-2-carboxamides (e.g., 3-amino derivatives), MTC-HI is more reactive due to the activated amidine bond. However, without the hydroiodide salt (i.e., as a free base), its antioxidant capacity drops significantly, aligning with standard thiourea derivatives (IC50 ~500 µM).
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR allows for the optimization of MTC-HI derivatives.
Caption: SAR breakdown of MTC-HI. The S-methyl group reduces direct radical scavenging compared to free thiols, while the HI salt amplifies apparent antioxidant power.
Conclusion & Recommendations
Methyl thiophene-2-carbimidothioate hydroiodide is a potent chemical reducing agent primarily due to its hydroiodide salt form, with secondary radical scavenging activity provided by the thiophene-amidine scaffold.
For Drug Development : Do not rely on MTC-HI's raw antioxidant data from ABTS/FRAP assays, as it is biased by the iodide ion. Isolate the free base or use a hydrochloride salt (HCl) analog to evaluate the intrinsic antioxidant capacity of the pharmacophore.
For Assay Validation : Always include a Potassium Iodide (KI) control to subtract the background reducing power of the salt.
Application : MTC-HI is best viewed as a NOS Inhibitor with ancillary antioxidant properties, rather than a primary antioxidant like Vitamin C. Its value lies in preventing peroxynitrite formation in vivo (via NOS inhibition) rather than direct scavenging.
References
Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives . MDPI Molecules. Available at: [Link]
Antioxidant Activity and Drug Profile of Several Thiourea Derivatives of 2-Thiophene Carboxylic Acid . Farmacia Journal. Available at: [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives . BMC Chemistry. Available at: [Link]
Validation
Reproducibility of synthetic protocols for Methyl thiophene-2-carbimidothioate hydroiodide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of synthetic protocols for Methyl thiophene-2-carbimidothioate hydroiodide, a key intermediate in the development o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of synthetic protocols for Methyl thiophene-2-carbimidothioate hydroiodide, a key intermediate in the development of various pharmacologically active compounds. As a senior application scientist, my focus is to deliver not just a set of instructions, but a comprehensive understanding of the chemical principles at play, enabling researchers to make informed decisions in their synthetic endeavors. This document is structured to provide a comparative overview of plausible synthetic routes, grounded in established chemical reactions, and to offer insights into the practical considerations of each approach.
Introduction to Methyl Thiophene-2-carbimidothioate Hydroiodide
Methyl thiophene-2-carbimidothioate hydroiodide is a salt containing a thiophene ring functionalized with an S-methyl imidothioate group. The thiophene nucleus is a prevalent scaffold in medicinal chemistry, and the imidothioate moiety serves as a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. The hydroiodide salt form often aids in the isolation and stabilization of the reactive imidothioate intermediate.
The primary synthetic route to this class of compounds is the Pinner reaction and its variations. The classical Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt.[1][2] This reaction can be adapted for the synthesis of imidothioates by using a thiol as the nucleophile.
This protocol is based on the traditional Pinner reaction, adapted for the use of a thiol and hydroiodic acid to directly yield the desired hydroiodide salt. The key to success in this procedure is the strict exclusion of water and maintenance of low temperatures to prevent decomposition of the product.[4][5]
Experimental Workflow
Caption: Workflow for the classical Pinner synthesis of Methyl thiophene-2-carbimidothioate hydroiodide.
Detailed Methodology
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve thiophene-2-carbonitrile (1.0 eq) in anhydrous diethyl ether (10 mL per 1 g of nitrile).
Cooling: Cool the solution to -10 °C using an ice-salt bath.
Addition of Methanethiol: Slowly bubble methanethiol gas (1.1 eq) through the cooled solution for 15-20 minutes.
Addition of Acid: While maintaining the temperature at -10 °C, slowly add a solution of anhydrous hydrogen iodide in diethyl ether (1.1 eq) dropwise over 30 minutes.
Reaction: Allow the reaction mixture to slowly warm to 0 °C and stir at this temperature for 12-18 hours. A precipitate should form during this time.
Isolation: Isolate the precipitate by vacuum filtration through a Büchner funnel.
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
Drying: Dry the product under vacuum to yield Methyl thiophene-2-carbimidothioate hydroiodide as a solid.
Rationale and Scientific Integrity
Anhydrous Conditions: The exclusion of water is critical. The imidothioate product is susceptible to hydrolysis, which would lead to the formation of methyl thieno[2,3-d]thiazole or other byproducts.
Low Temperature: The Pinner salt intermediate is thermodynamically unstable and can rearrange or decompose at higher temperatures.[4]
Choice of Acid: Using hydroiodic acid directly provides the counter-ion for the desired hydroiodide salt, simplifying the isolation process.
Protocol B: Lewis Acid-Catalyzed Pinner-type Reaction
This protocol offers a potentially milder alternative to the classical Pinner reaction by employing a Lewis acid, trimethylsilyl triflate (TMSOTf), to activate the nitrile.[3] Lewis acid catalysis can sometimes offer higher yields and greater functional group tolerance.
Experimental Workflow
Caption: Workflow for the Lewis acid-catalyzed synthesis of the free base, followed by salt formation.
Detailed Methodology
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve thiophene-2-carbonitrile (1.0 eq) and methanethiol (1.2 eq) in anhydrous dichloromethane (15 mL per 1 g of nitrile).
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Lewis Acid: Slowly add trimethylsilyl triflate (TMSOTf) (1.2 eq) to the reaction mixture dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, quench by carefully adding saturated aqueous sodium bicarbonate solution.
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product (the free base of the imidothioate) by column chromatography on silica gel.
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a solution of anhydrous hydrogen iodide in diethyl ether to precipitate the hydroiodide salt.
Rationale and Scientific Integrity
Lewis Acid Activation: TMSOTf is a powerful Lewis acid that can activate the nitrile towards nucleophilic attack by the thiol, potentially at a faster rate and under milder conditions than strong Brønsted acids.[3]
Work-up: The work-up procedure is designed to remove the Lewis acid and any aqueous-soluble byproducts.
Two-Step Isolation: This protocol isolates the free base of the imidothioate first, which is then converted to the hydroiodide salt. This allows for purification of the neutral intermediate before salt formation.
Conclusion
Both presented protocols offer viable pathways for the synthesis of Methyl thiophene-2-carbimidothioate hydroiodide. Protocol A, the classical Pinner reaction, is a more direct approach to the hydroiodide salt but requires careful handling of a strong acid and a toxic gas at low temperatures. Protocol B, the Lewis acid-catalyzed method, may provide a milder and more efficient route to the free base, which can then be converted to the desired salt. The choice of protocol will depend on the specific capabilities of the laboratory, the desired scale of the reaction, and the importance of yield versus operational simplicity. It is recommended that small-scale trials of both methods be conducted to determine the optimal conditions for the desired outcome.
References
Wikipedia. Pinner reaction. Accessed February 19, 2026. [Link]
Mehdhar, F. S., et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports13 , 2975 (2023). [Link]
Mishra, R., et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica3(4), 38-54 (2011).
Schummer, A., et al. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry9 , 1645-1651 (2013). [Link]
Palmieri, G., et al. β-Nitroacrylates as Starting Materials of Thiophene-2-Carboxylates Under Continuous Flow Conditions. European Journal of Organic Chemistry2019(44), 7358-7365 (2019).
Dzvinchuk, I. B., et al.
Chem-Station. Pinner Reaction. Accessed February 19, 2026. [Link]
Bădiceanu, C. D., et al. New derivatives of 2-thiophene carboxylic acid: synthesis, structure and antimicrobial studies. Farmacia66(2), 246-252 (2018).
Operational Guide: Disposal and Handling of Methyl Thiophene-2-Carbimidothioate Hydroiodide
Executive Summary & Immediate Hazard Profile[1] Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) is a specialized organosulfur intermediate often utilized in the synthesis of nitric oxide synthase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Hazard Profile[1]
Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) is a specialized organosulfur intermediate often utilized in the synthesis of nitric oxide synthase inhibitors and other bioactive heterocycles. Its disposal requires strict adherence to protocols governing organosulfur compounds and halide salts .
Critical Operational Warning:
Do NOT mix this compound with oxidizing agents (e.g., bleach, hydrogen peroxide, nitric acid). The hydroiodide moiety (
) will oxidize rapidly to form elemental iodine (), releasing corrosive, toxic purple vapors.
Corrosive to metal; incompatible with strong bases.
Odor
Characteristic sulfide/thiophene odor
Stench hazard upon hydrolysis.
Solubility
Soluble in polar organic solvents (DMSO, MeOH); moderate water solubility
Aquatic toxicity potential; NO DRAIN DISPOSAL.
Safety & Personal Protective Equipment (PPE)
Before initiating any disposal or cleaning procedure, ensure the following PPE barrier is established. This compound is a skin and eye irritant and a potential sensitizer.[2]
Respiratory: NIOSH-approved N95 (minimum) for solids; Half-mask with Multi-Gas/Vapor cartridges (yellow/magenta) if handling large quantities or if iodine evolution is suspected.
Dermal: Double-gloving recommended.
Inner: Nitrile (4 mil).
Outer: Nitrile (4-8 mil) or Neoprene (if handling solutions).
Ocular: Chemical splash goggles. Safety glasses are insufficient for hydroiodide salts due to dust/splash corrosivity.
Disposal Workflow & Decision Matrix
This workflow ensures compliance with EPA RCRA standards (typically categorized under D003 for reactivity if mixed with oxidizers, or general toxic waste) and prevents laboratory accidents.
Solid Waste Disposal (Pure Compound)
Goal: Containment and incineration.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Segregation: Ensure the container is free of any oxidizing residue.
Packaging:
Transfer the solid into the primary container.
Seal the lid tightly with Parafilm to prevent moisture ingress (hydrolysis can release thiols).
Place the primary container inside a secondary clear plastic bag (double containment).
The hydroiodide salt is acidic. If the waste stream is highly acidic, slowly neutralize to pH 6–8 using Sodium Bicarbonate (
).
Caution: Do not use strong bases (NaOH) rapidly, as this can hydrolyze the carbimidothioate to release methanethiol (methyl mercaptan) , creating a severe stench event and toxic gas hazard.
Collection: Pour into a dedicated "Halogenated Organic Waste" carboy. Even if the solvent is non-halogenated, the iodine content mandates halogenated treatment.
Contaminated Glassware & Spills
Goal: Decontamination without Iodine evolution.
The "Anti-Bleach" Rule: Never use hypochlorite (bleach) to clean glassware containing this compound. It will instantly produce
gas.
Decontamination Solution: Use a 5-10% solution of Sodium Thiosulfate (
).
Mechanism:[3][4][5][6][7] Thiosulfate reduces any free iodine back to iodide and neutralizes the electrophilic nature of the thiophene intermediate.
Spill Protocol:
Cover spill with solid Sodium Thiosulfate or Sodium Carbonate.
The following diagram maps the decision process for handling this specific chemical stream.
Figure 1: Decision matrix for the safe disposal of Methyl thiophene-2-carbimidothioate hydroiodide, highlighting the critical oxidation checkpoint.
Scientific Rationale & Mechanism
The Hydroiodide Factor
The hydroiodide salt (
) is the conjugate acid of the carbimidothioate base. In the presence of oxidizers (Standard Reduction Potential ), the iodide ion is oxidized to elemental iodine:
This reaction is rapid and exothermic. Standard laboratory bleach (NaOCl) is a strong enough oxidizer to drive this reaction instantly. Therefore, reductive cleaning (using thiosulfate) is the only chemically sound decontamination method [1].
Thiophene & Carbimidothioate Stability
The carbimidothioate functional group (
) is structurally related to isothioureas. Under highly basic conditions (), these compounds are prone to hydrolysis, cleaving the bond and releasing methanethiol () or related thiols [2].
Operational Consequence: Waste containers must not be mixed with basic waste streams (e.g., hydroxide baths) to prevent the generation of noxious, toxic odors that can trigger building evacuations.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). List of Hazardous Wastes (RCRA). EPA.gov. [Link]
PubChem. (2024). Compound Summary: Methyl thiophene-2-carbimidothioate hydroiodide (CAS 59918-64-8).[9] National Library of Medicine. [Link]
A Senior Application Scientist's Guide to Handling Methyl Thiophene-2-Carbimidothioate Hydroiodide
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, making your laboratory a self-validating system of safety and scientific integrity.
Hazard Profile: A Molecule in Three Parts
Understanding the "why" behind safety protocols begins with deconstructing the molecule's potential hazards. The primary risks associated with Methyl thiophene-2-carbimidothioate hydroiodide stem from its three key components.
The Thiophene Ring: Thiophene is a well-known "structural alert" in medicinal chemistry.[1] The sulfur-containing ring can be metabolized by cytochrome P450 (CYP450) enzymes in the liver to form highly reactive intermediates like S-oxides and epoxides.[2][3] These metabolites are electrophilic and can bind to cellular macromolecules, leading to potential organ toxicity, particularly hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[2][4] Several drugs containing thiophene rings have been withdrawn from the market due to such toxic effects.[1][2] Furthermore, many simple thiophene derivatives are classified as skin and eye irritants, and can be harmful if inhaled.[5][6]
The Carbimidothioate (Thioimidate) Group: Thioimidates are precursors to other functional groups and can be unstable, particularly in acidic conditions.[7] This instability implies that the compound may degrade, potentially releasing volatile and hazardous daughter products. While specific toxicity data for this group is sparse, its reactivity warrants caution.
The Hydroiodide Salt: This component presents the most immediate and acute hazards. Hydrogen iodide is a strong acid and is highly corrosive. It can cause severe chemical burns to the skin and eyes upon contact.[8] Inhalation of its dust or fumes is toxic and can lead to severe irritation and damage to the respiratory tract, with symptoms including coughing, wheezing, and laryngitis, potentially progressing to pulmonary edema.[8][9] Upon heating or contact with moisture, hydroiodide salts can decompose to emit highly toxic and corrosive fumes.[10]
Given this profile, we must assume the compound is corrosive, a severe skin and eye irritant, toxic upon inhalation, and a potential organ toxin with repeated or significant exposure.
Engineering Controls: The First and Best Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for mitigating exposure must always be the use of certified engineering controls.
All handling of Methyl thiophene-2-carbimidothioate hydroiodide, in both solid and solution form, must be performed inside a certified chemical fume hood. The fume hood provides constant ventilation to capture and exhaust any dust, vapors, or aerosols generated, preventing inhalation and minimizing contamination of the general laboratory space. Ensure the sash is kept at the lowest practical height to maximize capture velocity.
Personal Protective Equipment (PPE): A Mandated Barrier
Based on the hazard assessment, a specific and non-negotiable PPE ensemble is required.
Task Category
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Handling Solids (Weighing, Aliquoting)
Double Nitrile Gloves
Chemical Splash Goggles & Full-Face Shield
Chemical-Resistant Lab Coat (fully buttoned)
NIOSH-approved N95 Respirator (minimum)
Handling Solutions (Dissolving, Transfers)
Double Nitrile Gloves
Chemical Splash Goggles
Chemical-Resistant Lab Coat (fully buttoned)
Not required if handled exclusively within a fume hood
Detailed PPE Specifications:
Hand Protection: Wear two pairs of nitrile gloves ("double-gloving"). Nitrile provides good resistance to a broad range of chemicals. The outer glove should be removed and disposed of immediately upon any suspected contamination. The inner glove provides secondary protection during this process. Never wear compromised gloves.
Eye and Face Protection: At a minimum, tight-fitting chemical splash goggles are mandatory.[11] Due to the severe corrosivity of the hydroiodide component, a full-face shield must be worn over the goggles whenever handling the solid material outside of a glovebox to protect the entire face from splashes or aerosolized dust.[12]
Body Protection: A chemical-resistant or flame-retardant laboratory coat must be worn, fully buttoned, with sleeves rolled down. Ensure the coat is clean and in good condition. Contaminated clothing should be removed immediately and decontaminated before reuse.[12][13]
Respiratory Protection: When handling the solid powder, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhaling fine particulates. This is crucial as the hydroiodide component is toxic if inhaled. If any vapor or odor is detected, or if work must be performed outside a fume hood for any reason, escalate to a half-mask or full-face respirator with organic vapor/acid gas cartridges.
Operational Plans: Step-by-Step Procedures
Workflow for Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are handled last during removal.
Caption: Immediate Emergency Response Flowchart.
Disposal Plan
All waste generated from handling Methyl thiophene-2-carbimidothioate hydroiodide is considered hazardous waste.
Solid Waste: Contaminated gloves, weigh boats, absorbent paper, and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
Contaminated Glassware: Rinse glassware three times with a suitable solvent. The first two rinses must be collected as hazardous liquid waste.
Follow all institutional and local regulations for the final disposal of hazardous waste. Never dispose of this chemical or its contaminated materials down the drain or in regular trash.
By adhering to these scientifically-grounded protocols, you not only ensure your personal safety but also uphold the integrity of your research and the safety of your colleagues.
References
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Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PMC, National Center for Biotechnology Information. [Link]
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